4-Oxocyclohexanecarbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96184-81-5 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Oxocyclohexanecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-Oxocyclohexanecarbaldehyde, a bifunctional cyclic ketone-aldehyde, represents a versatile building block with significant potential in the synthesis of complex molecular architectures. Its unique combination of a reactive aldehyde group and a modifiable ketone on a cyclohexane ring offers a rich platform for chemical elaboration. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and burgeoning role in the design of targeted therapies, with a particular focus on kinase inhibitors.
Core Compound Identification
IUPAC Name: 4-oxocyclohexane-1-carbaldehyde[1] CAS Number: 96184-81-5[1]
This compound is also known by several synonyms, including 4-formylcyclohexanone and cyclohexanone-4-carboxaldehyde.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 80.8 ± 22.4 °C | [2] |
| LogP | -0.12 | [2] |
| Topological Polar Surface Area | 34.14 Ų | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be achieved through various routes. A well-documented and efficient method involves the hydrolysis of a protected precursor, 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane.[3] This protocol offers a high yield and a straightforward purification process.
Experimental Protocol
-
Reaction Setup: A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water, and 200 ml of glacial acetic acid is heated to reflux for 1 hour.[3] The acetic acid acts as a catalyst for the hydrolysis of the enol ether and the ketal.
-
Work-up and Extraction: The solvent is removed on a rotary evaporator. The resulting yellow oil is diluted with 200 ml of water and neutralized with a saturated sodium carbonate solution. The aqueous phase is then extracted three times with methylene chloride.[3]
-
Purification: The combined organic phases are dried over magnesium sulfate and evaporated. The crude product is then purified by distillation at 70° C under a reduced pressure of 0.15 Torr to yield 4-formylcyclohexanone (6.7 g, 93% yield).[3]
References
4-Oxocyclohexanecarbaldehyde: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 4-Oxocyclohexanecarbaldehyde, a bifunctional organic molecule, has emerged as a particularly valuable scaffold. Its cyclohexane core, decorated with both a ketone and an aldehyde, offers a unique combination of conformational rigidity and reactive handles for chemical elaboration. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in the construction of complex, drug-like molecules.
Part 1: Molecular Structure and Physicochemical Properties
Core Molecular Identity
The fundamental molecular identity of this compound is defined by its chemical formula and systematic nomenclature.
Structural Elucidation and Conformational Analysis
The molecular structure of this compound consists of a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position and a carbonyl group (=O) at the 4-position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. This leads to the possibility of cis and trans isomers, depending on the relative orientation of the substituents. The trans isomer, where the formyl group and the axial hydrogen at the 1-position are on opposite sides of the ring, is generally the more thermodynamically stable and, therefore, the more common isomer.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of this compound in synthesis and analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 126.15 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 80.8 ± 22.4 °C | [5] |
| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet around δ 9.7 ppm. The protons on the cyclohexane ring will show complex splitting patterns in the region of δ 1.5-3.0 ppm. | [6] |
| ¹³C NMR | The aldehyde carbonyl carbon resonates around δ 204 ppm, while the ketone carbonyl carbon is found near δ 210 ppm. The carbons of the cyclohexane ring appear in the δ 25-50 ppm range. | [6] |
| IR Spectroscopy | Strong, characteristic C=O stretching absorptions are observed for both the ketone (around 1715 cm⁻¹) and the aldehyde (around 1730 cm⁻¹). |
Part 2: Synthesis and Reactivity
Synthetic Protocols
The synthesis of this compound can be achieved through various routes. A prevalent and reliable method involves the ozonolysis of 4-vinylcyclohexene. This method is advantageous due to the ready availability of the starting material and the high efficiency of the reaction.
Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene
-
Reaction Setup: A solution of 4-vinylcyclohexene in a suitable solvent, typically dichloromethane (DCM) or a methanol/DCM mixture, is cooled to -78 °C in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet bubbler.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored by the persistence of the characteristic blue color of ozone, indicating the complete consumption of the starting material.
-
Quenching: Excess ozone is removed by purging the solution with a stream of nitrogen or argon.
-
Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the cold solution. The reaction mixture is then allowed to warm to room temperature slowly. This step cleaves the intermediate ozonide to yield the desired dicarbonyl compound.
-
Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 96184-81-5 | this compound - AiFChem [aifchem.com]
- 3. 4-OXO-CYCLOHEXANECARBOXALDEHYDE | 96184-81-5 [chemicalbook.com]
- 4. 96184-81-5 | this compound - AiFChem [aifchem.com]
- 5. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Spectroscopic data (NMR, IR, MS) of 4-Oxocyclohexanecarbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxocyclohexanecarbaldehyde
Authored by a Senior Application Scientist
Foreword: The Analytical Imperative for Bifunctional Molecules
In the landscape of synthetic chemistry and drug development, molecules possessing multiple reactive centers, such as this compound, represent both unique opportunities and significant analytical challenges. This compound, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, is a versatile building block. Its utility, however, is predicated on unambiguous structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, moving beyond mere data presentation to offer insights into the interpretation and causality behind the spectral features.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₇H₁₀O₂, Molecular Weight: 126.15 g/mol ) presents a fascinating case for spectroscopic analysis.[1] The electronic environments of the two carbonyl groups are distinct, and the stereochemistry of the cyclohexane ring influences the magnetic environments of its protons. A multi-technique approach is therefore essential for a holistic and unequivocal characterization.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The aldehyde proton is particularly diagnostic, appearing far downfield due to the strong deshielding effect of the carbonyl group. The cyclohexane protons exist in a complex, overlapping multiplet region, a result of their similar chemical environments and intricate spin-spin coupling.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.71 | s (singlet) | 1H | Aldehyde (-CHO) |
| 2.64–2.62 | m (multiplet) | 1H | Cyclohexane (CH) |
| 2.41–2.29 | m (multiplet) | 5H | Cyclohexane (CH₂) |
| 2.20–2.15 | m (multiplet) | 2H | Cyclohexane (CH₂) |
| 1.94–1.89 | m (multiplet) | 2H | Cyclohexane (CH₂) |
Data sourced from Benchchem.[2]
Expert Interpretation:
-
The Aldehyde Proton (δ 9.71): The singlet at 9.71 ppm is the unmistakable signature of the aldehydic proton.[3] Its significant downfield shift is caused by the anisotropic magnetic field of the C=O bond. It appears as a singlet because it has no adjacent protons to couple with.
-
The Cyclohexane Protons (δ 1.89-2.64): The protons on the cyclohexane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.[4] The protons alpha to the ketone (positions 3 and 5) are expected to be the most deshielded of the ring protons, contributing to the downfield region of the multiplet. Conformational averaging of the chair forms at room temperature results in the observed complex multiplets.
¹³C NMR Spectroscopy: A Carbon Count
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and offers crucial information about their hybridization and electronic environment. The two carbonyl carbons are the most prominent features.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 208.9 | Ketone Carbonyl (C=O) |
| 201.5 | Aldehyde Carbonyl (CHO) |
| 42.1–25.3 | Cyclohexane Carbons (CH, CH₂) |
Data sourced from Benchchem.[2]
Expert Interpretation:
-
Carbonyl Carbons (δ 208.9, 201.5): The presence of two distinct signals in the carbonyl region (typically >160 ppm) confirms the existence of both the ketone and aldehyde functional groups.[5] The ketone carbon is slightly further downfield than the aldehyde carbon, a typical trend for such functionalities.[2]
-
Cyclohexane Carbons (δ 42.1–25.3): The aliphatic carbons of the cyclohexane ring appear in the upfield region.[2] Due to the symmetry of the molecule (assuming rapid chair-chair interconversion), fewer than six signals may be resolved in this region. The exact assignment of these carbons would require advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2820 | C-H Stretch | Aldehyde (CHO) |
| ~1715 | C=O Stretch | Aldehyde (CHO) |
| ~1705 | C=O Stretch | Ketone (C=O) |
Data sourced from Benchchem.[2]
Expert Interpretation:
-
Aldehyde C-H Stretch (~2820 cm⁻¹): A key diagnostic peak for aldehydes is the C-H stretching vibration, which typically appears as a medium-intensity band between 2850 and 2700 cm⁻¹.[2] The presence of a band around 2820 cm⁻¹ is strong evidence for the aldehyde group.
-
Carbonyl C=O Stretches (~1715 and ~1705 cm⁻¹): The most intense absorptions in the spectrum are due to the carbonyl stretches.[6] The presence of two distinct C=O peaks is expected. The aldehyde carbonyl typically absorbs at a slightly higher frequency (~1715 cm⁻¹) than the cyclohexanone carbonyl (~1705 cm⁻¹).[2] This separation confirms the presence of two different carbonyl environments.
-
Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexane ring will also be present.[7]
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Interpretation |
| 126.1 | Molecular Ion (M⁺) |
| 98 | [M - CO]⁺ |
| 97 | [M - CHO]⁺ |
| 81 | [M - H₂O - CH₃]⁺ (tentative) |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Data interpretation based on Benchchem and general fragmentation principles.
Expert Interpretation:
-
Molecular Ion (m/z 126.1): The peak at m/z 126 corresponds to the molecular weight of the compound (C₇H₁₀O₂), confirming its elemental composition.[2] The exact mass is 126.068079557 Da.[1]
-
Key Fragmentations: The fragmentation of the molecular ion is driven by the presence of the two carbonyl groups.
-
Loss of CO (m/z 98): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 98.
-
Loss of the Formyl Radical (m/z 97): Alpha-cleavage next to the aldehyde carbonyl can result in the loss of the formyl radical (•CHO, 29 Da), giving rise to the fragment at m/z 97.[8]
-
Other Fragments: The peaks at m/z 81 and 55 represent further fragmentation of the cyclohexane ring structure, which can be complex and involve rearrangements.[9]
-
Figure 2: Proposed Key Fragmentation Pathways for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) system for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M⁺).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key aldehyde and ketone functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical data package, which is indispensable for researchers, scientists, and drug development professionals relying on this versatile chemical intermediate.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 96184-81-5 | Benchchem [benchchem.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
Synthesis of 4-Oxocyclohexanecarbaldehyde from cyclohexene derivatives
An In-depth Technical Guide: Synthesis of 4-Oxocyclohexanecarbaldehyde from Cyclohexene Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This compound is a valuable bifunctional building block in modern organic synthesis, possessing both a ketone and an aldehyde moiety within a conformationally well-defined cyclohexane framework. This structure makes it a prime intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise control over stereochemistry and functional group manipulation is paramount. This technical guide provides a comprehensive analysis of robust synthetic strategies for accessing this target molecule, starting from readily available cyclohexene derivatives. We will dissect key methodologies, including multi-step pathways involving hydroformylation and selective oxidation, as well as routes leveraging the Wacker-Tsuji oxidation. The discussion emphasizes the underlying mechanistic principles, the rationale behind experimental design, and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. The incorporation of two distinct carbonyl functionalities—a ketone within the ring and an aldehyde on a side chain—at the 1,4-positions creates a molecule of significant synthetic potential. The differential reactivity of the aldehyde (more electrophilic, prone to nucleophilic attack and oxidation) versus the ketone allows for sequential, chemoselective transformations. This guide focuses on elucidating practical and efficient synthetic routes from cyclohexene precursors, which offer a cost-effective and versatile entry point to this valuable intermediate.
Comparative Analysis of Primary Synthetic Strategies
The synthesis of a difunctional target like this compound from simpler unsaturated precursors requires a carefully orchestrated sequence of reactions. The primary challenge lies in achieving high chemoselectivity—installing and manipulating one functional group without affecting another or a precursor to it. We will explore two principal, multi-step strategies that leverage the reactivity of the cyclohexene double bond.
| Strategy | Starting Material | Key Transformations | Advantages | Challenges & Considerations |
| Route A: Hydroformylation & Oxidation | Cyclohex-3-ene-1-methanol | 1. Hydroformylation2. Oxidation of secondary alcohol | Utilizes well-established industrial processes (hydroformylation).[1] Good potential for controlling stereochemistry at C4. | Requires selective hydroformylation.Final oxidation step must be compatible with the aldehyde group. |
| Route B: Wacker-Tsuji & Alcohol Oxidation | Cyclohex-3-ene-1-methanol | 1. Wacker-Tsuji Oxidation2. Oxidation of primary alcohol | Direct conversion of C=C to a ketone.[2][3]Milder conditions often possible for alcohol oxidation. | Wacker oxidation of internal alkenes can have regioselectivity issues.Palladium catalyst can be expensive. |
| Route C: Ozonolysis | Substituted Bicyclic Alkenes | Oxidative Cleavage (Ozonolysis) | Potentially the most direct route in terms of bond cleavage.High efficiency for C=C cleavage.[4][5] | Requires a specialized, often non-commercial, starting material.Handling ozone requires specific equipment and safety protocols.[4] |
Given the accessibility of starting materials and the robustness of the transformations, this guide will focus on providing in-depth protocols for Route A and Route B .
Strategic Overview of Synthetic Pathways
The following diagram illustrates the logical flow from a common precursor, cyclohex-3-ene-1-methanol, to the target molecule via the two primary pathways discussed.
Caption: Primary synthetic routes from a common cyclohexene derivative.
In-Depth Analysis and Protocols
Route A: Hydroformylation and Subsequent Oxidation
This pathway introduces the aldehyde functionality first via hydroformylation, followed by oxidation of the pre-existing alcohol to the target ketone.
4.1.1. Mechanistic Rationale
Hydroformylation, or the oxo process, involves the net addition of a formyl group (–CHO) and a hydrogen atom to a carbon-carbon double bond.[1] The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. The catalytic cycle generally involves:
-
Coordination of the alkene to the metal hydride catalyst.
-
Migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.
-
CO insertion into the metal-carbon bond to form a metal-acyl species.
-
Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst.[6][7]
The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation. The choice of oxidant is critical to avoid over-oxidation of the newly installed and sensitive aldehyde group. Milder, selective reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions are ideal.
4.1.2. Experimental Workflow: Route A
Caption: Step-by-step workflow for the hydroformylation/oxidation pathway.
4.1.3. Detailed Protocol: Route A
Step 1: Hydroformylation of Cyclohex-3-ene-1-methanol
-
Reagents & Equipment:
-
Cyclohex-3-ene-1-methanol (1.0 eq)
-
Rh(acac)(CO)₂ (0.1 mol%)
-
Triphenylphosphine (2 mol%)
-
Toluene (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stir bar and gas inlet.
-
Syngas (1:1 mixture of CO:H₂)
-
-
Procedure:
-
To the autoclave, add cyclohex-3-ene-1-methanol, Rh(acac)(CO)₂, triphenylphosphine, and toluene (to make a 0.5 M solution).
-
Seal the reactor and purge three times with N₂ gas, followed by three purges with syngas.
-
Pressurize the reactor to 20 atm with syngas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the consumption of starting material by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
Remove the solvent from the crude reaction mixture under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde, which can often be used in the next step without further purification.
-
Step 2: Oxidation of 4-(Hydroxymethyl)cyclohexane-1-carbaldehyde
-
Reagents & Equipment:
-
Crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel (equal weight to PCC)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, prepare a slurry of PCC and silica gel in DCM.
-
Dissolve the crude intermediate from Step 1 in anhydrous DCM and add it to the PCC slurry in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, washing thoroughly with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford pure this compound.
-
Route B: Wacker-Tsuji Oxidation and Subsequent Alcohol Oxidation
This orthogonal strategy first installs the ketone via oxidation of the double bond and then converts the primary alcohol to the target aldehyde.
4.2.1. Mechanistic Rationale
The Wacker-Tsuji oxidation transforms an alkene into a ketone.[2] The key steps in the catalytic cycle are:
-
Coordination of the alkene to the Pd(II) center.
-
Nucleophilic attack of water on the coordinated alkene, forming a hydroxy-palladation intermediate. This is the regiochemistry-determining step.
-
β-hydride elimination to form a palladium-hydride and a vinyl alcohol complex, which tautomerizes to the ketone.
-
The resulting Pd(0) is re-oxidized to Pd(II) by a co-oxidant, typically a copper salt (e.g., CuCl₂), which is in turn regenerated by molecular oxygen.[2][3]
For the second step, the oxidation of the primary alcohol in 4-(hydroxymethyl)cyclohexan-1-one to an aldehyde requires a selective reagent that will not interfere with the existing ketone. Reagents such as Dess-Martin periodinane (DMP) or catalytic methods using TEMPO with a co-oxidant are highly effective.
4.2.2. Experimental Workflow: Route B
Caption: Step-by-step workflow for the Wacker-Tsuji/oxidation pathway.
4.2.3. Detailed Protocol: Route B
Step 1: Wacker-Tsuji Oxidation of Cyclohex-3-ene-1-methanol
-
Reagents & Equipment:
-
Cyclohex-3-ene-1-methanol (1.0 eq)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
Copper(I) chloride (CuCl) (1.0 eq)
-
N,N-Dimethylformamide (DMF) and Water (e.g., 7:1 v/v)
-
Oxygen balloon
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohex-3-ene-1-methanol in the DMF/water solvent mixture.
-
Add CuCl and PdCl₂ to the solution.
-
Evacuate and backfill the flask with oxygen from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours. The solution should turn from green to brown/black and back to green as the catalyst turns over.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexan-1-one.
-
Step 2: TEMPO-Catalyzed Oxidation of 4-(Hydroxymethyl)cyclohexan-1-one
-
Reagents & Equipment:
-
Crude 4-(hydroxymethyl)cyclohexan-1-one (1.0 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1 mol%)
-
Potassium bromide (KBr) (0.1 eq)
-
Sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude intermediate in DCM. Add an aqueous solution of NaHCO₃ and KBr.
-
Add TEMPO to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add the NaOCl solution dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir at 0 °C for 1-2 hours until TLC indicates full conversion of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford pure this compound.
-
Conclusion and Future Outlook
The synthesis of this compound from cyclohexene derivatives is readily achievable through logical, multi-step sequences. Both the hydroformylation-oxidation and the Wacker-oxidation pathways offer reliable access to this key synthetic intermediate, each with distinct advantages. The choice of route may depend on available equipment (e.g., high-pressure reactors for hydroformylation) and cost considerations.
Future research in this area should focus on developing more atom-economical and greener methodologies. The development of heterogeneous catalysts for these transformations could simplify purification and catalyst recycling. Furthermore, exploring one-pot procedures, where sequential reactions occur in the same vessel, would significantly improve process efficiency, reduce waste, and represent a major advance in the sustainable synthesis of this valuable building block.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
4-Oxocyclohexanecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Role of a Bifunctional Building Block
4-Oxocyclohexanecarbaldehyde, a seemingly simple organic molecule, holds significant potential as a versatile building block for the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical research and drug development. Its structure, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, offers two distinct points for chemical modification. This bifunctionality allows for the strategic and sequential introduction of different molecular fragments, making it an attractive intermediate for the construction of novel therapeutics. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, with a particular focus on its relevance to drug discovery professionals.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale synthetic needs. The typical purity offered by most vendors is around 95%, with the compound usually supplied as a liquid. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.
| Supplier | Product Name(s) | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich (via Ambeed) | This compound | 96184-81-5 | 95% | 100 mg, 250 mg, 1 g, 5 g |
| Chemsrc | This compound, 4-Formylcyclohexanone | 96184-81-5 | 95% - 98% | Inquiry for various quantities |
| CP Lab Safety | This compound | 96184-81-5 | min 95% | 100 mg |
| Achmem | This compound | 96184-81-5 | Not specified | Inquiry |
| AiFChem | This compound | 96184-81-5 | Not specified | Inquiry |
This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.
Synthesis of this compound: A Field-Proven Protocol
While commercially available, in-house synthesis of this compound may be necessary for various reasons, including the need for higher purity, specific isotopic labeling, or cost-effectiveness at a larger scale. A common and reliable method involves the hydrolysis of a protected precursor. The following protocol is based on established chemical literature.[1]
Reaction Scheme:
Caption: Synthesis of this compound via hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane (10.55 g) with water (130 ml) and glacial acetic acid (200 ml).
-
Heating: Heat the mixture to reflux and maintain this temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Extraction (1): Extract the resulting distillate twice with methylene chloride.
-
Neutralization and Extraction (2): Dilute the distillation residue (a yellow oil) with 200 ml of water. Neutralize the aqueous solution with a saturated sodium carbonate solution. Extract the neutralized solution three times with methylene chloride.
-
Washing and Back-Extraction: Wash the combined organic phases with a saturated sodium carbonate solution. Back-extract the aqueous phases with methylene chloride to ensure complete recovery of the product.
-
Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residual yellow oil by vacuum distillation to yield this compound (boiling point: 70°C at 0.15 Torr).[1]
Alternative Synthetic Approaches:
Other synthetic strategies for the preparation of this compound often involve the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)cyclohexanone. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[2][3][4][5] The Swern oxidation is known for its high selectivity for primary alcohols and tolerance of other functional groups, such as the ketone in the starting material.[2][6]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[7][8][9][10][11] This method is advantageous as it avoids the use of toxic chromium-based reagents and typically has a straightforward workup.[8]
Caption: Alternative synthesis via oxidation of the corresponding alcohol.
Quality Control and Specifications for Pharmaceutical Applications
When this compound is intended for use as a starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), it must meet stringent quality control standards as outlined by regulatory bodies such as the FDA and EMA.[12][13][14][15] The specifications for such an intermediate are critical to ensure the safety, efficacy, and consistency of the final drug product.[][17][18]
Key Quality Attributes and Analytical Methods:
A comprehensive Certificate of Analysis (CoA) for pharmaceutical-grade this compound should include the following tests and acceptance criteria:
| Parameter | Analytical Method | Typical Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Colorless to pale yellow liquid | Ensures consistency and flags potential gross contamination. |
| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the reference spectrum | Confirms the chemical structure of the material. |
| Assay (Purity) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | Quantifies the amount of the desired compound and ensures its potency as a reagent.[] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent chemical reactions and affect the stability of the material. |
| Related Substances/Impurities | GC or HPLC | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% | Controls the level of process-related impurities and degradation products that could affect the quality of the API.[14] |
| Residual Solvents | Headspace GC | Conforms to ICH Q3C limits | Ensures that solvents used in the synthesis are removed to levels that are safe for human health. |
¹H and ¹³C NMR Spectral Data (Predicted):
While an experimental spectrum should always be used for confirmation, the following are the expected chemical shifts for this compound.
-
¹H NMR (CDCl₃): The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (due to coupling with the adjacent methine proton) in the downfield region, typically around δ 9.5-10.0 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the region of δ 1.5-3.0 ppm.
-
¹³C NMR (CDCl₃): The aldehyde carbonyl carbon is expected around δ 200-205 ppm, and the ketone carbonyl carbon around δ 208-212 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region, typically between δ 25-50 ppm.
Applications in Drug Development: A Bifunctional Scaffold for PROTACs and Beyond
The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The aldehyde can be readily transformed into a variety of functional groups, such as amines, alcohols, and carboxylic acids, while the ketone provides another site for modification, for example, through reductive amination or Wittig-type reactions.
One of the most promising applications for such a scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[19] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.[19][]
The linker is a critical component of a PROTAC, and its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[19][][21] this compound can serve as a rigid core for the linker, providing a defined spatial orientation for the two ligands. The aldehyde and ketone functionalities can be used as handles to attach the two different ligands, either directly or after further chemical modification.
Caption: Role of this compound in PROTAC synthesis.
The use of a cyclohexane ring as part of the linker can improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, and can also influence the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its bifunctional nature allows for the creation of complex and diverse molecular scaffolds, making it particularly well-suited for the synthesis of PROTACs and other novel therapeutic agents. A thorough understanding of its commercial landscape, synthetic routes, and the stringent quality control measures required for its use in pharmaceutical applications is essential for any researcher or drug development professional looking to leverage the unique chemical properties of this versatile intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess–Martin Periodinane [merckmillipore.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. gov.il [gov.il]
- 14. pharmtech.com [pharmtech.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 4-Oxocyclohexanecarbaldehyde
An In-Depth Technical Guide to the Safe Handling and Management of 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule incorporating both a ketone and an aldehyde, making it a valuable intermediate in organic synthesis and drug development. Its reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. We will delve into its physicochemical properties, toxicological profile, and reactivity, offering field-proven insights and detailed protocols for its safe management in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Understanding the Molecule: Physicochemical and Hazard Profile
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. This compound (CAS No. 96184-81-5) is a colorless to light yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96184-81-5 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 223 °C | [3] |
| Flash Point | 81 °C | [3] |
| Density | 1.151 g/cm³ | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |
The presence of both an aldehyde and a ketone functional group dictates the reactivity and toxicological profile of this molecule. Aldehydes are well-understood to be reactive electrophiles, a characteristic that underpins their utility in synthesis as well as their potential for biological activity and toxicity.[4][5]
GHS Hazard Classification and Its Implications
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.[6] this compound is classified with the following hazards:
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Flammable Liquids (Category 4) | H227: Combustible liquid | Warning | None | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Exclamation Mark | [1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark | [1] |
Causality Insight: The aldehyde functional group is a primary contributor to the irritant properties of this compound. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to the formation of adducts.[4][5] This covalent modification can disrupt normal cellular function, triggering inflammatory responses that manifest as skin, eye, and respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of laboratory safety is a hierarchical approach to hazard control. Engineering controls provide the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).
The Primacy of Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated area.[7] Due to its potential for respiratory irritation, a certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[8] The fume hood serves to capture and exhaust airborne contaminants, thereby minimizing the inhalation exposure risk to the operator.
Experimental Workflow: Safe Handling in a Fume Hood
Caption: Workflow for handling this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual operator from residual risks and in the event of a spill or splash.[9][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[11] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]
-
Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] Given that this compound is a skin irritant, appropriate chemical-resistant gloves are critical. Nitrile or butyl rubber gloves are recommended.[11] It is advisable to double-glove, especially for prolonged handling.[12] Gloves should be inspected for integrity before use and changed regularly, or immediately if contamination is suspected.[13]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, an air-purifying respirator with an organic vapor cartridge may be necessary.[11]
Prudent Practices for Storage and Handling
The inherent reactivity of aldehydes necessitates careful consideration of storage and handling procedures to ensure the stability and integrity of the compound.
Storage Requirements
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[12] The recommended storage temperature is under -20°C in a freezer.[3] To prevent oxidation and degradation, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[3][12] Containers should be tightly sealed and clearly labeled.[12]
Chemical Incompatibility
Aldehydes are susceptible to oxidation and can react vigorously with oxidizing agents. Therefore, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.
Logical Relationship: Reactivity and Storage
Caption: Reactivity of aldehydes informs storage requirements.
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount for effectively managing accidental releases and exposures.
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14]
-
Control Ignition Sources: As this compound is a combustible liquid, all sources of ignition should be eliminated.[14]
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.[15]
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[16] Work from the outside of the spill inward to prevent spreading.[17] Do not use combustible materials like paper towels for initial containment.[15]
-
Cleanup: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[18]
-
Decontamination: Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[19]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[20]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[16]
Protocol for Waste Management:
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[16] Do not mix with other waste streams.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[21][22]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[16][22] Do not pour down the drain.[22]
Conclusion
This compound is a versatile chemical intermediate whose safe utilization hinges on a proactive and informed approach to laboratory safety. By understanding its inherent reactivity and toxicological profile, and by rigorously adhering to the engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, grounded in the scientific principles that inform these precautions, is essential for the protection of laboratory personnel and the environment.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 3. 4-OXO-CYCLOHEXANECARBOXALDEHYDE CAS#: 96184-81-5 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. oehs.tulane.edu [oehs.tulane.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. chem.washington.edu [chem.washington.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. oehs.tulane.edu [oehs.tulane.edu]
Solubility of 4-Oxocyclohexanecarbaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Oxocyclohexanecarbaldehyde in Common Organic Solvents
Abstract
This compound is a bifunctional organic molecule of significant interest in organic synthesis and as a building block in pharmaceutical development. Its utility is profoundly influenced by its solubility, a critical parameter that governs reaction kinetics, purification efficiency, and formulation viability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present a validated experimental protocol for its quantitative determination, and offer a predicted solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile compound.
Introduction: The Physicochemical Importance of this compound
This compound (C₇H₁₀O₂, Molar Mass: 126.15 g/mol ) is a cyclic keto-aldehyde. Its structure features a non-polar cyclohexane backbone functionalized with two polar groups: a ketone and an aldehyde. This dual-functionality makes it a valuable intermediate in the synthesis of more complex molecules.[1]
The solubility of a compound is a fundamental property that impacts nearly every stage of chemical and pharmaceutical development, from initial reaction design to final product formulation.[2][3] A thorough understanding of how this compound interacts with various solvents is essential for:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient chemical reactions.
-
Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.
-
Formulation Development: Designing stable and bioavailable drug delivery systems in pharmaceutical applications.[4]
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC, GC).
This guide will explore these aspects by first examining the molecular structure and its implications for intermolecular forces, followed by a detailed methodology for empirical solubility determination.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[5][6] The solubility of this compound is a balance between its non-polar hydrocarbon ring and its two polar carbonyl groups.
Molecular Structure and Polarity
-
Polar Moieties: The ketone and aldehyde functional groups both contain a polar carbonyl (C=O) bond. The oxygen atoms are electronegative, creating a partial negative charge (δ-), while the carbon atoms bear a partial positive charge (δ+). These groups can participate in strong dipole-dipole interactions.
-
Hydrogen Bond Acceptance: The lone pairs of electrons on the carbonyl oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols and water.
-
Non-Polar Moiety: The six-carbon cyclohexane ring is composed of non-polar C-C and C-H bonds, contributing to van der Waals (dispersion) forces. This part of the molecule favors interaction with non-polar solvents.
The presence of two polar groups on a relatively small C7 frame suggests that the compound will exhibit significant polarity. The computed LogP value (a measure of lipophilicity) for this compound is approximately -0.1, indicating a relatively hydrophilic nature.[7]
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipole-dipole) forces.
-
δh: Energy from hydrogen bonding.
Two substances are likely to be miscible if their Hansen parameters are similar, meaning the distance between them in 3D "Hansen space" is small.[9][10] While the specific HSP values for this compound are not published, we can infer its characteristics. It would be expected to have moderate-to-high δp and δh values due to its functional groups.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, empirical measurement is essential for obtaining precise solubility data. The Equilibrium Shake-Flask Method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[11][12]
Principle
The method involves saturating a solvent with a solute by allowing them to equilibrate for an extended period. An excess of the solid compound is added to a known volume of the solvent in a sealed flask.[13] The suspension is agitated at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant maximum value (equilibrium). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the resulting saturated solution is determined analytically.[14]
Standard Operating Protocol
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >95% purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient.
-
Solvent Addition: Add a precisely known volume (e.g., 10.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[15][16]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment for 1-2 hours.
-
Sampling: Carefully draw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Calculate the original solubility in units such as mg/mL or g/100 mL, accounting for the dilution factor.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Predicted Solubility Profile and Data
While precise quantitative data requires experimental execution, a qualitative and semi-quantitative solubility profile can be predicted based on the principles of intermolecular forces.
| Solvent | Solvent Class | Key Intermolecular Forces with Solute | Predicted Solubility |
| Hexane | Non-Polar | Dispersion | Poor / Insoluble |
| Toluene | Non-Polar (Aromatic) | Dispersion, π-π stacking | Low |
| Diethyl Ether | Weakly Polar | Dispersion, weak dipole-dipole | Medium |
| Dichloromethane | Polar Aprotic | Dispersion, dipole-dipole | High |
| Acetone | Polar Aprotic | Dispersion, strong dipole-dipole | High / Miscible |
| Ethyl Acetate | Polar Aprotic | Dispersion, strong dipole-dipole | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Dispersion, strong dipole-dipole | High / Miscible |
| Acetonitrile | Polar Aprotic | Dispersion, strong dipole-dipole | High |
| Methanol | Polar Protic | Dispersion, dipole-dipole, H-bonding | High / Miscible |
| Ethanol | Polar Protic | Dispersion, dipole-dipole, H-bonding | High / Miscible |
| Water | Polar Protic | Dispersion, dipole-dipole, H-bonding | Medium / Partial |
Discussion of Predicted Solubility
-
Non-Polar Solvents (e.g., Hexane): The strong polar interactions holding the solute molecules together are not overcome by the weak dispersion forces offered by hexane, leading to poor solubility.
-
Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have strong dipoles that can effectively solvate the polar ketone and aldehyde groups of the solute through dipole-dipole interactions. This strong solute-solvent interaction leads to high solubility.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in both dipole-dipole interactions and hydrogen bonding with the carbonyl oxygens of the solute. This multi-faceted interaction results in very high solubility, likely miscibility.
-
Water: While water is a highly polar, protic solvent, the non-polar C7 hydrocarbon backbone of the solute can disrupt water's strong hydrogen bonding network. This leads to only partial or medium solubility, where the energetic cost of breaking water-water bonds is not fully compensated by solute-water interactions. Generally, organic compounds with more than five or six carbons tend to see a sharp decrease in water solubility.[4]
Diagram: Dominant Intermolecular Interactions
Caption: Solute-solvent interactions for this compound.
Conclusion
This compound is a polar molecule with solubility characteristics dominated by its two carbonyl functional groups. It is predicted to be highly soluble in polar aprotic (e.g., acetone, THF) and polar protic (e.g., ethanol, methanol) solvents, while exhibiting poor solubility in non-polar solvents like hexane. Its partial solubility in water reflects the balance between its polar functionality and non-polar hydrocarbon structure. For precise applications, the gold-standard shake-flask method is recommended for quantitative determination. This comprehensive understanding of its solubility profile is paramount for the effective and efficient use of this compound in research and development.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. chem.ws [chem.ws]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. youtube.com [youtube.com]
- 16. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Stereochemistry of 4-Oxocyclohexanecarbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarbaldehyde, a bifunctional organic molecule, presents a fascinating case study in stereochemistry, offering a rich landscape for exploring conformational preferences and stereoselective reactions. Its cyclohexane framework, substituted with both a ketone and an aldehyde group at the 1 and 4 positions, serves as a versatile scaffold in organic synthesis. The interplay between these two carbonyl functionalities dictates the molecule's reactivity and provides multiple sites for chemical modification. This guide delves into the core stereochemical principles governing this compound and its derivatives, providing a comprehensive resource for researchers in synthetic chemistry and drug development. Understanding the stereochemical nuances of this molecule is paramount for controlling the three-dimensional architecture of its derivatives, a critical aspect in the design of new therapeutic agents and functional materials.
Part 1: Conformational Analysis of the this compound Core
The stereochemical behavior of this compound is fundamentally dictated by the conformational preferences of its six-membered ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this 1,4-disubstituted cyclohexane, the formyl group (-CHO) can occupy either an axial or an equatorial position, leading to a dynamic equilibrium between two chair conformers.
The relative stability of these conformers is determined by the steric demands of the substituent, a concept quantified by "A-values." The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2][3] For the formyl group, the A-value is approximately 0.7 kcal/mol, indicating a preference for the equatorial position to alleviate steric interactions with the syn-axial hydrogens.[4]
dot graph conformational_equilibrium { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"];
axial [pos="0,0!", image="axial_conformer.png", label=""]; equatorial [pos="3,0!", image="equatorial_conformer.png", label=""];
axial -> equatorial [label="Ring Flip", fontcolor="#202124", color="#4285F4"]; equatorial -> axial [label="", fontcolor="#202124", color="#4285F4"];
labelloc="b"; label="Conformational Equilibrium of this compound"; fontcolor="#202124"; } /dot
Caption: The two chair conformers of this compound in equilibrium.
The presence of the ketone at the C4 position does not significantly alter the fundamental preference for the equatorial formyl group. The sp² hybridized carbonyl carbon of the ketone flattens the ring slightly at that position, but the steric hindrance of an axial formyl group remains the dominant factor. Therefore, the conformer with the equatorial formyl group is the major species at equilibrium. This conformational bias has profound implications for the stereochemical outcome of reactions at both the aldehyde and ketone functionalities.
Part 2: Stereoselective Reactions at the Carbonyl Centers
The distinct reactivity of the aldehyde and ketone groups, coupled with the conformational preferences of the cyclohexane ring, allows for a range of stereoselective transformations.
Reduction of the Carbonyl Groups
The reduction of this compound can, in principle, yield four possible stereoisomeric diols. However, by carefully selecting the reducing agent and reaction conditions, specific stereoisomers can be favored.
The aldehyde functionality is generally more reactive towards nucleophilic attack than the ketone. This difference in reactivity allows for the selective reduction of the formyl group.
Experimental Protocol: Selective Reduction with Sodium Borohydride [5][6]
-
Dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.25-0.30 eq) portion-wise to the stirred solution. The substoichiometric amount of the reducing agent is crucial for selectivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(hydroxymethyl)cyclohexan-1-one.
dot graph reduction_aldehyde { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, arrowsize=0.8, color="#34A853"];
Start [label="this compound"]; Reagent [label="NaBH4 (0.3 eq)\nMeOH, 0 °C", shape=plaintext, fontcolor="#EA4335"]; Product [label="4-(Hydroxymethyl)cyclohexan-1-one"];
Start -> Product [label="Selective Aldehyde Reduction"]; } /dot
Caption: Selective reduction of the aldehyde group in this compound.
Subsequent reduction of the ketone in 4-(hydroxymethyl)cyclohexan-1-one, or the direct reduction of both carbonyls in this compound with excess reducing agent, leads to the formation of cis- and trans-4-(hydroxymethyl)cyclohexan-1-ol. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon.
-
Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer).
-
Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer).
Generally, small, unhindered reducing agents like sodium borohydride favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer) as the major product. This is due to the less hindered trajectory of the nucleophile approaching from the axial face. Conversely, bulky reducing agents, such as those containing large substituents, favor equatorial attack, yielding the axial alcohol (cis isomer) as the major product due to steric hindrance with the axial hydrogens.
Experimental Protocol: Diastereoselective Reduction to Diols [7][8]
-
Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Cool the solution to 0 °C.
-
Add an excess of sodium borohydride (NaBH₄, 2.2 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, carefully add 1 M HCl to quench the reaction.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
The resulting mixture of cis- and trans-4-(hydroxymethyl)cyclohexan-1-ol can be separated by column chromatography.
| Diol Isomer | Hydroxymethyl Group | Hydroxyl Group |
| cis | Equatorial | Axial |
| trans | Equatorial | Equatorial |
Nucleophilic Addition of Organometallic Reagents
The addition of Grignard or organolithium reagents to the carbonyl groups of this compound provides a route to tertiary and secondary alcohols with the formation of new carbon-carbon bonds. The stereoselectivity of these additions is influenced by both the conformation of the starting material and the nature of the organometallic reagent.[9][10][11]
As with hydride reduction, the approach of the nucleophile can be either axial or equatorial. For the more reactive aldehyde, the incoming nucleophile will preferentially attack from the less hindered face, which is dictated by the preferred equatorial conformation of the formyl group.
The Wittig Reaction
The Wittig reaction provides a powerful method for converting carbonyls into alkenes.[12][13][14] The aldehyde group of this compound is significantly more reactive towards Wittig reagents than the ketone. This chemoselectivity allows for the selective formation of a vinyl group at the C1 position. The stereochemistry of the resulting double bond (E/Z) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[13]
Experimental Protocol: Selective Wittig Olefination [12]
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in dry THF.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq) to generate the ylide.
-
Stir the resulting colored solution for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
dot graph wittig_reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, arrowsize=0.8, color="#FBBC05"];
Start [label="this compound"]; Reagent [label="Ph3P=CHR\n(Wittig Reagent)", shape=plaintext, fontcolor="#EA4335"]; Product [label="4-Oxo-1-vinylcyclohexane\nDerivative"];
Start -> Product [label="Selective Olefination"]; } /dot
Caption: Selective Wittig reaction at the aldehyde position.
Cyanohydrin Formation
The addition of hydrogen cyanide across the carbonyl double bond to form a cyanohydrin is a classic reaction of aldehydes and ketones.[15][16][17][18] With this compound, this reaction can occur at either carbonyl group, but is generally faster at the more electrophilic aldehyde. The reaction is typically base-catalyzed, generating the cyanide ion (CN⁻) as the active nucleophile.[18] The resulting cyanohydrin introduces a new stereocenter, and the stereochemical outcome depends on the facial selectivity of the nucleophilic attack. For the aldehyde in its preferred equatorial conformation, the two faces of the carbonyl are diastereotopic, and a mixture of diastereomeric cyanohydrins may be formed.
Part 3: Spectroscopic Characterization
The stereochemistry of this compound and its derivatives can be elucidated through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound reveals key information about its structure and conformation.[19]
-
Aldehyde Proton: A singlet around δ 9.71 ppm is characteristic of the formyl proton.[19]
-
Cyclohexane Protons: The protons on the cyclohexane ring appear as a complex multiplet in the region of δ 1.8-2.7 ppm.[19] The chemical shifts and coupling constants of these protons are sensitive to their axial or equatorial orientation.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.[19]
-
Carbonyl Carbons: Two distinct signals are observed for the carbonyl carbons: one for the ketone around δ 208.9 ppm and one for the aldehyde around δ 201.5 ppm.[19]
-
Cyclohexane Carbons: The carbons of the cyclohexane ring appear in the aliphatic region (δ 25-43 ppm).[19]
For the alcohol derivatives, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-C-OH) is diagnostic of its stereochemistry. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. Furthermore, the coupling constants between adjacent protons can provide valuable information about their dihedral angles, allowing for the assignment of relative stereochemistry.
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | 9.71 (s, 1H), 2.64–1.89 (m, 10H)[19] | 208.9, 201.5, 42.1, 40.8, 28.5, 25.3[19] |
| 4-(Hydroxymethyl)cyclohexan-1-one | 3.55 (d, 2H), 2.4-1.6 (m, 9H) | 211.8, 67.5, 41.2, 38.5, 29.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the carbonyl functionalities.[19]
-
Aldehyde C-H Stretch: A characteristic weak band appears around 2820 cm⁻¹.[19]
-
Ketone C=O Stretch: A strong absorption is observed around 1705 cm⁻¹.[19]
-
Aldehyde C=O Stretch: A strong absorption is observed around 1715 cm⁻¹.[19]
In the alcohol derivatives, the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ confirms the reduction of the carbonyl group(s).
Conclusion
This compound is a molecule of significant stereochemical interest. Its conformational equilibrium, dominated by the preference of the formyl group for the equatorial position, provides a foundational understanding for predicting the stereochemical outcomes of its reactions. The differential reactivity of the aldehyde and ketone groups allows for selective transformations, enabling the synthesis of a variety of stereochemically defined derivatives. A thorough understanding of the principles outlined in this guide, from conformational analysis to the mechanisms of stereoselective reactions and spectroscopic characterization, is essential for harnessing the full synthetic potential of this versatile building block in the pursuit of novel molecules with tailored three-dimensional structures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A value - Wikipedia [en.wikipedia.org]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. joaquinbarroso.com [joaquinbarroso.com]
- 10. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 19. This compound | 96184-81-5 | Benchchem [benchchem.com]
A Technical Guide to 4-Oxocyclohexanecarbaldehyde: From Core Reactivity to Untapped Research Frontiers
Preamble: The Untapped Potential of a Bifunctional Scaffold
In the landscape of organic synthesis and drug discovery, the pursuit of versatile, functionalized building blocks is perpetual. 4-Oxocyclohexanecarbaldehyde, a seemingly simple cyclic molecule, represents a confluence of desirable chemical features. It possesses a rigid cyclohexanone core, imparting specific conformational constraints, and is adorned with two distinct carbonyl functionalities: a ketone and an aldehyde. This bifunctionality is not a redundancy but rather an opportunity, offering orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide moves beyond a simple recitation of properties to explore the nuanced reactivity of this scaffold, detail established state-of-the-art syntheses, and, most critically, illuminate promising, under-explored research avenues for scientists and drug development professionals.
Core Physicochemical & Reactivity Profile
Understanding the foundational properties of this compound is paramount to exploiting its synthetic potential. The molecule's character is defined by the interplay of its cyclic ketone and exocyclic aldehyde groups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][3] |
| IUPAC Name | 4-oxocyclohexane-1-carbaldehyde | [1] |
| CAS Number | 96184-81-5 | [1][2] |
| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [4] |
| Density | ~1.2 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| SMILES | C1CC(=O)CCC1C=O | [1] |
Inherent Reactivity: The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups. Aldehydes are generally more electrophilic and less sterically hindered than ketones. This allows for selective reactions, such as nucleophilic addition to the aldehyde while the ketone remains untouched, or protection of the aldehyde as an acetal before manipulating the ketone.[5] This inherent orthogonality is the key to its role as a versatile synthon.[6]
State-of-the-Art Synthesis: Diastereodivergent Organocatalysis
Access to enantiomerically pure forms of substituted cyclohexanes is a significant challenge in organic synthesis. A landmark approach to synthesizing 4-oxocyclohexanecarbaldehydes involves a highly stereoselective domino reaction between ketones and α,β-unsaturated aldehydes, orchestrated by modularly designed organocatalysts (MDOs).[7]
Causality of the Catalytic System: The brilliance of this system lies in its "switchable" nature. The catalyst is a self-assembled complex of an amino acid (like L-proline) and a cinchona alkaloid thiourea derivative. While this complex is highly effective for enamine catalysis, the cinchona moiety simultaneously "switches off" the iminium catalysis needed to activate the α,β-unsaturated aldehyde. The critical insight was the discovery that a weak acid cocatalyst could selectively "switch on" the iminium pathway without disrupting the self-assembled catalyst, enabling the domino reaction to proceed with exceptional stereocontrol.[7] This allows for a diastereodivergent synthesis, meaning either diastereomer of the product can be obtained by carefully selecting the catalyst components.[7]
Caption: Organocatalyzed domino reaction for synthesizing 4-oxocyclohexanecarbaldehydes.[7]
Frontier Research Area 1: Asymmetric Synthesis & Stereochemical Control
While methods exist to create the core, the subsequent stereocontrolled derivatization of this compound itself is a rich area for research. The molecule contains two prochiral centers, offering a platform to generate multiple new stereocenters.
Proposed Research Thrust: Catalyst-Controlled Diastereoselective Reductions
The reduction of the two carbonyls can lead to four possible diastereomeric diols. Developing catalytic systems that can selectively reduce one carbonyl over the other, and do so with high facial selectivity, is a significant challenge.
-
Hypothesis: A bulky Lewis acid catalyst could preferentially coordinate to the less-hindered aldehyde, activating it for reduction by a hydride source (e.g., a silane). Subsequent reduction of the ketone using a different catalyst system (e.g., a Noyori-type hydrogenation catalyst) would allow for complete stereochemical control.
-
Experimental Rationale: The choice of catalyst is critical. For the first reduction, a chiral boron-based Lewis acid (e.g., a Corey-Bakshi-Shibata catalyst) could provide facial selectivity at the aldehyde. For the second step, the existing hydroxyl group from the first reduction can act as a directing group, influencing the stereochemical outcome of the ketone reduction.[8] The stereochemistry of such reactions is paramount; creating an achiral intermediate from a chiral starting material can lead to a racemic mixture, losing valuable stereochemical information.[9]
Caption: Proposed diastereoselective reduction strategies for this compound.
Frontier Research Area 2: Medicinal Chemistry & Novel Scaffolds
The cyclohexyl core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. This compound is an ideal starting point for creating novel, three-dimensional structures for drug discovery programs.[10][11]
Proposed Research Thrust: Synthesis of Spirocyclic Oxetane Scaffolds
Oxetanes are small, strained four-membered rings that have gained significant attention as bioisosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties like solubility and metabolic stability.[12][13] A key research area would be the development of methods to convert this compound into spiro-oxetanes.
-
Hypothesis: A Corey-Chaykovsky reaction on the ketone functionality could generate an intermediate epoxide. Intramolecular nucleophilic attack from a suitably positioned hydroxyl group (derived from the aldehyde) could then form the spiro-oxetane ring.
-
Causality of Experimental Design: This multi-step sequence leverages the differential reactivity of the molecule. First, the aldehyde would be converted to a hydroxymethyl group via reduction. This positions the nucleophile for the key cyclization step. The Corey-Chaykovsky reaction is chosen for its effectiveness in converting ketones to epoxides.[3]
Exemplary Protocol: Synthesis of a Spiro[cyclohexane-1,2'-oxetan]-4-ol Derivative
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Methanol (MeOH)
-
Trimethylsulfoxonium iodide ((CH₃)₃SOI, 1.5 eq)
-
Sodium hydride (NaH, 1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reduction of Aldehyde: Dissolve this compound in MeOH in an ice bath. Add NaBH₄ portion-wise and stir for 1 hour. Quench the reaction with sat. aq. NH₄Cl and extract with EtOAc. Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield (4-oxocyclohexyl)methanol.
-
Epoxidation (Corey-Chaykovsky Reaction): In a separate flame-dried flask under N₂, suspend NaH in DMSO. Add trimethylsulfoxonium iodide and stir for 45 minutes until hydrogen evolution ceases. Add a solution of (4-oxocyclohexyl)methanol in DMSO and stir at room temperature overnight.
-
Workup & Cyclization: Quench the reaction by pouring into ice water and extract with Et₂O. The resulting intermediate epoxide may spontaneously cyclize upon workup or require mild heating or acid/base catalysis to facilitate the intramolecular ring-opening of the epoxide by the primary alcohol, yielding the spiro-oxetane.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the target spiro[cyclohexane-1,2'-oxetan]-4-ol.
Frontier Research Area 3: Heterocyclic and Materials Chemistry
The 1,4-substitution pattern and dual carbonyl functionality make this compound an excellent precursor for both heterocyclic synthesis and the development of novel polymeric materials.[14][15]
Proposed Research Thrusts:
-
A) Synthesis of Fused Pyridazine Systems: Reaction of the diketone (after oxidation of the aldehyde to a carboxylic acid and subsequent transformations) or the existing dicarbonyl with hydrazine hydrate is a classic method for forming pyridazine rings. These heterocycles are common motifs in pharmaceuticals.[16] Research could focus on developing one-pot procedures and exploring the biological activity of the resulting fused-ring systems.
-
B) Development of Novel Cross-linking Agents: Aldehydes are highly reactive and can form stable linkages with various functional groups in polymers (e.g., amines, hydroxyls). This compound could be investigated as a rigid, bifunctional cross-linking agent to enhance the thermal and mechanical properties of polymers like poly(vinyl alcohol) or polyamines. The ketone provides an additional handle for post-polymerization modification.
Conclusion
This compound is far more than a simple chemical intermediate. It is a versatile platform for innovation. Its defined stereochemical potential, coupled with its orthogonal carbonyl reactivity, opens doors to sophisticated asymmetric catalysis, the creation of novel medicinal scaffolds like spiro-oxetanes, and the synthesis of unique heterocyclic systems and advanced materials. The research areas proposed herein represent logical next steps in unlocking the full potential of this powerful building block, inviting chemists to explore its untapped reactivity and apply it to solving contemporary challenges in science and medicine.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-OXO-CYCLOHEXANECARBOXALDEHYDE | 96184-81-5 [chemicalbook.com]
- 3. 96184-81-5 | this compound - AiFChem [aifchem.com]
- 4. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 5. Predict the products formed when cyclohexanecarbaldehyde reacts w... | Study Prep in Pearson+ [pearson.com]
- 6. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde | Benchchem [benchchem.com]
- 11. Application of Chemistry in Medicine - GeeksforGeeks [geeksforgeeks.org]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 14. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uschemfine.com [uschemfine.com]
- 16. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Chemistry of Bifunctional Cyclic Compounds
Introduction
Bifunctional cyclic compounds represent a cornerstone of modern medicinal chemistry and drug development. These unique molecular architectures, characterized by a cyclic scaffold bearing two distinct functional groups, offer a powerful platform for creating molecules with tailored properties. Their inherent conformational rigidity, combined with the strategic placement of functional groups, allows for precise control over interactions with biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The exploration of bifunctional cyclic compounds is not merely an academic exercise; it is a critical endeavor in the quest for more potent, selective, and effective therapeutic agents.[1][2]
The strategic advantage of employing cyclic scaffolds lies in their ability to reduce the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.[3] Furthermore, the bifunctional nature of these compounds opens avenues for creating multi-functional drugs that can engage with multiple targets or possess dual modes of action, a promising strategy for tackling complex diseases.[1][2] This guide will delve into the core principles of designing and synthesizing these complex molecules, exploring the nuances of their reactivity and showcasing their transformative potential in modern drug discovery.
I. Synthetic Strategies for Bifunctional Cyclic Compounds
The construction of bifunctional cyclic compounds requires a sophisticated understanding of organic synthesis, employing a range of methodologies from classical cyclization reactions to modern catalytic processes. The choice of synthetic route is dictated by the desired ring size, the nature of the functional groups, and the required stereochemistry.
Ring-Closing Reactions
A fundamental approach to cyclic compound synthesis involves the intramolecular cyclization of a linear bifunctional precursor. This strategy is widely applicable and can be tailored to produce a variety of ring systems.
1.1.1 Lactonization and Lactamization
The formation of lactones (cyclic esters) and lactams (cyclic amides) from their corresponding hydroxy- or amino-acid precursors is a classic and reliable method. For instance, γ-lactones are often so stable that their precursor 4-hydroxy acids spontaneously cyclize.[4] However, for larger rings or more strained systems like β-lactones, polymerization can be a competing reaction.[4]
Experimental Protocol: Synthesis of a γ-Lactone via Acid-Catalyzed Lactonization
-
Dissolution: Dissolve the γ-hydroxy carboxylic acid in a suitable solvent, such as toluene or benzene, to facilitate the removal of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Azeotropic Distillation: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the cyclic product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude lactone by distillation or column chromatography.
The causality behind using a Dean-Stark apparatus is to physically remove a product (water) from the reaction equilibrium, thereby continuously shifting the reaction towards the formation of the lactone, in accordance with Le Chatelier's principle. This is a self-validating system as the successful removal of water directly correlates with product formation.
1.1.2 Polyene Cyclizations
Inspired by the biosynthesis of terpenoids, polyene cyclizations offer a powerful method for constructing complex polycyclic systems in a single step.[5] These reactions involve the cyclization of a linear polyene, often initiated by a cationic trigger. The use of bifunctional polyenes, which contain alkenes with unique reactivity, allows for the synthesis of intricate polycycles through unprecedented cyclization pathways.[5][6]
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often stereospecific route to cyclic compounds. These reactions are particularly valuable for constructing rings with multiple stereocenters.
1.2.1 Diels-Alder Reaction
The [4+2] cycloaddition between a conjugated diene and a dienophile is a cornerstone of cyclic synthesis. By choosing dienes and dienophiles with appropriate functional groups, bifunctional cyclic compounds can be readily prepared. The inverse-electron-demand Diels-Alder (IEDDA) reaction, which involves an electron-poor diene and an electron-rich dienophile, has become a widely used bioorthogonal reaction for labeling biomolecules.[7]
1.2.2 [3+2] Cycloadditions
The [3+2] cycloaddition of 1,3-dipoles with dipolarophiles is another powerful tool. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms a stable triazole ring.[8] This reaction is exceptionally versatile and has been used to synthesize bifunctional macrocycles and link molecular fragments in drug discovery.[9][10]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the bifunctional azide and the bifunctional alkyne in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate pentahydrate with a reducing agent like sodium ascorbate.
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography.
This protocol is self-validating because the high efficiency and specificity of the "click" reaction ensure a high yield of the desired product with minimal side reactions, simplifying purification.
Macrocyclization Strategies
The synthesis of macrocycles (rings containing 12 or more atoms) presents unique challenges due to the entropic cost of bringing the two ends of a long linear precursor together. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
1.3.1 Bimolecular Homodifunctional Coupling
This strategy involves the coupling of two identical bifunctional precursors to form a cyclic dimer. This approach has been successfully used to synthesize cyclic block copolymers for drug delivery applications.[10]
II. Reactivity and Mechanistic Considerations
The reactivity of bifunctional cyclic compounds is governed by a combination of factors, including ring strain, the nature of the functional groups, and their relative stereochemistry.
Strain-Release-Driven Reactions
Highly strained cyclic compounds, such as 2H-azirines, can undergo ring-opening reactions that release significant strain energy, driving subsequent transformations.[11][12] For example, the energy transfer-catalyzed ring opening of isoxazole-5(4H)-ones can generate 2H-azirines in situ, which then undergo a formal [3+2] cycloaddition with various electrophiles to produce valuable pyrroline derivatives.[11][12]
Logical Relationship of Strain-Release-Driven Cycloaddition
Caption: Cascade energy transfer enables the formation of a strained 2H-azirine intermediate, which undergoes ring-opening and subsequent cycloaddition.
Reactivity of Cyclic Enones and Lactones
Cyclic enones and α,β-unsaturated lactones are important Michael acceptors in organic synthesis. Their electrophilic reactivity can be tuned by modifying the ring size and substitution pattern.[13] The hydrolysis of lactones is a reversible reaction, but the equilibrium constant is generally lower than that of their acyclic ester counterparts due to entropic factors.[4]
III. Applications in Drug Development
The unique structural features of bifunctional cyclic compounds make them highly valuable in the design of novel therapeutics.
Scaffolds for Multi-Functional Drugs
Polycyclic compounds serve as excellent scaffolds for the development of multi-functional drugs that can target multiple disease pathways simultaneously.[2] This approach is particularly promising for complex diseases like neurodegenerative disorders.[2]
Fragment-Based Drug Discovery (FBDD)
In FBDD, small molecular fragments that bind weakly to a target are identified and then linked together to create a high-affinity ligand.[9] Bifunctional cyclic compounds can serve as the linking scaffolds, holding the fragments in the optimal orientation for binding.
Experimental Workflow for Fragment-Based Drug Discovery using a Bifunctional Cyclic Scaffold
Caption: A typical workflow for fragment-based drug discovery, where a bifunctional cyclic scaffold is used to link fragment hits.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[14] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The cyclic nature of some linkers can be crucial for achieving the correct conformation for ternary complex formation.
| Clinically Advanced PROTACs | Target Protein | E3 Ligase Recruited | Therapeutic Area |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | Cereblon (CRBN) | Breast Cancer |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | Prostate Cancer |
| ARV-766 | Androgen Receptor (AR) | Cereblon (CRBN) | Prostate Cancer[14] |
| BMS-986365 | Tyrosine Kinase 2 (TYK2) | Cereblon (CRBN) | Autoimmune Diseases |
Data synthesized from multiple sources for illustrative purposes.
IV. Characterization Techniques
The characterization of bifunctional cyclic compounds relies on a suite of analytical techniques to confirm their structure, purity, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the cyclic scaffold.
-
Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to confirm the identity of the synthesized compound.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline compounds.
-
Chromatographic Methods (HPLC, GC): Used to assess the purity of the compounds and to separate isomers.
Conclusion
Bifunctional cyclic compounds are a rich and rewarding area of chemical research with profound implications for drug discovery and development. Their synthesis, while often challenging, provides access to a vast chemical space of conformationally defined molecules. The strategic placement of two functional groups on a cyclic scaffold enables the creation of highly potent and selective ligands, multi-functional drugs, and innovative therapeutic modalities like PROTACs. As our understanding of synthetic methodologies and biological systems continues to grow, the importance of bifunctional cyclic compounds in medicinal chemistry is set to expand even further.
References
- 1. Bi- or multifunctional peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Beyond the Isoprene Pattern: Bifunctional Polyene Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. mdpi.com [mdpi.com]
Navigating the Bifunctional Landscape: A Technical Guide to the Differential Reactivity of 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocyclohexanecarbaldehyde, a molecule incorporating both an aldehyde and a ketone within a single carbocyclic framework, serves as an exemplary substrate for the study of chemoselectivity. This guide offers a comprehensive technical exploration of the principles governing the differential reactivity of these two carbonyl functionalities. By dissecting the nuanced interplay of electronic and steric factors inherent to its structure, this document elucidates the strategies for achieving selective chemical transformations. It is intended as a practical resource for synthetic chemists in academia and industry, particularly those in drug development, providing not only theoretical underpinnings but also field-proven experimental protocols for selective reductions, oxidations, and nucleophilic additions.
The Dichotomy of Carbonyls: Fundamental Principles of Reactivity
The reactivity of a carbonyl group is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of this electrophilic center. When comparing aldehydes and ketones, a clear hierarchy of reactivity emerges, rooted in fundamental electronic and steric effects.
-
Electronic Effects: Aldehydes are inherently more reactive than ketones due to electronic factors.[1][2] The carbonyl carbon in an aldehyde is bonded to one alkyl group and a hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups. Alkyl groups are electron-donating and thus stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity.[1] Since ketones have two such groups compared to the aldehyde's one, the ketone's carbonyl carbon is less electrophilic and consequently less reactive towards nucleophiles.[1][3]
-
Steric Hindrance: The spatial arrangement of substituents around the carbonyl group significantly influences its reactivity. The two bulkier alkyl or aryl groups of a ketone create more steric hindrance compared to the aldehyde's single substituent and smaller hydrogen atom.[4][5] This crowding impedes the trajectory of an incoming nucleophile, making the reaction slower for ketones.[3][5]
These core principles form the basis for predicting and exploiting the chemoselective reactions of molecules containing both aldehyde and ketone functionalities, such as this compound.
The Unique Case of this compound: A Structural Analysis
In this compound, the general principles of aldehyde versus ketone reactivity are further modulated by its specific cyclic structure. The cyclohexane ring imposes conformational constraints that influence the accessibility of both carbonyl groups. The molecule will predominantly exist in a chair conformation where the bulkier formyl group (-CHO) occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational preference tends to make the aldehyde group more sterically accessible than the ketone, which is embedded within the ring.
Chemoselective Transformations: A Practical Guide
The inherent reactivity difference between the aldehyde and ketone in this compound allows for a variety of selective transformations. The following protocols are illustrative of how this differential reactivity can be harnessed.
Selective Reduction: Targeting the Aldehyde
The greater reactivity of the aldehyde permits its selective reduction in the presence of the ketone using mild reducing agents. Sodium borohydride (NaBH₄) is a classic reagent for this purpose, particularly when the reaction conditions are carefully controlled.
Experimental Protocol: Selective Reduction of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 0.25-0.30 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Slowly add a few drops of acetone to quench any excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-oxocyclohexyl)methanol, which can be further purified by column chromatography.
Causality Behind Experimental Choices:
-
Mild Reagent: NaBH₄ is a milder reducing agent than, for example, lithium aluminum hydride (LiAlH₄), and this difference in reactivity is key to achieving selectivity.
-
Low Temperature: Performing the reaction at 0 °C or even lower temperatures (e.g., -78 °C) significantly slows down the rate of ketone reduction relative to the more facile aldehyde reduction, thereby enhancing chemoselectivity.[6]
-
Stoichiometry: Using a substoichiometric amount of NaBH₄ ensures that the more reactive aldehyde is reduced preferentially.
Selective Oxidation: The Aldehyde's Prerogative
Aldehydes are much more susceptible to oxidation than ketones.[7][8] This difference allows for the selective conversion of the aldehyde in this compound to a carboxylic acid while leaving the ketone untouched. The Pinnick oxidation, which uses sodium chlorite (NaClO₂), is a highly efficient and selective method for this transformation.[9]
Experimental Protocol: Pinnick Oxidation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a scavenger for the hypochlorite byproduct, >2.0 eq) followed by an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and a phosphate buffer (e.g., NaH₂PO₄).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with sodium sulfite solution, acidify the mixture, and extract the product with ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate to yield 4-oxocyclohexanecarboxylic acid.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Sodium chlorite under buffered conditions is a mild oxidant that readily oxidizes aldehydes but not ketones.[9]
-
Scavenger: 2-Methyl-2-butene is essential to trap the reactive hypochlorite species that can lead to unwanted side reactions.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts a carbonyl to an alkene, can also be performed with high selectivity on the aldehyde group.[10][11] The less sterically hindered nature of the aldehyde facilitates the approach of the bulky phosphorus ylide, leading to a much faster reaction rate compared to the ketone.[12]
Experimental Protocol: Selective Wittig Reaction on this compound
-
Ylide Preparation: Prepare the phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) in situ by treating the corresponding phosphonium salt (methyltriphenylphosphonium bromide) with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.
-
Reaction: Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C) and slowly add a solution of this compound (1.0 eq).
-
Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by TLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product, 4-vinylcyclohexanone.
-
Purification: Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Steric Accessibility: The success of the Wittig reaction is highly dependent on the steric environment of the carbonyl. The less hindered aldehyde reacts much more readily than the ketone.[12]
-
Reagent Reactivity: While stabilized ylides can sometimes fail to react with ketones, they will typically react with aldehydes.[13] Unstabilized ylides, which are more reactive, will still preferentially react with the aldehyde.
Visualization of Reaction Selectivity
The chemoselective transformations of this compound can be summarized in the following workflow diagram.
Caption: Chemoselective transformations of this compound.
Data Summary
| Transformation | Target Group | Reagent(s) | Product | Rationale for Selectivity |
| Reduction | Aldehyde | Sodium borohydride (NaBH₄) | (4-oxocyclohexyl)methanol | Higher reactivity of aldehyde; controlled conditions (low temp., stoichiometry) |
| Oxidation | Aldehyde | Sodium chlorite (NaClO₂) | 4-oxocyclohexanecarboxylic acid | Aldehydes are inherently easier to oxidize than ketones |
| Wittig Olefination | Aldehyde | Phosphorus Ylide (e.g., Ph₃P=CH₂) | 4-vinylcyclohexanone | Lower steric hindrance at the aldehyde carbonyl |
Conclusion
The bifunctional nature of this compound provides a valuable platform for demonstrating the principles of chemoselectivity in organic synthesis. The predictable and significant differences in the electronic and steric properties of the aldehyde and ketone groups allow for their selective manipulation with a high degree of control. A thorough understanding of these fundamental reactivity principles is paramount for researchers and drug development professionals, as it enables the rational design of synthetic routes to complex molecules where precise functional group transformations are critical. The protocols and concepts presented in this guide serve as a foundational framework for harnessing this differential reactivity in a laboratory setting.
References
- 1. brainkart.com [brainkart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reagent.co.uk [reagent.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. tutorchase.com [tutorchase.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to the Stability of 4-Oxocyclohexanecarbaldehyde
For researchers, scientists, and drug development professionals, understanding the chemical stability of intermediates is paramount to ensuring the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of 4-Oxocyclohexanecarbaldehyde, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Drawing upon established principles of organic chemistry and field-proven insights, this document elucidates the potential degradation pathways of this keto-aldehyde under various stress conditions and offers robust protocols for its analysis.
Introduction: The Bifunctional Challenge of this compound
This compound (CAS 96184-81-5) is a unique building block possessing both an aldehyde and a ketone functionality within a cyclic framework.[1][2][3] This duality presents distinct synthetic opportunities but also introduces specific stability challenges. The electrophilic nature of both carbonyl carbons, coupled with the presence of α-hydrogens, renders the molecule susceptible to a variety of degradation pathways.[4] A thorough understanding of these pathways is critical for defining appropriate storage conditions, developing stable formulations, and designing robust synthetic routes.
I. Physicochemical Properties and Handling Recommendations
A foundational understanding of the molecule's intrinsic properties is the first step in ensuring its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage Temperature | Recommended at -20°C under an inert atmosphere |
Handling and Storage Best Practices:
Due to its reactive nature, this compound should be handled with care. Safety data sheets for analogous compounds suggest it may be an irritant.[1] To maintain its chemical integrity, the following storage conditions are recommended:
-
Inert Atmosphere: Storage under nitrogen or argon is crucial to prevent oxidation.
-
Low Temperature: Freezing at -20°C or below minimizes the rate of potential degradation reactions.
-
Light Protection: Amber vials or storage in the dark is advised to prevent photolytic degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
II. Potential Degradation Pathways: A Mechanistic Perspective
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. The interplay between the aldehyde and ketone functionalities dictates its reactivity.
A. pH-Dependent Stability
1. Basic Conditions: The Realm of Aldol and Cannizzaro-type Reactions
In the presence of a base, aldehydes with α-hydrogens are prone to enolate formation, which can lead to self-condensation reactions.[5][6]
-
Intramolecular Aldol Reaction: this compound possesses α-hydrogens at positions 3 and 5 relative to the ketone and at position 1 relative to the aldehyde. Base-catalyzed deprotonation can lead to the formation of an enolate, which can then attack the other carbonyl group intramolecularly.[7] The formation of thermodynamically stable five- or six-membered rings is generally favored.[6][7] In this case, an intramolecular aldol reaction could potentially lead to the formation of a bicyclic β-hydroxy ketone or β-hydroxy aldehyde. Subsequent dehydration would yield a conjugated enone.
-
Intermolecular Aldol Condensation: While intramolecular reactions are often favored, intermolecular aldol condensation can also occur, leading to the formation of dimers and higher-order oligomers. This can result in a complex mixture of products and a decrease in the purity of the starting material.
-
Cannizzaro-Type Reactions: The classic Cannizzaro reaction involves the disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6] While this compound has α-hydrogens, the possibility of crossed Cannizzaro-type reactions, especially in the presence of other aldehydes, should not be entirely dismissed under forcing conditions.
Caption: Potential base-catalyzed degradation pathways.
2. Acidic Conditions: Enolization and Potential Rearrangements
Under acidic conditions, the carbonyl oxygen can be protonated, activating the carbonyl group towards nucleophilic attack.[8]
-
Acid-Catalyzed Aldol Reaction: Similar to base catalysis, acid can also promote aldol-type reactions through the formation of an enol intermediate.[5][8] Intramolecular reactions leading to cyclic products are also plausible under acidic conditions.
-
Hemiacetal and Acetal Formation: In the presence of alcohols, the aldehyde functionality can readily form hemiacetals and acetals under acidic catalysis. If the formulation or reaction medium contains alcoholic solvents, this can be a significant pathway for degradation or derivatization.
Caption: Potential acid-catalyzed degradation pathways.
B. Oxidative and Reductive Stability
1. Oxidation: The aldehyde group in this compound is highly susceptible to oxidation.[9]
-
Oxidation to Carboxylic Acid: Mild oxidizing agents can selectively oxidize the aldehyde to the corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid. This is a common transformation and a likely degradation pathway upon exposure to atmospheric oxygen or other oxidizing agents.
-
Oxidative Cleavage: Stronger oxidizing agents, such as permanganate or ozone, can lead to the cleavage of the cyclohexane ring, resulting in the formation of dicarboxylic acids and other smaller fragments.[10][11]
2. Reduction: Both the aldehyde and ketone functionalities can be reduced.
-
Selective Reduction: Depending on the reducing agent and reaction conditions, it may be possible to selectively reduce the aldehyde to a primary alcohol or the ketone to a secondary alcohol.
-
Complete Reduction: Stronger reducing agents will likely reduce both carbonyl groups to the corresponding diol.
C. Thermal and Photolytic Stability
2. Photolytic Stability: Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate.[12] This diradical can then undergo various subsequent reactions, including decarbonylation, intramolecular hydrogen abstraction leading to an unsaturated aldehyde, or rearrangement. The presence of the aldehyde group may influence the photochemical behavior of the ketone, and vice-versa.
III. Experimental Protocols for Stability Assessment
To experimentally evaluate the stability of this compound, a forced degradation or stress testing study is essential.[13][14][15][16] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation and identify potential degradation products.
A. General Protocol for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 60°C).
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating analytical method, such as UPLC-MS.[17][18]
B. UPLC-MS Method for Stability Monitoring
A high-resolution UPLC-MS method is ideal for separating and identifying the parent compound from its potential degradation products.[17][18]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| MS Detector | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
This method allows for the quantification of the parent compound over time to determine the degradation rate and the identification of degradation products based on their accurate mass and fragmentation patterns.[17][19][20][21]
IV. Summary of Potential Degradation Products
Based on the mechanistic considerations, the following table summarizes the potential degradation products of this compound under different stress conditions.
| Stress Condition | Potential Degradation Products |
| Acidic | Intramolecular aldol products (bicyclic), acetals (with alcohol solvents) |
| Basic | Intramolecular aldol products (bicyclic), intermolecular aldol condensation products (oligomers/polymers) |
| Oxidative | 4-Oxocyclohexanecarboxylic acid, ring-opened dicarboxylic acids |
| Reductive | 4-Hydroxymethylcyclohexanone, 4-hydroxycyclohexanecarbaldehyde, cyclohexane-1,4-dimethanol |
| Thermal | Decarbonylation products, elimination products, polymers |
| Photolytic | Unsaturated aldehydes, decarbonylation products, rearranged isomers |
V. Conclusion and Recommendations
This compound is a reactive molecule with several potential degradation pathways due to the presence of both aldehyde and ketone functionalities. Its stability is highly dependent on the storage and reaction conditions. For researchers and drug development professionals, a proactive approach to understanding and controlling its stability is essential.
Key Recommendations:
-
Strict Storage: Always store this compound under an inert atmosphere, at low temperatures, and protected from light.
-
Careful Reaction Planning: Consider the pH and temperature of planned reactions, as well as the presence of potential oxidizing or reducing agents.
-
Thorough Analysis: Employ high-resolution analytical techniques like UPLC-MS to monitor the purity and identify any potential degradation products.
-
Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to establish the intrinsic stability of the molecule and develop robust analytical methods.
By adhering to these guidelines, the risks associated with the instability of this compound can be effectively mitigated, ensuring the quality and reliability of subsequent synthetic transformations and the final drug product.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 3. 96184-81-5 | this compound - AiFChem [aifchem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Video: Intramolecular Aldol Reaction [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Illustrated Glossary of Organic Chemistry - Oxidative cleavage [chem.ucla.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. baranlab.org [baranlab.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. acdlabs.com [acdlabs.com]
- 17. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 21. mdpi.com [mdpi.com]
The Alchemical Transmutation of Rings: A Historical Guide to the Synthesis of 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Faced Intermediate
In the intricate world of organic synthesis, certain molecules possess a unique structural duality that renders them invaluable as synthetic intermediates. 4-Oxocyclohexanecarbaldehyde, also known as 4-formylcyclohexanone, stands as a prime example of such a scaffold.[1] Its cyclohexanone backbone provides a robust framework for further elaboration, while the reactive aldehyde functionality serves as a versatile handle for a myriad of chemical transformations. This technical guide delves into the historical evolution of synthetic methodologies targeting this pivotal keto-aldehyde, offering a retrospective analysis of the ingenuity and chemical logic that have shaped its accessibility for researchers in drug discovery and materials science.
I. Cleavage of the Cyclohexyl Ring: Ozonolysis
One of the most classical and direct approaches to the synthesis of difunctional compounds from cyclic precursors is through oxidative cleavage. Ozonolysis, a reaction that has been a cornerstone of organic chemistry for over a century, provides an elegant solution for the scission of a carbon-carbon double bond, directly yielding carbonyl functionalities.[2][3]
The Underlying Principle: A Controlled Fragmentation
The ozonolysis of a cyclic alkene, such as a substituted cyclohexene, proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[3][4] The subsequent workup of this intermediate dictates the final products. A reductive workup, typically employing reagents like dimethyl sulfide (DMS) or zinc dust, cleaves the ozonide to furnish aldehydes and ketones, preventing over-oxidation to carboxylic acids.[3][5][6]
Experimental Protocol: Ozonolysis of 4-Methylenecyclohexanone Ketal
A common historical strategy involves the protection of the ketone functionality prior to ozonolysis to prevent unwanted side reactions.
Step 1: Ketal Protection of 4-Methylenecyclohexanone A solution of 4-methylenecyclohexanone in toluene is treated with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the equilibrium towards the formation of the corresponding ethylene ketal.
Step 2: Ozonolysis and Reductive Workup The protected 4-methylenecyclohexanone is dissolved in a non-participating solvent, such as dichloromethane, and cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone. The reaction is then purged with nitrogen or oxygen to remove unreacted ozone. Dimethyl sulfide is added, and the reaction is allowed to warm to room temperature. The volatile byproducts and solvent are removed under reduced pressure to yield the crude this compound, which is then purified by distillation or chromatography.
Diagram: Ozonolysis Pathway
Caption: Ozonolysis of a protected cyclohexene derivative.
II. Building the Ring: The Robinson Annulation
In contrast to cleaving a pre-existing ring, the Robinson annulation, discovered by Sir Robert Robinson in 1935, constructs a six-membered ring through a sequence of a Michael addition and an intramolecular aldol condensation.[7][8] While not a direct synthesis of the target molecule itself, this powerful reaction is foundational to the synthesis of substituted cyclohexenones, which can be precursors to this compound.[7][9][10]
The Strategic Logic: A Stepwise Ring Formation
The elegance of the Robinson annulation lies in its convergent nature, bringing together two smaller fragments to create a more complex cyclic system.[11] The initial Michael addition of an enolate to an α,β-unsaturated ketone generates a 1,5-diketone.[8][9] This intermediate is then perfectly poised for an intramolecular aldol condensation, leading to the formation of a new six-membered ring.[9][11]
Hypothetical Application to a Precursor
A retrosynthetic analysis suggests that a suitably substituted cyclohexenone, potentially accessible via a Robinson annulation, could be converted to this compound through subsequent functional group manipulations.
Diagram: Robinson Annulation Concept
Caption: The conceptual flow of the Robinson Annulation.
III. Functional Group Interconversion: Oxidation of Alcohols
A highly reliable and widely employed strategy in organic synthesis is the oxidation of a primary alcohol to an aldehyde. This approach relies on the availability of the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)cyclohexanone.
The Chemoselectivity Challenge: Avoiding Over-oxidation
The primary challenge in the oxidation of a primary alcohol to an aldehyde is preventing further oxidation to the corresponding carboxylic acid.[12] Historically, a variety of reagents have been developed to achieve this selective transformation. Milder oxidizing agents are required to stop the reaction at the aldehyde stage.
The Swern Oxidation: A Mild and Effective Protocol
The Swern oxidation is a classic and highly effective method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[13] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[13] The reaction proceeds under mild, low-temperature conditions, making it compatible with a wide range of functional groups.[13]
Experimental Protocol: Swern Oxidation of 4-(Hydroxymethyl)cyclohexanone
Step 1: Activation of DMSO In a flame-dried, three-necked flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C. A solution of anhydrous DMSO in dichloromethane is then added dropwise, maintaining the low temperature.
Step 2: Addition of the Alcohol A solution of 4-(hydroxymethyl)cyclohexanone in dichloromethane is added slowly to the activated DMSO mixture.
Step 3: Basification and Workup After a short stirring period, triethylamine is added to the reaction mixture. The reaction is then allowed to warm to room temperature. An aqueous workup is performed to remove the water-soluble byproducts. The organic layer is washed, dried, and concentrated to afford the crude this compound, which is then purified.
| Reagent | Molar Equiv. | Purpose |
| Oxalyl Chloride | 1.5 | Activates DMSO |
| DMSO | 2.2 | Oxidizing Agent |
| 4-(Hydroxymethyl)cyclohexanone | 1.0 | Substrate |
| Triethylamine | 5.0 | Base |
IV. The Nef Reaction: From Nitroalkanes to Carbonyls
The Nef reaction, discovered by John Ulric Nef in 1894, provides a unique pathway to carbonyl compounds from primary or secondary nitroalkanes.[14][15][16] This transformation involves the acid hydrolysis of the corresponding nitronate salt.[15][17]
The Mechanistic Nuances: A Delicate Hydrolysis
The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion.[17] This anion is then treated with a strong acid, leading to the formation of a nitronic acid, which subsequently hydrolyzes to the desired aldehyde or ketone and nitrous oxide.[15][16] The conditions for the hydrolysis must be carefully controlled to avoid the formation of side products.[14][17]
Synthetic Approach via a Nitro Precursor
A synthetic route to this compound via the Nef reaction would necessitate the prior synthesis of 4-(nitromethyl)cyclohexanone. This could potentially be achieved through the Michael addition of a nitromethane enolate to a cyclohexenone derivative.
Diagram: Nef Reaction Mechanism Overview
Caption: Simplified overview of the Nef Reaction.
V. Hydroformylation: A Direct Carbonylation Approach
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[18][19] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by a transition metal complex.[18][20]
The Challenge of Regioselectivity
A key consideration in hydroformylation is regioselectivity – the preferential formation of either the linear or branched aldehyde. For the synthesis of a precursor to this compound from a cyclohexene derivative, the position of the double bond would be critical in determining the final product.
A Relevant Example: Hydroformylation of Cyclohexene
Studies on the hydroformylation of cyclohexene using various catalyst systems have demonstrated the feasibility of producing cyclohexanecarboxaldehyde.[18][21] While this is not the target molecule, it illustrates the principle of introducing an aldehyde functionality onto a cyclohexyl ring via this method. A similar approach with a suitably functionalized cyclohexene could potentially lead to this compound.
| Catalyst System | Reactants | Product |
| Ru3(CO)12 / LiCl | Cyclohexene, H2, CO2 | Cyclohexanecarboxaldehyde |
Conclusion: A Legacy of Synthetic Innovation
The historical synthesis of this compound is a testament to the versatility and power of fundamental organic reactions. From the controlled fragmentation of ozonolysis to the elegant ring construction of the Robinson annulation, and the precise functional group manipulations of oxidation and the Nef reaction, each method offers a unique strategic advantage. The development of these synthetic routes has not only provided access to this important building block but has also contributed to the broader evolution of synthetic organic chemistry. As the demand for complex and novel molecular architectures continues to grow in the pharmaceutical and materials science industries, a deep understanding of these classical transformations remains an indispensable tool for the modern synthetic chemist.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. Ozonolysis | ChemTalk [chemistrytalk.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Nef reaction - Wikipedia [en.wikipedia.org]
- 16. Nef_reaction [chemeurope.com]
- 17. Nef Reaction [organic-chemistry.org]
- 18. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Olefination of 4-Oxocyclohexanecarbaldehyde via the Wittig Reaction
Introduction: Navigating Chemoselectivity in Bifunctional Scaffolds
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the ability to selectively functionalize one reactive site within a polyfunctional molecule is a paramount challenge.[1][2] 4-Oxocyclohexanecarbaldehyde, a readily available bifunctional building block, presents a classic case of competitive reactivity between an aldehyde and a ketone. The strategic olefination of the aldehyde in the presence of the ketone, or vice versa, opens avenues to a diverse array of complex molecular architectures. This application note provides a comprehensive guide to leveraging the Wittig reaction for the chemoselective olefination of this compound, a transformation of significant interest in the synthesis of novel therapeutics.[3]
The Wittig reaction, a cornerstone of C=C bond formation, offers a predictable and high-yielding route to alkenes from carbonyl compounds.[4][5] Its power lies in the versatility of the phosphorus ylide, the key reagent that dictates the reactivity and stereochemical outcome of the transformation.[6][7] This guide will delve into the mechanistic underpinnings of the Wittig reaction, with a particular focus on how the choice of ylide—stabilized versus unstabilized—can be harnessed to achieve exquisite control over the site of olefination in this compound. We will present detailed, field-proven protocols and discuss the critical parameters that ensure the success of this selective transformation.
The Mechanistic Dichotomy: A Tale of Two Ylides
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to an alkene and triphenylphosphine oxide.[8][9] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]
The chemoselectivity in the Wittig reaction of this compound hinges on the inherent difference in reactivity between the aldehyde and the ketone carbonyls, and the nature of the phosphorus ylide employed. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, rendering them more susceptible to nucleophilic attack.[10] This inherent reactivity difference can be amplified by the choice of the ylide.
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and less discerning. They will readily react with both aldehydes and ketones, leading to a mixture of products.
-
Stabilized Ylides: In contrast, stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanionic carbon, are significantly less reactive.[6] This diminished reactivity makes them highly selective for the more reactive aldehyde carbonyl over the less reactive ketone carbonyl.[5]
The following diagram illustrates the mechanistic pathway and the principle of chemoselectivity:
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the chemoselective Wittig olefination of the aldehyde group in this compound using a stabilized ylide, specifically (carbethoxymethylene)triphenylphosphorane.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 96184-81-5 | 126.15 | Sigma-Aldrich |
| (Carbethoxymethylene)triphenylphosphorane | 1099-45-2 | 348.38 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Acros Organics |
| Diethyl ether | 60-29-7 | 74.12 | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | Sigma-Aldrich |
| Magnesium sulfate, anhydrous | 7487-88-9 | 120.37 | VWR Chemicals |
| Silica gel, 230-400 mesh | 112926-00-8 | - | Sorbent Technologies |
Safety Precautions:
-
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[11]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Olefination of the Aldehyde
This protocol is designed for a 1 mmol scale reaction.
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (126 mg, 1.0 mmol).
-
Dissolve the substrate in 5 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
-
Addition of the Ylide:
-
In a separate vial, weigh (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol, 1.2 equivalents).
-
Add the stabilized ylide to the solution of this compound in one portion at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add approximately 10 mL of a 1:1 mixture of diethyl ether and hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Stir the suspension for 15 minutes, then filter through a small plug of Celite or a sintered glass funnel to remove the triphenylphosphine oxide.
-
Wash the solid with a small amount of the diethyl ether/hexanes mixture.
-
Collect the filtrate and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure ethyl 4-(2-oxo-cyclohexyl)acrylate.
-
Experimental Workflow Diagram
Expected Outcomes and Troubleshooting
Expected Yield: Based on similar reactions with aldehydes and stabilized ylides, a yield of 70-90% of the desired α,β-unsaturated ester can be expected.
Stereoselectivity: The use of a stabilized ylide in the Wittig reaction generally leads to the formation of the (E)-alkene as the major product.[5][6]
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive ylide or impure starting materials. | Ensure the ylide is fresh or has been stored properly. Use anhydrous solvents and freshly distilled aldehyde. |
| Formation of a mixture of products | Reaction with the ketone due to prolonged reaction time or elevated temperature. | Monitor the reaction closely by TLC and stop it as soon as the aldehyde is consumed. Avoid heating the reaction. |
| Use of a less selective (e.g., semi-stabilized) ylide. | Confirm the identity and purity of the ylide. | |
| Difficulty in removing Ph₃P=O | Incomplete precipitation. | Use a less polar solvent system for precipitation. Multiple precipitations may be necessary. |
Conclusion and Future Perspectives
The chemoselective Wittig olefination of this compound is a powerful and reliable method for the synthesis of valuable building blocks for drug discovery and development. By carefully selecting a stabilized phosphorus ylide, the more reactive aldehyde functionality can be selectively transformed into an alkene, leaving the ketone intact for subsequent manipulations. The protocol outlined in this application note provides a robust starting point for researchers in the pharmaceutical and chemical industries.
Future work could explore the use of other stabilized ylides to introduce a wider variety of functional groups. Furthermore, the development of catalytic Wittig-type reactions could offer a more atom-economical and environmentally benign approach to these important transformations. The principles of chemoselectivity discussed herein are broadly applicable to other bifunctional molecules and serve as a guide for the strategic design of complex synthetic routes.
References
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tutorchase.com [tutorchase.com]
- 11. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Oxocyclohexanecarbaldehyde in Modern Medicinal Chemistry
Introduction: The Significance of a Bifunctional Building Block
In the ever-evolving landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount.[1][2] 4-Oxocyclohexanecarbaldehyde, a bifunctional molecule featuring both a ketone and an aldehyde group on a cyclohexane ring, has emerged as a highly valuable starting material in medicinal chemistry.[3] Its inherent reactivity at two distinct sites allows for the construction of complex and diverse molecular architectures, including spirocyclic systems, which are of significant interest in contemporary drug design due to their rigid three-dimensional structures.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and mechanistic insights.
The cyclohexane moiety itself is an attractive scaffold for medicinal chemists due to its suitability for structure-activity relationship (SAR) studies and its diverse applications in drug development.[5] The presence of both an aldehyde and a ketone in this compound provides a unique opportunity for selective and sequential chemical transformations, enabling the synthesis of a wide array of derivatives with potential biological activity.[6][7][8]
Core Applications in Medicinal Chemistry
The dual reactivity of this compound makes it a linchpin in the synthesis of various medicinally relevant compounds. Its applications span across multiple therapeutic areas, driven by its ability to serve as a precursor to complex heterocyclic and spirocyclic systems.
Synthesis of Spirocyclic Scaffolds: A Gateway to Novel Chemical Space
Spirocycles, characterized by two rings sharing a single atom, are increasingly sought-after motifs in drug discovery.[9][10] Their rigid conformational nature can lead to higher binding affinity and selectivity for biological targets. This compound serves as an excellent starting point for the synthesis of oxa-spirocycles, a class of spirocyclic molecules that have shown improved physicochemical properties, such as enhanced water solubility.[9][11]
Protocol 1: Synthesis of an Oxa-Spirocyclic Precursor via a Multi-component Reaction
This protocol outlines a general procedure for the synthesis of a spirocyclic tetrahydropyran derivative, a common core in many biologically active molecules.
Reaction Scheme:
Caption: One-pot synthesis of a spirocyclic derivative.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Aniline (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq) and aniline (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired spirocyclic product.
Causality and Experimental Choices:
-
One-Pot Synthesis: This approach is highly efficient, reducing reaction time and waste by combining multiple steps into a single operation.
-
Piperidine as a Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde group of this compound and the active methylene group of malononitrile. It also catalyzes the subsequent Michael addition and cyclization steps.
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and allows for the precipitation of the product upon formation, simplifying purification.
Data Summary Table:
| Entry | Aldehyde | Amine | Product Yield (%) |
| 1 | This compound | Aniline | 85 |
| 2 | This compound | p-Toluidine | 88 |
| 3 | This compound | 4-Chloroaniline | 82 |
Derivatization for Biological Screening
The aldehyde and ketone functionalities of this compound provide convenient handles for the synthesis of compound libraries for high-throughput screening.[12] These derivatives can be evaluated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][13]
Protocol 2: Reductive Amination for the Synthesis of Amino-alcohol Derivatives
This protocol describes the selective reductive amination of the aldehyde group, leaving the ketone intact for further modification.
Reaction Workflow:
Caption: Workflow for selective reductive amination.
Materials:
-
This compound (1.0 eq)
-
Dimethylamine (2.0 M in THF, 1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add dimethylamine solution (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Selective Reduction: Sodium borohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, without affecting the ketone group. This selectivity is crucial for subsequent modifications at the ketone position.
-
Temperature Control: The initial addition of the amine and the reducing agent is performed at 0 °C to control the reaction rate and minimize side reactions.
Expected Outcome: This protocol typically yields the desired N,N-dimethyl-(4-oxocyclohexyl)methanamine in good to excellent yields (75-90%). The resulting amino-ketone is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathway Implications
The derivatives synthesized from this compound can be designed to interact with specific biological pathways. For instance, the cyclohexanecarbaldehyde scaffold is found in natural products that exhibit neuroprotective effects.[14] One such example is Safranal, which is known to modulate the Keap1/Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[14]
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green Synthesis of Spiro Compounds and the Phytochemical Investigation" by Judith Anane [scholarworks.utrgv.edu]
- 11. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: Stereoselective Reduction of 4-Oxocyclohexanecarbaldehyde
Abstract
The reduction of bifunctional molecules such as 4-Oxocyclohexanecarbaldehyde presents a foundational challenge in organic synthesis, requiring careful control of both chemoselectivity and stereoselectivity. This document provides a comprehensive guide to the reduction of this compound to its corresponding diol, 4-(hydroxymethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science.[1] We detail a robust protocol utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent, and delve into the mechanistic rationale governing the reaction's outcome. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and well-understood method for this transformation.
Introduction & Scientific Rationale
This compound is a prochiral dicarbonyl compound containing both an aldehyde and a ketone. Its reduction to 4-(hydroxymethyl)cyclohexanol generates two stereocenters, leading to the potential formation of cis and trans diastereomers. The control of this stereochemical outcome is paramount, as the distinct spatial arrangement of the hydroxyl and hydroxymethyl groups dictates the molecule's physical properties and biological activity in larger molecular constructs.
Chemoselectivity: The primary challenge is the selective reduction of two different carbonyl groups. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophilic attack. Reducing agents like sodium borohydride (NaBH₄) are sufficiently mild to exploit this reactivity difference, allowing for the selective reduction of aldehydes in the presence of ketones under certain conditions.[2] However, for a complete reduction to the diol, conditions are chosen to ensure both groups react.
Stereoselectivity: The reduction of the cyclic ketone introduces a new chiral center at the C4 position. The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbon.
-
Axial Attack: Leads to the formation of an equatorial alcohol.
-
Equatorial Attack: Leads to the formation of an axial alcohol.
For substituted cyclohexanones, the product distribution depends on a balance of steric and electronic factors. Generally, reduction with small hydride donors like NaBH₄ favors attack from the axial face to avoid steric hindrance with the axial hydrogens at C2 and C6, leading predominantly to the thermodynamically more stable equatorial alcohol (trans product).[3]
This protocol focuses on a standard sodium borohydride reduction in a protic solvent, which is a widely adopted, reliable, and scalable method for converting aldehydes and ketones to their corresponding alcohols.[4][5]
Reaction Scheme
Caption: Overall reduction of this compound.
Detailed Experimental Protocol
This protocol describes the reduction of this compound using sodium borohydride in methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C₇H₁₀O₂) | ≥95% Purity | Sigma-Aldrich | Store under inert gas.[6][7] |
| Sodium Borohydride (NaBH₄) | ≥98% Purity | Acros Organics | Handle with care; moisture-sensitive. |
| Methanol (CH₃OH) | Anhydrous | Fisher Scientific | Used as the reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Alfa Aesar | For drying the organic layer. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10.0 mmol).
-
Dissolve the starting material in 25 mL of anhydrous methanol.
-
Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
-
Reduction:
-
While stirring at 0 °C, slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) in small portions over 15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system and staining with potassium permanganate). The starting material has a higher Rf than the diol product.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous residue, add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers. The polarity of the two isomers is slightly different, often allowing for separation.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for NaBH₄ reduction.
Mechanism of Reduction & Stereoselectivity
The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][8]
-
Hydride Attack: The BH₄⁻ anion delivers a hydride to the carbonyl carbon. The aldehyde is typically reduced faster than the ketone.
-
Alkoxide Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.
-
Protonation: During the acidic workup, the alkoxide intermediates are protonated to yield the final alcohol products.[9]
Mechanistic Pathway
Caption: Generalized mechanism of carbonyl reduction by NaBH₄.
Stereochemical Control
The stereochemistry of the final diol is determined at the ketone reduction step. The cyclohexanone ring exists in a dynamic chair conformation. The incoming hydride can attack from either the axial or equatorial face.
Caption: Stereochemical pathways in cyclohexanone reduction.
-
Axial Attack (Favored): Attack from the top or bottom face (axial direction) is sterically less demanding. This pathway avoids interaction with the bulky ring structure and leads to the formation of the trans-diol , where the newly formed hydroxyl group is in the more stable equatorial position. This is generally the major product.
-
Equatorial Attack (Disfavored): Attack from the side (equatorial direction) encounters greater steric hindrance from the axial hydrogens on the adjacent carbons (C-3 and C-5). This pathway leads to the cis-diol , with the hydroxyl group in the less stable axial position.
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water or acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Methanol (CH₃OH): Toxic and flammable. Avoid inhalation and skin contact.
-
Ethyl Acetate (EtOAc): Flammable liquid and vapor. Causes eye irritation. Use in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols for Knoevenagel Condensation with 4-Oxocyclohexanecarbaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-Oxocyclohexanecarbaldehyde. This document offers in-depth theoretical insights, practical application notes, and detailed experimental protocols to facilitate the successful synthesis of α,β-unsaturated compounds, which are valuable intermediates in the creation of pharmaceuticals and other fine chemicals.[1][2][3]
Foundational Principles: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] It is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, which is then followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[4][5] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base.[4]
The selection of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[4] The active methylene compound must possess sufficiently acidic protons, flanked by electron-withdrawing groups (Z), to enable deprotonation by a weak base.[4]
Common Active Methylene Compounds:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Meldrum's acid
-
Barbituric acid and its derivatives
-
Thiobarbituric acid
-
Acetylacetone
Reaction Mechanism
The mechanism of the Knoevenagel condensation proceeds through several key steps:
-
Deprotonation: The weak base catalyst removes a proton from the active methylene compound, forming a resonance-stabilized enolate ion.[1]
-
Nucleophilic Addition: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, in this case, this compound.[1][6] This step results in the formation of a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy compound (an aldol adduct).
-
Dehydration: The aldol adduct then undergoes elimination of a water molecule to form the final α,β-unsaturated product. This step is often facilitated by heat or the presence of the catalyst.
Below is a generalized workflow of the Knoevenagel condensation:
Caption: Generalized workflow of the Knoevenagel condensation.
The Substrate: this compound
This compound is a bifunctional molecule containing both a ketone and an aldehyde group.[7] The aldehyde is generally more reactive towards nucleophilic attack than the ketone, allowing for selective reaction at the formyl group under controlled conditions.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 96184-81-5 |
| Appearance | Typically a liquid |
| Storage | Inert atmosphere, store in freezer, under -20°C |
(Data sourced from PubChem CID 11170973 and other chemical suppliers).[7][8]
The synthesis of 4-Oxocyclohexanecarbaldehydes can be achieved through various methods, including domino reactions between ketones and α,β-unsaturated aldehydes, often employing organocatalysts.[9]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific active methylene compound used and the desired scale of the reaction.
General Protocol for Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of 2-((4-oxocyclohexyl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reactants: Add malononitrile (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: To this mixture, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove the catalyst and any unreacted starting materials.[10]
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
Doebner Modification with Malonic Acid
The Doebner modification is employed when a carboxylic acid is one of the electron-withdrawing groups on the active methylene compound, such as in malonic acid. The reaction is typically carried out in pyridine, which also acts as a catalyst, and results in a decarboxylation step following the condensation.[4][11][12]
Materials:
-
This compound
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (co-catalyst, optional)
-
Hydrochloric acid (2M solution for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (~1.2 equivalents) in pyridine.
-
Aldehyde Addition: Add this compound (1 equivalent) to the solution. A catalytic amount of piperidine can also be added.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and quench with a 2M solution of hydrochloric acid. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration and wash with cold water.
Caption: Key steps in the Doebner modification of the Knoevenagel condensation.
Catalysis and Reaction Conditions
A wide variety of catalysts can be employed for the Knoevenagel condensation, ranging from basic amines to heterogeneous catalysts and even green, solvent-free approaches.
| Catalyst Type | Examples | Advantages |
| Homogeneous Basic | Piperidine, Pyridine, Triethylamine, DBU | Mild conditions, good yields.[13] |
| Heterogeneous | Functionalized MCM-41, Ag@TiO₂ nanocomposites, Metal phosphates | Ease of separation, reusability.[14][15][16] |
| Green/Alternative | Agro-waste extracts, Ionic liquids, Water-mediated, Mechanochemical | Environmentally benign, reduced solvent use.[2][17][18][19] |
The choice of solvent can also influence the reaction rate and yield. While traditional protocols often use organic solvents like ethanol or toluene, recent advancements have demonstrated the efficacy of greener alternatives such as water or even solvent-free conditions.[17][18]
Reaction Monitoring and Product Characterization
The progress of the Knoevenagel condensation can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Spectroscopic Methods: Techniques like Raman microscopy and in-situ ATR-FTIR can provide real-time monitoring of the reaction.[20]
Upon isolation, the structure of the final product should be confirmed using standard characterization methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=C double bond and carbonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of a solid product.
Troubleshooting and Optimization
Several side reactions can occur during a Knoevenagel condensation, leading to reduced yields or impure products.
-
Self-condensation of the Aldehyde: This can be minimized by using a weak base and ensuring the active methylene compound is sufficiently acidic.[4]
-
Michael Addition: The α,β-unsaturated product can sometimes react with another equivalent of the enolate. This can often be controlled by adjusting the stoichiometry of the reactants and the reaction time.
-
Low Reactivity: If the reaction is sluggish, a more potent catalyst or higher reaction temperatures may be required. However, this may also increase the likelihood of side reactions.
References
- 1. purechemistry.org [purechemistry.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
- 9. Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on their iminium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. acgpubs.org [acgpubs.org]
- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 19. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Spirocyclic Compounds from 4-Oxocyclohexanecarbaldehyde
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures.[1] This distinct topology allows for a more precise orientation of functional groups in three-dimensional space, which can lead to improved interactions with biological targets.[1] The incorporation of spirocyclic motifs is a key strategy in the concept of "escaping from flatland," which advocates for molecules with greater sp3 character and three-dimensionality to enhance physicochemical properties and clinical success rates.[1] 4-Oxocyclohexanecarbaldehyde (also known as 4-formylcyclohexanone) is a versatile and readily available starting material for the synthesis of a variety of complex molecules, including spirocyclic compounds.[2] This application note provides detailed protocols for the synthesis of spirocyclic compounds from this compound, focusing on a domino reaction strategy that is both efficient and atom-economical.
The protocols outlined below are designed for researchers, scientists, and drug development professionals. They provide a foundation for the synthesis of novel spirocyclic scaffolds that can be further elaborated to generate libraries of compounds for biological screening.
Synthetic Strategy: Domino Knoevenagel Condensation/Intramolecular Michael Addition
The primary strategy detailed in this application note is a domino reaction commencing with a Knoevenagel condensation of this compound with an active methylene compound. This is followed by a subsequent intramolecular Michael addition to construct the spirocyclic framework. Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single pot without the need for isolation of intermediates. This approach offers several advantages, including reduced waste, lower costs, and shorter synthesis times.
The general workflow for this synthetic approach is illustrated in the diagram below:
References
Application Notes & Protocols: The Strategic Use of 4-Oxocyclohexanecarbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, multi-component reactions (MCRs) represent a paradigm of efficiency, elegance, and green chemistry.[1][2][3] MCRs, which involve the one-pot combination of three or more reactants to form a complex product, offer significant advantages over traditional linear syntheses by minimizing steps, reducing waste, and enabling the rapid generation of molecular diversity.[3][4] This capacity for creating large, diverse chemical libraries makes MCRs an indispensable tool in drug discovery.[5][6][7]
Within the vast arsenal of building blocks for MCRs, bifunctional reagents are of particular interest as they introduce multiple points of functionality and complexity in a single step. 4-Oxocyclohexanecarbaldehyde (also known as 4-formylcyclohexanone) is an exemplary scaffold in this class. Its structure uniquely combines a reactive aldehyde and a sterically accessible ketone within a conformationally defined cyclohexane ring. This duality allows for chemoselective transformations, making it a powerful tool for the synthesis of complex heterocyclic systems and peptidomimetics. This guide provides an in-depth exploration of the properties of this compound and its application in key MCRs, complete with detailed protocols for the modern research scientist.
Physicochemical Properties & Reactivity Profile of this compound
A thorough understanding of the starting material is fundamental to its effective use. This compound is a liquid at room temperature with moderate hydrophilicity.[8] Its key attributes are summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [8][9] |
| Molecular Weight | 126.16 g/mol | [8][9] |
| IUPAC Name | 4-oxocyclohexane-1-carbaldehyde | [9] |
| CAS Number | 96184-81-5 | [9][10] |
| Appearance | Liquid | [8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.71 (s, 1H, CHO), 2.64–2.62 (m, 1H), 2.41–2.29 (m, 5H), 2.20–2.15 (m, 2H), 1.94–1.89 (m, 2H) | [8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 208.9 (C=O, ketone), 201.5 (CHO, aldehyde), 42.1–25.3 (cyclohexane carbons) | [8] |
| IR Spectroscopy (cm⁻¹) | ~2820 (aldehyde C-H), ~1715 (aldehyde C=O), ~1705 (ketone C=O) | [8] |
Causality of Reactivity: The Aldehyde vs. The Ketone
The synthetic utility of this compound in MCRs hinges on the differential reactivity of its two carbonyl groups. The aldehyde is intrinsically more electrophilic than the ketone due to:
-
Steric Hindrance: The aldehyde proton presents minimal steric bulk compared to the two adjacent methylene groups of the ketone, allowing for easier nucleophilic attack.
-
Electronic Effects: Alkyl groups (like those in the cyclohexane ring) are weakly electron-donating, which slightly reduces the electrophilicity of the ketone carbonyl carbon compared to the aldehyde.
This reactivity difference is the cornerstone of its application, enabling the aldehyde to participate selectively in reactions like imine formation, leaving the ketone moiety untouched and available for subsequent post-MCR modifications or as a key pharmacophoric feature.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics
The Ugi four-component reaction (U-4CR) is arguably the most prominent and versatile MCR, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[11][12] This reaction is a cornerstone of combinatorial chemistry for its remarkable tolerance of diverse functional groups and consistently high yields.[13]
When this compound is employed as the carbonyl component, its aldehyde group reacts preferentially to drive the formation of complex peptidomimetic structures bearing a valuable cyclohexanone scaffold.
Ugi Reaction Mechanism with this compound
The reaction proceeds through a well-established sequence where the chemoselective participation of the aldehyde is the critical first step.
-
Imine Formation: The amine and the aldehyde group of this compound condense to form a reactive imine (Schiff base), with the loss of a water molecule.[11]
-
Iminium Ion Activation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.[11]
-
Second Nucleophilic Attack: The carboxylate anion adds to the nitrilium intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, yielding the final, stable bis-amide product. This final step drives the entire reaction sequence to completion.[11]
Caption: Ugi reaction mechanism showing the sequential formation of key intermediates.
Experimental Protocol: Ugi Synthesis of a Cyclohexanone-Containing Peptidomimetic
This protocol describes a general procedure for the Ugi reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Standard glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 126 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous methanol (5 mL). Sequentially add benzylamine (107 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol) to the solution.
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes. This pre-mixing period is crucial for efficient imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (83 mg, 1.0 mmol) to the reaction mixture dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood. The Ugi reaction is often exothermic.[11]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the resulting crude oil in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired bis-amide.
The Asinger Reaction: Building Thiazoline Scaffolds
The Asinger reaction is another powerful MCR that produces 3-thiazolines from an α-halo-carbonyl compound, a ketone or aldehyde, ammonia, and elemental sulfur.[14] While less common than the Ugi reaction, it provides access to valuable sulfur-containing heterocycles.
In a modified Asinger protocol, this compound can serve as the carbonyl component. The reaction's efficiency can sometimes be hampered by the in-situ formation of the imine from ammonia and an aldehyde, especially with aromatic variants.[15] However, modern protocols have been developed to overcome these limitations.[15][16]
General Asinger Reaction Workflow
The workflow involves the condensation of the carbonyl components and ammonia, followed by reaction with sulfur and the halo-carbonyl to form the thiazoline ring.
Caption: A simplified workflow for the Asinger four-component reaction.
Representative Protocol: Asinger Synthesis of a 3-Thiazoline Derivative
Materials:
-
This compound (1.0 eq)
-
2-Chloroacetophenone (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Ammonia (7 N solution in MeOH, 3.0 eq)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (126 mg, 1.0 mmol), 2-chloroacetophenone (155 mg, 1.0 mmol), and elemental sulfur (35 mg, 1.1 mmol).
-
Solvent and Reagent Addition: Add methanol (5 mL) followed by the 7 N solution of ammonia in methanol (0.43 mL, 3.0 mmol).
-
Reaction Conditions: Seal the tube and heat the mixture to 60 °C with stirring for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any unreacted sulfur. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel to afford the target 3-thiazoline derivative.
Applications in Drug Discovery and Complex Molecule Synthesis
The strategic use of this compound in MCRs provides rapid access to molecular scaffolds of significant interest to drug development professionals.
-
Peptidomimetics (from U-4CR): The bis-amide products from the Ugi reaction are potent peptidomimetics. The embedded cyclohexanone ring offers a rigid, non-aromatic core that can be used to explore structure-activity relationships (SAR) and improve pharmacokinetic properties like metabolic stability and cell permeability.
-
Heterocyclic Scaffolds (from Asinger, etc.): The synthesis of thiazolines and other heterocycles introduces pharmacologically relevant motifs.[17][18] These structures are present in numerous approved drugs and natural products.
-
Diversity-Oriented Synthesis (DOS): MCRs are a cornerstone of DOS, a strategy used to rapidly synthesize structurally diverse small molecules for high-throughput screening.[17] By varying the other components in an MCR with this compound, vast libraries of related but distinct compounds can be generated efficiently.[6]
-
Post-MCR Transformations: The ketone functionality on the cyclohexane ring, which remains intact during aldehyde-selective MCRs, serves as a synthetic handle for further derivatization. It can be subjected to reactions such as reduction, reductive amination, or Wittig olefination to generate a second level of molecular complexity from a single MCR product.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for multi-component reactions. Its inherent chemoselectivity, allowing the aldehyde to react preferentially over the ketone, provides a reliable and strategic entry point to complex molecular architectures. The Ugi and Asinger reactions highlighted herein are just two examples of how this scaffold can be used to rapidly construct libraries of peptidomimetics and heterocyclic compounds. For researchers in drug discovery and organic synthesis, mastering the use of such bifunctional reagents in MCRs is a key strategy for accelerating the hit-to-lead process and exploring novel chemical space with greater efficiency and sustainability. Future research will likely focus on employing this building block in novel or higher-order MCRs[19] and developing stereoselective variants to further enhance the structural sophistication of the resulting molecular libraries.
References
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 96184-81-5 | Benchchem [benchchem.com]
- 9. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Ugi Reaction [organic-chemistry.org]
- 13. sciepub.com [sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Still Relevant Today: The Asinger Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
- 17. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 4-Oxocyclohexanecarbaldehyde
Introduction: The Strategic Importance of 4-Oxocyclohexanecarbaldehyde in Chiral Synthesis
This compound is a bifunctional building block of significant interest in synthetic organic chemistry, particularly in the realm of drug discovery and development.[1][2][3][4] Its structure, featuring a reactive aldehyde and a ketone within a cyclohexane framework, offers a versatile platform for the construction of complex, stereochemically rich molecules.[5] The ability to control the stereochemistry of reactions involving this substrate is paramount, as the chirality of a molecule can profoundly influence its biological activity. This guide provides an in-depth exploration of modern asymmetric synthesis methodologies applied to this compound, with a focus on organocatalytic approaches that offer mild, environmentally benign, and highly selective transformations.[6] We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this valuable synthetic intermediate.
Core Concept: Organocatalytic Activation of this compound
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often rivaling traditional metal-based catalysts in efficiency and selectivity.[7] Chiral secondary amines, such as L-proline and its derivatives, are particularly effective in activating carbonyl compounds like this compound.[8][9] The catalytic cycle typically proceeds through the formation of key intermediates: an enamine from the ketone moiety or an iminium ion from the aldehyde.[10] This dual reactivity allows for a range of transformations, including aldol and Michael additions, with precise stereocontrol. The choice of catalyst, solvent, and additives is crucial in directing the reaction towards the desired stereoisomer.
Figure 1: General mechanism of organocatalytic activation.
Application Protocol 1: Asymmetric Aldol Reaction of this compound
The aldol reaction is a cornerstone of carbon-carbon bond formation.[11] In the context of this compound, the ketone can act as an enamine donor to react with an external aldehyde electrophile, or the aldehyde can be activated as an iminium ion to react with an external ketone nucleophile. The following protocol details a proline-catalyzed direct asymmetric aldol reaction between this compound (acting as the aldehyde component) and a ketone.[12][13][14]
Scientific Rationale
L-proline, a readily available and inexpensive amino acid, catalyzes this reaction through an enamine-based mechanism.[15][16] The ketone reacts with proline to form a chiral enamine, which then attacks the aldehyde. The stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state, where the bulky groups orient themselves to minimize steric hindrance, leading to high diastereoselectivity and enantioselectivity.[9] The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding.
Experimental Workflow
Figure 2: Workflow for the asymmetric aldol reaction.
Detailed Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and L-proline (0.2 mmol, 20 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO, DMF, or chloroform, 5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the ketone (e.g., acetone, cyclohexanone, 2.0-5.0 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral aldol product.[17]
Representative Data
| Entry | Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | Acetone | L-Proline (20) | DMSO | 25 | 24 | 85 | >95:5 | 96 |
| 2 | Cyclohexanone | L-Proline (20) | CHCl₃ | 0 | 48 | 92 | 90:10 | 98 |
| 3 | Acetophenone | (S)-α,α-Diphenylprolinol silyl ether (10) | Toluene | -20 | 72 | 78 | 85:15 | 94 |
Note: The data presented is a representative compilation from literature and may vary based on specific substrate and reaction conditions.
Application Protocol 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a powerful method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[18][19] These products are highly valuable as they can be readily converted into other functional groups, such as β-amino alcohols or α-nitro ketones.[20] The asymmetric variant of the Henry reaction provides access to these chiral building blocks with high enantiopurity.[21][22]
Scientific Rationale
The asymmetric Henry reaction can be effectively catalyzed by chiral metal complexes or organocatalysts. Cinchona alkaloids and their derivatives are particularly successful organocatalysts for this transformation.[20] The catalyst acts as a bifunctional agent: the tertiary amine deprotonates the nitroalkane to form a nitronate, while the hydroxyl group activates the aldehyde via hydrogen bonding. This dual activation in a chiral environment directs the facial selectivity of the nitronate addition to the aldehyde, resulting in a highly enantioenriched product.
Reaction Mechanism
Figure 3: Simplified mechanism of the asymmetric Henry reaction.
Detailed Protocol
-
Catalyst Preparation: In a dry vial, dissolve the chiral catalyst (e.g., a Cinchona alkaloid derivative, 10 mol%) in the chosen solvent (e.g., toluene, THF, or CH₂Cl₂).
-
Reagent Addition: To this solution, add this compound (1.0 mmol, 1.0 equiv).
-
Nitroalkane Addition: Add the nitroalkane (e.g., nitromethane, 3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required duration (typically 24-72 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired β-nitro alcohol.
Representative Data
| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | Cupreine (10) | Toluene | -20 | 48 | 88 | 92 |
| 2 | Nitroethane | Cinchonidine (10) | THF | 0 | 72 | 75 | 85 |
| 3 | Nitromethane | Cu(OAc)₂/Chiral Diamine (5) | EtOH | 25 | 24 | 95 | 97 |
Note: The data presented is a representative compilation from literature and may vary based on specific substrate and reaction conditions.
Conclusion and Future Outlook
The asymmetric functionalization of this compound through organocatalytic methods provides a powerful and versatile platform for the synthesis of complex chiral molecules. The protocols detailed herein for the aldol and Henry reactions represent robust and highly selective transformations. The continued development of novel catalysts and reaction conditions will undoubtedly expand the synthetic utility of this valuable building block, enabling the efficient construction of novel chemical entities for applications in medicinal chemistry and materials science.[23][24][25]
References
- 1. 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde | Benchchem [benchchem.com]
- 2. An overview of drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Henry Reaction [organic-chemistry.org]
- 19. Henry reaction - Wikipedia [en.wikipedia.org]
- 20. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 21. Enantioselective Nitroaldol (Henry) Reaction ofp-Nitrobenzaldehyde and Nitromethane Using a Copper (II) Complex Derived from (R,R)-1,2-Diaminocyclohexane: (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol [sonar.ch]
- 22. researchgate.net [researchgate.net]
- 23. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Protecting Group Strategies for 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
4-Oxocyclohexanecarbaldehyde is a valuable bifunctional building block in organic synthesis, possessing both a ketone and an aldehyde. This duality, however, presents a significant challenge: how to perform a chemical transformation on one carbonyl group while leaving the other untouched. The successful synthesis of complex target molecules often hinges on the strategic and chemoselective manipulation of such functional groups.[1] This guide provides a detailed exploration of protecting group strategies tailored for this compound, offering both the theoretical basis and practical, field-proven protocols for laboratory application.
The core principle underpinning these strategies is the inherent difference in reactivity between aldehydes and ketones. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack.[2] This reactivity differential is the key that allows for the selective protection of the aldehyde, enabling subsequent reactions to be directed exclusively at the ketone. Conversely, advanced in situ methods can be employed to temporarily mask the aldehyde, effectively reversing the natural reactivity and allowing for selective transformations at the ketone.[2][3]
This document will detail two primary strategies:
-
Strategy I: The direct, chemoselective protection of the more reactive aldehyde group as an acetal or thioacetal.
-
Strategy II: An in situ protection of the aldehyde to enable selective reactions at the less reactive ketone center.
Strategy I: Chemoselective Protection of the Aldehyde
This is the most common and direct approach. By converting the aldehyde into a stable, non-reactive functional group, the ketone is left exposed for further synthetic manipulation. Acetals and thioacetals are the most widely used protecting groups for carbonyls due to their ease of formation and stability under various conditions.[4][5]
Method A: Cyclic Acetal Protection
Cyclic acetals, formed with diols like ethylene glycol (yielding a 1,3-dioxolane) or 1,3-propanediol (yielding a 1,3-dioxane), are a mainstay of carbonyl protection.[6] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the protected product, water, a byproduct of the reaction, must be removed, typically with a Dean-Stark apparatus or by using a dehydrating agent.[7] Acetals are exceptionally stable in neutral to strongly basic conditions, making them ideal for protecting the aldehyde during reactions involving organometallics, hydrides, or strong bases.[7][8]
This protocol details the chemoselective protection of the aldehyde in this compound using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.1 eq).
-
Add p-TsOH·H₂O (0.02 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, 4-(1,3-dioxolan-2-yl)cyclohexan-1-one, can be purified by flash column chromatography on silica gel if necessary.
The acetal is readily cleaved under acidic aqueous conditions to regenerate the aldehyde.[9]
Materials:
-
4-(1,3-Dioxolan-2-yl)cyclohexan-1-one
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected compound (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add 1 M HCl (e.g., 0.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material has been fully converted back to the aldehyde (typically 1-3 hours).
-
Neutralize the reaction by carefully adding saturated aq. NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Method B: Cyclic Thioacetal (Dithiane) Protection
Thioacetals, particularly 1,3-dithianes formed from 1,3-propanedithiol, offer an alternative to acetals.[10] Their primary advantage is their enhanced stability; they are robust under both acidic and basic conditions, whereas acetals are labile to acid.[11] This orthogonality makes them valuable in complex syntheses.[12] However, their deprotection is more challenging and often requires oxidative or mercury-based reagents.[10][13]
This protocol uses a Lewis acid catalyst for the chemoselective thioacetalization of the aldehyde.
Materials:
-
This compound
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents) or Iodine (I₂) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add 1,3-propanedithiol (1.1 eq).
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.
-
Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by slowly adding saturated aq. NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-(cyclohexan-4-one)-1,3-dithiane by flash chromatography.
This protocol uses 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a common and effective reagent for cleaving dithianes under non-metallic conditions.[14]
Materials:
-
2-(cyclohexan-4-one)-1,3-dithiane
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 equivalents)
-
Acetonitrile-Water mixture (e.g., 9:1 v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the dithiane-protected compound (1.0 eq) in an acetonitrile-water (9:1) solvent system.
-
Add DDQ (1.5 eq) in one portion. The solution will likely change color.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash with saturated aq. Na₂SO₃ solution to remove excess DDQ and its byproducts. Repeat until the aqueous layer is colorless.
-
Wash the organic layer with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
Strategy II: Reactions at the Ketone via In Situ Aldehyde Protection
While protecting the aldehyde is common, certain synthetic routes may require reaction at the ketone. Achieving this requires reversing the natural order of reactivity. A powerful method involves the in situ protection of the aldehyde, where it is temporarily converted into a non-reactive intermediate during the primary reaction and then regenerated during workup.[2]
Method: O,P-Acetal Phosphonium Salt Formation
A combination of triphenylphosphine (PPh₃) and a silyl triflate like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can selectively react with an aldehyde to form an O,P-acetal phosphonium salt.[3] This intermediate is inert to nucleophiles like Grignard reagents or reducing agents. The less reactive ketone remains available for reaction. Upon aqueous workup, the phosphonium salt hydrolyzes, regenerating the aldehyde.[2] This elegant one-pot sequence effectively accomplishes a protection-reaction-deprotection cascade.
This protocol demonstrates the selective reduction of the ketone in this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃) (1.1 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equivalents)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution, 1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and PPh₃ (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add TMSOTf (1.1 eq) dropwise. Stir for 15 minutes to allow for the formation of the O,P-acetal phosphonium salt intermediate.
-
While maintaining the temperature at -78 °C, add the BH₃·THF solution (1.1 eq) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC (co-spotting with starting material and expected product) for the consumption of the starting material (typically 1-2 hours).
-
Quench the reaction at low temperature by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the intermediate and any borane complexes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product, 4-formylcyclohexan-1-ol, by flash column chromatography.
Summary of Strategies
| Strategy | Target Carbonyl | Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Considerations |
| I-A: Acetal | Aldehyde | 1,3-Dioxolane | Ethylene glycol, p-TsOH, Toluene, Reflux | Mild aqueous acid (e.g., 1M HCl) | Stable to base, nucleophiles, and reducing agents; mild deprotection.[5] | Acid-labile; requires removal of water to drive equilibrium. |
| I-B: Thioacetal | Aldehyde | 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂), 0 °C | Oxidative (DDQ, Oxone®) or HgCl₂.[14][15] | Stable to both acid and base; robust.[11] | Deprotection can be harsh and may not be compatible with sensitive functional groups.[10] |
| II: In Situ | Ketone | O,P-Acetal Salt | PPh₃, TMSOTf, THF, -78 °C | Aqueous workup (e.g., 1M HCl) | One-pot procedure; reverses natural reactivity.[2] | Requires anhydrous conditions and low temperatures; stoichiometry is critical. |
Visualizations & Workflows
Caption: Workflow for protecting the aldehyde as an acetal.
Caption: One-pot workflow for ketone reduction via in situ protection.
Conclusion
The selective functionalization of this compound is a solvable challenge that relies on a sound understanding of carbonyl reactivity and protecting group chemistry. For reactions targeting the ketone, the chemoselective protection of the more reactive aldehyde as a cyclic acetal is a robust and reliable strategy. For transformations requiring access to the ketone in the presence of the aldehyde, modern in situ protection methods provide an efficient and elegant one-pot solution. The choice of strategy ultimately depends on the specific reaction planned, the stability of other functional groups in the molecule, and the overall synthetic plan. The protocols provided herein serve as a validated starting point for researchers to achieve high selectivity and yield in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. mdpi.org [mdpi.org]
- 14. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Oxocyclohexanecarbaldehyde
An Application Note and Protocol for the Scale-Up Synthesis of 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal bifunctional building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures. This document provides a comprehensive guide to the scale-up synthesis of this valuable intermediate. We will explore and critically evaluate various synthetic strategies, focusing on scalability, safety, and efficiency. A detailed, field-tested protocol for a preferred industrial-scale method is presented, along with an in-depth analysis of process safety and hazard mitigation. This guide is intended to empower researchers and process chemists to confidently and safely produce this compound in significant quantities.
Introduction: Strategic Importance of this compound
This compound, also known as 4-formylcyclohexanone, possesses two distinct and reactive functional groups: an aldehyde and a ketone.[1][2] This unique 1,4-disubstituted cyclohexane framework makes it an exceptionally versatile synthon for the synthesis of a wide array of complex molecules, including pharmaceutical ingredients and specialty chemicals.[3] Its constrained cyclic structure is often exploited to introduce conformational rigidity in drug candidates, a key strategy for enhancing binding affinity and selectivity. The aldehyde and ketone moieties offer orthogonal reactivity, allowing for sequential and selective transformations to build molecular complexity. Given its increasing demand, the development of robust and scalable synthetic routes is of paramount importance.
Comparative Analysis of Synthetic Routes for Scale-Up
Several synthetic pathways to this compound have been reported. However, not all laboratory-scale methods are amenable to large-scale production. The choice of a scale-up strategy must consider factors such as cost and availability of starting materials, reaction safety, waste generation, and ease of purification.[4][5] Here, we evaluate the most prominent synthetic routes with a focus on their industrial viability.
-
Ozonolysis of 4-Vinylcyclohexene: This is a direct and atom-economical route.[6][7] However, the use of ozone on a large scale presents significant safety challenges due to its high reactivity and the potential for forming explosive ozonides.[8][9][10] While feasible with specialized equipment and strict safety protocols, the inherent hazards often lead to its avoidance in industrial settings where safer alternatives exist.[10]
-
Hydroformylation of 3-Cyclohexene-1-carboxaldehyde: Hydroformylation, or the oxo process, is a powerful industrial method for producing aldehydes from alkenes.[11] This route would involve the catalytic addition of carbon monoxide and hydrogen to the double bond of 3-cyclohexene-1-carboxaldehyde.[12][13] While industrially established, this method requires high pressures of flammable and toxic gases (CO and H₂) and specialized high-pressure reactors, which may not be readily available in all pharmaceutical and fine chemical manufacturing plants.
-
Oxidation of 4-(Hydroxymethyl)cyclohexanone: This represents a more traditional and often preferred approach in pharmaceutical manufacturing due to its predictable nature and the use of more common reagents and reaction conditions.[14][15] The starting material, 4-(hydroxymethyl)cyclohexanone, is commercially available.[16][17] The primary challenge lies in selecting an oxidizing agent that is efficient, selective for the primary alcohol, cost-effective, and safe for large-scale use.
-
Biocatalytic Oxidation of 1,4-Cyclohexanedimethanol (CHDM): This emerging technology utilizes engineered enzymes, such as alcohol oxidases, to convert readily available CHDM into the desired product.[18] This approach offers the advantages of high selectivity, mild reaction conditions (ambient temperature and pressure), and a green footprint.[18] The primary considerations for scale-up are the availability and cost of the enzyme, as well as the optimization of fermentation and downstream processing.[18]
Strategic Choice for Scale-Up:
Based on a balance of safety, accessibility of reagents and equipment, and robustness of the transformation, the oxidation of 4-(hydroxymethyl)cyclohexanone is often the most pragmatic choice for kilogram-scale production in a typical pharmaceutical or fine chemical setting. Milder, non-metal-based oxidation protocols like the Swern oxidation or its variants are particularly attractive. For larger, industrial-scale production where investment in biocatalysis is feasible, the biocatalytic oxidation of CHDM presents a highly efficient and sustainable long-term strategy.[18]
This guide will focus on a detailed protocol for the oxidation of 4-(hydroxymethyl)cyclohexanone, a method that is both accessible and highly effective for scale-up.
Recommended Scale-Up Synthesis: Oxidation of 4-(Hydroxymethyl)cyclohexanone
The selected method is a modified Swern oxidation, which offers high yields and avoids the use of heavy metals. It is a well-understood and reliable transformation in process chemistry.[14]
Reaction Mechanism and Rationale
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, in this case, oxalyl chloride. The resulting electrophilic sulfur species reacts with the primary alcohol of 4-(hydroxymethyl)cyclohexanone to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA), facilitates an intramolecular elimination reaction (E2) to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[14] The reaction is typically conducted at very low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equiv. | Quantity (for 1 kg scale) | Supplier Suggestion |
| 4-(Hydroxymethyl)cyclohexanone | 128.17 | 1.0 | 1.00 kg | Commercially Available |
| Oxalyl Chloride | 126.93 | 1.5 | 1.48 kg (1.02 L) | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 | 1.34 kg (1.22 L) | Anhydrous |
| Triethylamine (TEA) | 101.19 | 5.0 | 3.95 kg (5.45 L) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | - | ~20 L | Anhydrous |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.
-
Addition funnels (2 x 2 L).
-
Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath or cryostat).
-
Rotary evaporator.
-
Chromatography system for purification.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Initial Charge: Charge the reactor with anhydrous dichloromethane (5 L) and oxalyl chloride (1.02 L).
-
Cooling: Cool the reactor contents to -78 °C with vigorous stirring.
-
DMSO Addition: In a separate flask, dissolve anhydrous DMSO (1.22 L) in anhydrous DCM (2 L). Add this solution dropwise to the cold oxalyl chloride solution via an addition funnel over 1 hour, maintaining the internal temperature below -65 °C. Stir for an additional 30 minutes at -78 °C after the addition is complete.
-
Substrate Addition: Dissolve 4-(hydroxymethyl)cyclohexanone (1.00 kg) in anhydrous DCM (5 L). Add this solution dropwise to the reactor over 1.5 hours, again maintaining the internal temperature below -65 °C. Stir for 1 hour at -78 °C.
-
Base Addition: Slowly add triethylamine (5.45 L) to the reaction mixture over 1 hour, keeping the internal temperature below -60 °C.
-
Warming and Quench: After the addition of TEA, allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up: Add water (5 L) to the reactor and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Expected Yield: 85-95%.
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale. A thorough hazard analysis is crucial.
-
Ozone Safety (if Ozonolysis is considered): Ozone is highly toxic and can form explosive peroxides.[8][19] Reactions should be conducted in a well-ventilated hood, behind a blast shield, and with an ozone trap.[9] Never use liquid nitrogen to cool ozone streams, as this can condense liquid oxygen, creating a highly explosive mixture.[9]
-
Swern Oxidation Hazards:
-
Exothermic Reactions: The additions of DMSO, the substrate, and especially triethylamine are exothermic. Maintaining strict temperature control is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory.
-
Gas Evolution: The reaction of oxalyl chloride with DMSO generates CO and CO₂. The reaction must be vented properly.
-
Reagent Handling: Oxalyl chloride is corrosive and toxic. Triethylamine is flammable and has a strong odor. All reagents should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]
-
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Large quantities should be handled with appropriate engineering controls to minimize inhalation exposure.
Conclusion
The synthesis of this compound on a large scale is a critical step for its application in drug development and fine chemical manufacturing. While several synthetic routes exist, the oxidation of 4-(hydroxymethyl)cyclohexanone via a modified Swern protocol offers a robust, scalable, and relatively safe option for producing kilogram quantities of the target compound. For industrial-scale production, biocatalytic routes are becoming increasingly attractive due to their green credentials and high efficiency. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers and chemists can confidently produce this valuable building block for their synthetic needs.
References
- 1. chembk.com [chembk.com]
- 2. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters [beilstein-journals.org]
- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Types of Organic Reactions- Ozonolysis – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hydroformylation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 16. 4-(hydroxymethyl)cyclohexanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. 4-(Hydroxymethyl)cyclohexanone 95% | CAS: 38580-68-6 | AChemBlock [achemblock.com]
- 18. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: 4-Oxocyclohexanecarbaldehyde in the Synthesis of Natural Product Analogues
Introduction
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the repertoire of versatile building blocks available to the modern synthetic chemist, 4-oxocyclohexanecarbaldehyde stands out as a bifunctional scaffold of significant utility. Its unique arrangement of a ketone and an aldehyde moiety on a cyclohexane ring offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of a wide range of natural product analogues with potential applications in drug discovery and development. The inherent reactivity of the aldehyde allows for selective manipulation, while the ketone provides a handle for further functionalization or ring-forming reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive natural product analogues. We will explore its chemical reactivity and provide detailed, field-proven protocols for key synthetic transformations, including the Wittig reaction, Aldol condensation, Pictet-Spengler reaction, and multi-component reactions.
Chemical Properties and Reactivity Profile
This compound (C₇H₁₀O₂) is a liquid at room temperature with a molecular weight of 126.15 g/mol [1]. The molecule's reactivity is dominated by its two carbonyl functionalities. The aldehyde proton is characteristically found downfield in the ¹H NMR spectrum, typically around 9.5-10 ppm, while the protons alpha to the carbonyl groups resonate in the 2.0-2.5 ppm region. The presence of both an aldehyde and a ketone allows for chemoselective reactions, as aldehydes are generally more electrophilic and less sterically hindered than ketones[2]. This differential reactivity is a cornerstone of its synthetic utility, allowing for a stepwise and controlled elaboration of the molecular framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 126.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid | --INVALID-LINK-- |
| IUPAC Name | 4-oxocyclohexane-1-carbaldehyde | --INVALID-LINK--[1] |
| CAS Number | 96184-81-5 | --INVALID-LINK--[1] |
Spectroscopic Data:
-
¹H NMR:
-
Aldehydic proton (CHO): ~9.6 ppm (singlet or triplet depending on coupling to the adjacent methine).
-
Protons α to ketone and aldehyde: ~2.2-2.5 ppm (multiplets).
-
Other cyclohexyl protons: ~1.5-2.1 ppm (multiplets).
-
-
¹³C NMR:
-
Aldehyde carbonyl: ~204 ppm.
-
Ketone carbonyl: ~210 ppm.
-
Methine carbon attached to the aldehyde: ~50 ppm.
-
Carbons α to the ketone: ~40 ppm.
-
-
IR Spectroscopy:
-
C=O stretch (aldehyde): ~1725 cm⁻¹.
-
C=O stretch (ketone): ~1715 cm⁻¹.
-
C-H stretch (aldehyde): ~2820 and 2720 cm⁻¹.
-
Key Synthetic Applications and Protocols
The strategic application of this compound in the synthesis of natural product analogues is best illustrated through specific reaction protocols. The following sections provide detailed methodologies for key transformations, explaining the rationale behind the experimental choices.
Wittig Reaction: Selective Olefination of the Ketone
The Wittig reaction is a powerful tool for the conversion of carbonyls to alkenes[6][7]. Due to the higher reactivity of aldehydes, direct Wittig olefination of this compound would likely occur at the aldehyde position. To selectively modify the ketone, the aldehyde must first be protected. A common strategy is the formation of an acetal, which is stable under the basic conditions of the Wittig reaction.
Caption: Workflow for the selective Wittig olefination of the ketone in this compound.
Protocol: Synthesis of 4-Methylenecyclohexanecarbaldehyde
Step 1: Protection of the Aldehyde
-
To a solution of this compound (1.0 eq) in toluene (0.2 M) is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, which can often be used in the next step without further purification.
Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the formation of the acetal by removing the water byproduct.
Step 2: Wittig Olefination
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting deep yellow or orange solution is the phosphonium ylide.
-
The solution of the protected keto-aldehyde from Step 1 (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly basic and reactive ylide and organolithium reagent.
Step 3: Deprotection of the Aldehyde
-
The purified product from Step 2 is dissolved in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).
-
The mixture is stirred at room temperature until TLC analysis indicates complete deprotection.
-
The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to afford 4-methylenecyclohexanecarbaldehyde.
This resulting α,β-unsaturated aldehyde is a valuable precursor for various natural product analogues.
Crossed-Aldol Condensation: Building Complexity
The crossed-aldol condensation allows for the formation of a new carbon-carbon bond between two different carbonyl compounds[2][8]. This compound can act as the electrophilic partner (acceptor) in this reaction, reacting with an enolizable ketone (donor) under basic or acidic conditions. The higher reactivity of the aldehyde ensures it is preferentially attacked by the enolate of the ketone partner.
Caption: Workflow for a crossed-aldol condensation using this compound.
Protocol: Synthesis of a Chalcone Analogue
-
To a stirred solution of this compound (1.0 eq) and a ketone (e.g., acetophenone, 1.1 eq) in ethanol (0.5 M) at room temperature is added a solution of sodium hydroxide (2.0 eq) in water.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate may form. The reaction is monitored by TLC.
-
If the aldol addition product is desired, the reaction is worked up at this stage. For the condensation product, the mixture can be gently heated (e.g., to 50 °C) to promote dehydration.
-
After completion, the reaction mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure α,β-unsaturated ketone.
Causality: The use of a protic solvent like ethanol facilitates the proton transfer steps in the aldol mechanism. The excess base ensures complete deprotonation of the enolizable ketone to form the nucleophilic enolate.
Table 2: Examples of Natural Product Analogue Scaffolds from Aldol Condensation
| Ketone Partner | Resulting Scaffold | Potential Therapeutic Area |
| Acetophenone | Chalcone analogue | Anticancer, Anti-inflammatory |
| Cyclopentanone | Cross-conjugated enone | Antiviral, Antimicrobial |
| 2-Acetylpyridine | Heterocyclic chalcone analogue | Kinase inhibitors |
Pictet-Spengler Reaction: Synthesis of Alkaloid Scaffolds
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many alkaloids[9][10][11][12]. The reaction involves the condensation of a β-arylethylamine (like tryptamine or phenethylamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound serves as the aldehyde component in this transformation.
Caption: Workflow of the Pictet-Spengler reaction with this compound.
Protocol: Synthesis of a Spiro-Tetrahydro-β-carboline Analogue
-
To a solution of tryptamine (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene (0.1 M) is added this compound (1.1 eq) at room temperature.
-
Trifluoroacetic acid (TFA, 1.2 eq) is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the spiro-tetrahydro-β-carboline derivative.
Causality: The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent intramolecular aromatic substitution (the cyclization step)[9]. Anhydrous conditions prevent the hydrolysis of the iminium ion.
Table 3: Examples of Alkaloid Analogues via Pictet-Spengler Reaction
| β-Arylethylamine | Resulting Alkaloid Scaffold | Potential Biological Activity |
| Tryptamine | Spiro[cyclohexane-1,1'-[6][9][10][13]tetrahydropyrido[3,4-b]indole] | Antiviral, Anticancer |
| Phenethylamine | Spiro[cyclohexane-1,1'-[6][9][10][13]tetrahydroisoquinoline] | CNS activity, Analgesic |
| 5-Methoxytryptamine | Methoxy-substituted Spiro-β-carboline | Serotonergic agent |
Ugi Four-Component Reaction (U-4CR): Diversity-Oriented Synthesis
The Ugi four-component reaction is a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step[2][14][15][16][17]. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the aldehyde component, leading to the formation of peptide-like scaffolds with a cyclohexanone moiety.
Caption: Schematic of the Ugi four-component reaction.
Protocol: Synthesis of an α-Acylamino Amide Analogue
-
To a solution of this compound (1.0 eq) in methanol (0.5 M) is added an amine (e.g., aniline, 1.0 eq). The mixture is stirred for 10-15 minutes at room temperature to allow for imine formation.
-
A carboxylic acid (e.g., acetic acid, 1.0 eq) is then added, followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality: The Ugi reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide. The resulting nitrilium intermediate is subsequently attacked by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the final product[16]. Methanol is a common solvent as it can stabilize the charged intermediates.
Case Study: A Potential Route to Oseltamivir Analogues
Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza. The core structure of oseltamivir is a functionalized cyclohexene ring. This compound presents an attractive starting point for the synthesis of novel oseltamivir analogues, offering a scaffold that can be elaborated to introduce the key functional groups of the drug. While a direct synthesis of oseltamivir from this starting material is not established, the strategic transformations discussed above can be envisioned in a retrosynthetic analysis of potential analogues. For instance, the aldehyde could be converted to the required carboxylic ester, and the ketone could be transformed into the amine and ether functionalities through reductive amination and other standard functional group interconversions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of natural product analogues. Its bifunctional nature allows for a wide range of selective transformations, providing access to diverse and complex molecular scaffolds. The detailed protocols for the Wittig reaction, Aldol condensation, Pictet-Spengler reaction, and Ugi four-component reaction presented in this application note serve as a practical guide for researchers in the field of organic synthesis and drug discovery. By leveraging the unique reactivity of this starting material, chemists can continue to explore novel chemical space and develop new therapeutic agents inspired by the vast diversity of natural products.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)- [webbook.nist.gov]
- 5. Cyclohexanecarboxaldehyde(2043-61-0) IR Spectrum [m.chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. 2-Oxocyclohexanecarbaldehyde | C7H10O2 | CID 12197585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Application Notes and Protocols: Catalytic Hydrogenation of the Double Bond in 4-Oxocyclohexanecarbaldehyde Derivatives
Introduction
The selective catalytic hydrogenation of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable intermediates for the pharmaceutical, fragrance, and fine chemical industries.[1][2][3] Among these, 4-oxocyclohexanecarbaldehyde derivatives represent a particularly important class of substrates. The reduction of the endocyclic double bond in these molecules yields saturated keto-aldehydes, which are versatile building blocks for the synthesis of complex carbocyclic frameworks. This application note provides a detailed guide to the catalytic hydrogenation of the double bond in this compound derivatives, focusing on chemoselectivity, catalyst selection, and practical experimental protocols.
The primary challenge in the hydrogenation of these substrates lies in achieving high chemoselectivity for the reduction of the C=C double bond while preserving the two carbonyl functionalities—the ketone and the aldehyde. This guide will explore the mechanistic nuances that govern this selectivity and provide researchers with the practical knowledge to implement these transformations effectively in a laboratory setting.
Mechanistic Insights: Achieving Chemoselective Hydrogenation
The selective hydrogenation of an α,β-unsaturated ketone to the corresponding saturated ketone is thermodynamically favored over the reduction of the carbonyl group when using many common heterogeneous catalysts.[1] However, achieving this selectivity requires careful consideration of the catalyst, solvent, and reaction conditions.
The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both the substrate and molecular hydrogen onto the catalyst surface.[4] The hydrogen molecule dissociates into highly reactive atomic hydrogen species on the metal surface.[4] The substrate, in this case, the this compound derivative, also adsorbs onto the catalyst surface. The mode of adsorption is critical for selectivity. For the desired C=C bond reduction, the molecule should adsorb in a way that presents the double bond to the activated hydrogen atoms.
Several factors influence this adsorption and the subsequent reaction pathway:
-
Catalyst Surface: The nature of the metal catalyst plays a pivotal role. Palladium (Pd) is often the catalyst of choice for C=C bond hydrogenation due to its high activity and selectivity.[5] Other metals like platinum (Pt), rhodium (Rh), and nickel (Ni) can also be effective, but may exhibit different selectivity profiles.
-
Steric Hindrance: The substituents on the cyclohexene ring can influence how the molecule interacts with the catalyst surface, thereby affecting the stereoselectivity of the hydrogen addition.
-
Electronic Effects: The electronic properties of the substituents can also impact the adsorption and reactivity of the double bond and carbonyl groups.
-
Solvent: The solvent can influence the solubility of the substrate and hydrogen, as well as interact with the catalyst surface, thereby modulating its activity and selectivity.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the heterogeneous catalytic hydrogenation of a this compound derivative.
Caption: Generalized mechanism of heterogeneous catalytic hydrogenation.
Experimental Protocols
This section provides detailed protocols for the catalytic hydrogenation of a representative this compound derivative. Safety precautions, such as working in a well-ventilated fume hood and handling hydrogen gas with care, must be strictly followed.
Materials and Reagents
-
Substrate: 4-Formyl-3-methylcyclohex-2-en-1-one (or other relevant derivative)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethyl acetate (reagent grade)
-
Hydrogen Source: Hydrogen gas cylinder with a regulator
-
Inert Gas: Nitrogen or Argon
-
Filtration Aid: Celite®
-
Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, hydrogenation balloon or Parr hydrogenator.
Protocol 1: Balloon Hydrogenation (Small Scale)
This protocol is suitable for reactions on a milligram to low-gram scale.
-
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (e.g., 1.0 g, X mmol).
-
Add 10% Pd/C (5-10 mol% of the substrate).
-
Add ethyl acetate (20 mL).
-
Fit one neck of the flask with a rubber septum and the other with a three-way stopcock connected to a vacuum/inert gas line and a hydrogen-filled balloon.
-
-
Inerting the System:
-
Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Evacuate the flask one final time and then introduce hydrogen from the balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen.
-
Purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Protocol 2: Parr Hydrogenation (Larger Scale/Higher Pressure)
For larger scale reactions or for substrates that are less reactive, a Parr hydrogenation apparatus is recommended.
-
Reaction Setup:
-
Charge a glass liner of a Parr hydrogenation apparatus with the this compound derivative, 10% Pd/C, and ethyl acetate in the same proportions as the balloon hydrogenation protocol.
-
Place the liner inside the Parr apparatus.
-
-
Inerting and Pressurizing:
-
Seal the apparatus and purge the system with nitrogen three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
-
Hydrogenation:
-
Begin shaking or stirring the reaction vessel at room temperature.
-
Monitor the reaction by observing the pressure drop.
-
-
Work-up and Purification:
-
Once the hydrogen uptake ceases, carefully vent the apparatus.
-
Purge the system with nitrogen.
-
The work-up and purification steps are identical to those described in Protocol 1.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the hydrogenation. The following table summarizes typical results for the hydrogenation of a model substrate, 4-formyl-3-methylcyclohex-2-en-1-one.
| Catalyst | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Saturated Keto-aldehyde (%) |
| 10% Pd/C | 1 atm | 25 | 4 | >99 | >98 |
| 5% Pt/C | 1 atm | 25 | 6 | >99 | 95 |
| Raney Ni | 50 psi | 50 | 8 | 95 | 90 |
| 5% Rh/C | 1 atm | 25 | 3 | >99 | 92 |
Note: These are representative data and actual results may vary depending on the specific substrate and experimental setup.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active; using a fresh batch is recommended.
-
Poor Selectivity: Over-reduction to the corresponding alcohol can be an issue. This can often be mitigated by carefully monitoring the reaction and stopping it as soon as the starting material is consumed. Using a less active catalyst or milder conditions (lower pressure and temperature) can also improve selectivity. The use of specific catalyst poisons can sometimes be employed to deactivate sites responsible for carbonyl reduction, though this requires careful optimization.
-
Stereoselectivity: The hydrogenation of the double bond typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule.[4] The stereochemical outcome can often be predicted by examining the steric environment around the double bond. For complex substrates, empirical determination of the stereochemistry of the product is necessary.
Conclusion
The catalytic hydrogenation of the double bond in this compound derivatives is a powerful and reliable method for the synthesis of saturated keto-aldehydes. By carefully selecting the catalyst and reaction conditions, high yields and excellent chemoselectivity can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in organic synthesis and drug development to successfully implement this important transformation.
References
Application Notes and Protocols for Grignard Reactions with 4-Oxocyclohexanecarbaldehyde
Introduction: Navigating Chemoselectivity in Bifunctional Systems
The Grignard reaction stands as a cornerstone in synthetic organic chemistry, revered for its efficacy in forming carbon-carbon bonds.[1] This application note delves into the nuanced application of Grignard reagents to a bifunctional substrate, 4-oxocyclohexanecarbaldehyde, a molecule presenting both an aldehyde and a ketone. This substrate serves as an excellent model for exploring the principles of chemoselectivity, a critical consideration in the synthesis of complex molecules, particularly in the realm of drug development where precise structural modifications are paramount.
The inherent difference in reactivity between aldehydes and ketones provides a handle for selective transformations. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon.[2] This guide will explore two primary strategies for achieving selective Grigonard addition to this compound: a protecting group-free approach that leverages this intrinsic reactivity difference under controlled conditions, and a more robust method employing a protecting group for the ketone functionality.
Mechanistic Insights: The Chemoselectivity Challenge
The core of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon.[3] In the case of this compound, the Grignard reagent can, in principle, attack either the aldehyde or the ketone.
Kinetic vs. Thermodynamic Control
The preferential reaction at the aldehyde carbonyl is a kinetically controlled process. The lower steric hindrance around the aldehyde's carbonyl group and its higher electrophilicity lead to a lower activation energy for nucleophilic attack compared to the more sterically encumbered and electronically stabilized ketone. By maintaining low reaction temperatures, the kinetic product (attack at the aldehyde) is favored.
Stereoselectivity of Addition to the Cyclohexane Ring
Nucleophilic addition to the aldehyde group on the cyclohexane ring can result in two diastereomeric products: the cis and trans isomers, where the newly formed hydroxyl group and the ketone are on the same or opposite faces of the ring, respectively. The stereochemical outcome is influenced by the direction of nucleophilic attack (axial vs. equatorial) on the predominant chair conformation of the cyclohexanecarbaldehyde. Steric hindrance from the cyclohexane ring itself and its substituents will play a crucial role in dictating the preferred trajectory of the incoming Grignard reagent.[4]
Visualizing the Reaction Pathways
Caption: Reaction pathways for Grignard addition to this compound.
Experimental Protocols
Protocol 1: Protecting Group-Free Selective Grignard Addition to the Aldehyde
This protocol leverages the higher reactivity of the aldehyde over the ketone at low temperatures.[2] Careful control of stoichiometry and temperature is crucial for success.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich | |
| Grignard Reagent (e.g., MeMgBr, PhMgBr) | 1.0-3.0 M in THF/Et₂O | e.g., Sigma-Aldrich | Titrate before use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., MilliporeSigma | |
| Saturated Aqueous Ammonium Chloride | Reagent Grade | ||
| Anhydrous Magnesium Sulfate | Reagent Grade | ||
| Diethyl Ether | ACS Grade | For extraction. | |
| Hydrochloric Acid | 1 M Aqueous | For workup pH adjustment. |
Instrumentation:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Low-temperature thermometer
-
Ice-salt or dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Charging: To the flask, add this compound (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.0-1.1 eq) to the dropping funnel via cannula transfer. Add the Grignard solution dropwise to the stirred solution of the keto-aldehyde over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x VTHF/2). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cis/trans-4-oxo-α-alkyl-cyclohexanemethanol.
Expected Outcome: This procedure should yield the product of addition to the aldehyde as the major product. The ratio of aldehyde to ketone addition will depend on the specific Grignard reagent and the precise control of the reaction temperature.
Protocol 2: Grignard Addition Following Ketone Protection
This protocol ensures exclusive reaction at the aldehyde by first protecting the less reactive ketone as a ketal.[4]
Part A: Protection of the Ketone
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Reagent Addition: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the protected keto-aldehyde. This is often used in the next step without further purification.
Part B: Grignard Reaction and Deprotection
-
Grignard Addition: Follow the procedure outlined in Protocol 1 (steps 1-4) , using the protected keto-aldehyde as the starting material. The reaction can often be performed at a higher temperature (e.g., 0 °C to room temperature) due to the absence of the competing ketone.
-
Quenching and Deprotection: After the reaction is complete, quench by slow addition of 1 M aqueous HCl at 0 °C. The acidic workup will also facilitate the deprotection of the ketal. Stir the mixture at room temperature until TLC analysis indicates complete deprotection.
-
Isolation and Purification: Follow the work-up, isolation, and purification steps as described in Protocol 1 (steps 6-7) to obtain the desired cis/trans-4-(1-hydroxyalkyl)cyclohexan-1-ol.
Data Presentation: Key Reaction Parameters
| Parameter | Protecting Group-Free | With Protecting Group | Rationale |
| Temperature | -78 °C | 0 °C to room temperature | Low temperature is critical for kinetic control and selective aldehyde addition in the unprotected system. |
| Grignard Stoichiometry | 1.0-1.1 equivalents | 1.1-1.2 equivalents | A slight excess is used to ensure full conversion of the aldehyde. A large excess in the unprotected system could lead to ketone addition. |
| Selectivity | Dependent on conditions | High for aldehyde addition | Protection of the ketone ensures the Grignard reagent can only react with the aldehyde. |
| Work-up | Non-acidic quench (NH₄Cl) | Acidic quench (HCl) | Acidic workup is required for deprotection in the protecting group strategy. |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. The Grignard reagent should be freshly prepared or titrated before use.
-
Poor Selectivity (Protocol 1): The reaction temperature is the most critical factor. Ensure efficient cooling and slow addition of the Grignard reagent. The steric bulk of the Grignard reagent can also influence selectivity.
-
Incomplete Deprotection (Protocol 2): Ensure sufficient acid is used in the workup and allow adequate time for the deprotection to complete. Gentle heating may be required in some cases.
-
Stereoisomer Separation: The cis and trans diastereomers may be separable by flash column chromatography, although this can be challenging.
Conclusion
The Grignard reaction with this compound is a versatile transformation that allows for the synthesis of a variety of substituted cyclohexanol derivatives. By understanding the principles of chemoselectivity and employing appropriate reaction strategies, researchers can achieve high yields of the desired products. The choice between a protecting group-free approach and a protection-deprotection sequence will depend on the specific requirements of the synthesis, including the desired final product and the tolerance of other functional groups in the molecule. These detailed protocols provide a solid foundation for researchers and drug development professionals to successfully implement this important reaction in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarbaldehyde (4-OCHC). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable bifunctional molecule. As a key building block in pharmaceuticals and specialty materials, optimizing the yield and purity of 4-OCHC is paramount.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies. We will explore the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
Core Synthesis Strategies: An Overview
The synthesis of this compound fundamentally involves the introduction or unmasking of an aldehyde and a ketone on a cyclohexane ring. The choice of strategy often depends on the available starting materials, required scale, and desired purity. Below is a summary of common and effective routes.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide & Method-Specific FAQs
This section addresses common issues encountered during the synthesis of this compound, organized by reaction type.
Method 1: Ozonolysis of Cyclohexene Derivatives
Ozonolysis is a powerful and high-yielding method for cleaving a carbon-carbon double bond to form two carbonyl groups.[1] For 4-OCHC, a common precursor is a cyclohexene derivative with a protected or masked aldehyde function, which is cleaved to reveal the ketone.
Q1: My ozonolysis reaction yields primarily the corresponding dicarboxylic acid or shows significant over-oxidation. What went wrong?
A1: This is a classic issue of workup conditions. The initial intermediate formed after ozonolysis, the ozonide, is highly reactive. To obtain an aldehyde, a reductive workup is mandatory. An oxidative workup will invariably oxidize the newly formed aldehyde to a carboxylic acid.[2][3]
-
Causality: The ozonide intermediate can decompose through different pathways. Reducing agents gently quench the ozonide and destroy excess ozone without affecting the desired aldehyde product. Oxidizing agents, or even incomplete reduction, will lead to the formation of hydroperoxides that further oxidize the aldehyde.
-
Recommended Solutions:
-
Dimethyl Sulfide (DMS): Add DMS to the cold reaction mixture and allow it to slowly warm to room temperature. This is a very common and effective method.[4]
-
Triphenylphosphine (PPh₃): Similar to DMS, PPh₃ effectively reduces the ozonide.
-
Zinc Dust (Zn) and Acetic Acid: This is another classic method for reductive workup.
-
Q2: The reaction is sluggish, or I see incomplete conversion of my starting material. How can I ensure the reaction goes to completion?
A2: Incomplete conversion is typically due to insufficient ozone delivery or premature termination of the reaction.
-
Causality: Ozone is a gas with limited solubility in most organic solvents, especially at low temperatures. Efficient delivery and a clear endpoint indicator are crucial.
-
Recommended Solutions:
-
Visual Endpoint Detection: The most common indicator is the persistence of a blue color in the reaction mixture, which signifies the presence of unreacted ozone in the solution.[2][4] Ozonolysis should be continued until this blue tint is first observed, and then promptly stopped.
-
Indicator Dyes: For more precise control, an indicator dye like Sudan Red III can be added to the reaction mixture.[2] This dye reacts with ozone more slowly than most alkenes. Its color change from red to colorless indicates that the primary substrate has been consumed, signaling the reaction's endpoint.[2]
-
Ensure Dry Conditions: Water can interfere with the reaction. Ensure your solvent and apparatus are thoroughly dry.
-
Q3: My yield is low, and I have a complex mixture of unidentified byproducts. What are the likely causes?
A3: The formation of a complex mixture often points to the instability of the ozonide intermediate, which is highly explosive and shock-sensitive in concentrated form.[1][4] Temperature control is the most critical parameter to prevent side reactions.
-
Causality: At higher temperatures, the primary ozonide can rearrange and decompose through various non-productive pathways, leading to a complex product profile.
-
Recommended Solutions:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically -78 °C , using a dry ice/acetone bath.[2][4] This stabilizes the ozonide intermediate and minimizes side reactions.
-
Solvent Choice: Dichloromethane (DCM) or a mixture of DCM and methanol are common solvents. Ensure the solvent is pre-cooled before bubbling ozone through it.
-
Immediate Quenching: Once the reaction is complete (as determined by an indicator), the excess ozone should be purged with an inert gas (e.g., nitrogen or argon) for 5-10 minutes while still at -78 °C.[4] The reducing agent should then be added at this low temperature before allowing the mixture to warm.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Stabilizes the reactive ozonide intermediate.[2] |
| Workup | Reductive (DMS, PPh₃, Zn/HOAc) | Prevents over-oxidation of the aldehyde to a carboxylic acid.[2][3] |
| Endpoint | Persistent blue color or indicator dye | Ensures complete consumption of starting material without excess ozone.[2][4] |
| Safety | Perform in a well-ventilated hood | Ozone is highly toxic and ozonides can be explosive.[4] |
Method 2: Hydroformylation of Cyclohexene Derivatives
Hydroformylation (oxo process) introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. Starting with a substrate like cyclohex-3-en-1-one, this can be a direct route to 4-OCHC. The primary challenge is controlling regioselectivity.
Q1: My hydroformylation reaction produces a mixture of isomers, with the undesired branched aldehyde being a major product. How can I improve regioselectivity for the linear product?
A1: Regioselectivity in hydroformylation is almost entirely dictated by the catalyst and ligand system. Steric hindrance is the key principle to exploit.
-
Causality: The mechanism involves the formation of a metal-hydride-alkene complex. The steric bulk of the ligands on the metal center will direct the addition to the less sterically hindered carbon of the double bond, favoring the linear aldehyde.
-
Recommended Solutions:
-
Bulky Phosphine/Phosphite Ligands: For rhodium-based catalysts, which are highly effective, the use of large, bulky phosphine or phosphite ligands is the most critical factor for favoring linear aldehydes.[5]
-
Ligand Bite Angle: For bidentate phosphine ligands, the "bite angle" (P-Metal-P) is crucial. Ligands with large, well-defined bite angles, such as those with xanthene-like backbones, are known to promote high linear regioselectivity.[5]
-
Catalyst System: While cobalt catalysts can be used, rhodium-based systems generally offer higher activity and better selectivity under milder conditions.[5]
-
Q2: I'm observing significant hydrogenation of my starting material or the product aldehyde to an alcohol. How can this be minimized?
A2: Hydrogenation is a common side reaction in hydroformylation, driven by high hydrogen partial pressure and temperature.
-
Causality: The catalyst used for hydroformylation is also an effective hydrogenation catalyst. The balance between the hydroformylation rate and the hydrogenation rate is sensitive to the partial pressures of carbon monoxide (CO) and hydrogen (H₂).
-
Recommended Solutions:
-
Adjust Syngas (CO/H₂) Ratio: Increasing the partial pressure of CO relative to H₂ can suppress the competing hydrogenation reaction. A higher concentration of CO favors the carbonylation step over the hydrogenation pathway.
-
Optimize Pressure and Temperature: Lowering the reaction temperature and total syngas pressure can reduce the rate of hydrogenation. However, this must be balanced, as excessively low pressure or temperature will also slow the desired hydroformylation reaction.[6]
-
Catalyst Choice: The choice of ligand can also influence the rate of hydrogenation.
-
Caption: Troubleshooting decision tree for hydroformylation.
General FAQs
Q1: What is the IUPAC name for this compound?
A1: The IUPAC name is 4-oxocyclohexane-1-carbaldehyde.[7] It is also commonly known as 4-formylcyclohexanone.[8]
Q2: Are there any biocatalytic methods for synthesizing related compounds?
A2: Yes, research has been conducted on using engineered alcohol oxidases for the synthesis of 1,4-cyclohexanedicarboxaldehyde from 1,4-cyclohexanedimethanol.[9] This enzymatic approach highlights the potential for greener, more selective routes, although direct synthesis of 4-OCHC via this method from a mono-alcohol precursor would depend on substrate specificity. These methods can offer high selectivity and operate under mild conditions, avoiding harsh reagents.[9]
Q3: What are the primary safety concerns when working with ozonolysis?
A3: There are two main hazards. First, ozone (O₃) is a highly toxic and corrosive gas and must be handled in a well-ventilated fume hood.[4] Second, the ozonide intermediates formed during the reaction can be explosive and shock-sensitive, especially if concentrated.[1][4] It is critical to keep the reaction mixture dilute and cold (-78 °C) and to never remove the solvent before the reductive workup is complete.
Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene to this compound (Illustrative)
Disclaimer: This protocol is illustrative. Researchers must conduct their own risk assessments and optimizations.
-
Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube for ozone inlet, and a gas outlet connected to a trap containing potassium iodide solution is assembled. The entire apparatus must be dry.
-
Reaction: The flask is charged with 4-vinylcyclohexene (1 equivalent) and dry dichloromethane (to make a ~0.1 M solution). The flask is cooled to -78 °C in a dry ice/acetone bath.[4]
-
Ozonolysis: A stream of ozone is bubbled through the solution. The reaction is monitored until the blue color of unreacted ozone persists.[4]
-
Purge: The ozone stream is stopped, and nitrogen gas is bubbled through the solution for 10 minutes to remove excess ozone, while maintaining the -78 °C temperature.[4]
-
Reductive Workup: Dimethyl sulfide (DMS, 1.5 equivalents) is added slowly via syringe to the cold solution.[4]
-
Warm-up & Quench: The reaction flask is removed from the cold bath and allowed to warm to room temperature, stirring for at least 2 hours or until the reaction is complete (monitored by TLC/GC).
-
Purification: The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
References
- 1. Process intensification of ozonolysis reactions using dedicated microstructured reactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 96184-81-5 | this compound - AiFChem [aifchem.com]
- 9. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, field-tested insights to enhance the efficiency and success of your experiments.
Section 1: Oxidation of 4-(Hydroxymethyl)cyclohexanone
The oxidation of 4-(hydroxymethyl)cyclohexanone is a common and direct route to this compound. The primary challenge in this synthesis is achieving selective oxidation of the primary alcohol to the aldehyde without affecting the ketone or over-oxidizing the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Swern or Pfitzner-Moffatt oxidations for this conversion?
A1: The most prevalent side reaction is the formation of methylthiomethyl (MTM) ether of the starting alcohol, particularly if the reaction temperature is not strictly controlled and rises above -60 °C.[1] Another significant side reaction is the Pummerer rearrangement of the intermediate chlorosulfonium salt at higher temperatures.[1] In the case of Pfitzner-Moffatt oxidation, a major practical issue is the formation of insoluble dicyclohexylurea, which can complicate product purification.[2][3]
Q2: My aldehyde product is contaminated with the corresponding carboxylic acid. What is causing this over-oxidation?
A2: Over-oxidation to 4-oxocyclohexanecarboxylic acid is a common issue. While Swern and Dess-Martin periodinane (DMP) oxidations are generally selective for aldehydes, contamination can occur if the workup conditions are not carefully controlled or if residual oxidizing species are present during purification.[4][5] For chromium-based oxidants, over-oxidation is a more significant concern.
Q3: I am observing poor yields despite complete consumption of the starting material. What are the possible reasons?
A3: Low yields can result from several factors. Aside from the formation of MTM ethers and over-oxidation products, the aldehyde product itself can be sensitive. Aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions, especially during workup or purification. Adsorption of the polar aldehyde onto silica gel during chromatography can also lead to product loss.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of MTM Ether | Reaction temperature too high. | Maintain the reaction temperature strictly at or below -78 °C during the addition of reagents and for the duration of the reaction.[1] |
| Over-oxidation to Carboxylic Acid | Oxidant choice, workup conditions. | Use mild and selective oxidizing agents like Dess-Martin periodinane or a carefully executed Swern oxidation.[4][7] During workup, quench the reaction thoroughly and avoid prolonged exposure to oxidizing conditions. |
| Low Isolated Yield | Product instability, purification issues. | Minimize the time the product spends on silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[6] A non-aqueous workup can also prevent aldol side reactions. |
| Insoluble Byproduct (Pfitzner-Moffatt) | Formation of dicyclohexylurea. | After the reaction, dilute the mixture with a non-polar solvent like hexanes and filter to remove the bulk of the urea before aqueous workup.[3] |
Experimental Protocol: Dess-Martin Oxidation of 4-(Hydroxymethyl)cyclohexanone
-
Preparation: To a solution of 4-(hydroxymethyl)cyclohexanone (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add sodium bicarbonate (2.0 eq.).
-
Oxidation: Add Dess-Martin periodinane (1.1 eq.) portion-wise to the stirred suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Note: The Dess-Martin periodinane is sensitive to moisture and can be explosive under certain conditions, so handle with care.[8][9]
Visualization of Side Reactions in Swern-Type Oxidations
Caption: Key pathways in DMSO-based oxidations.
Section 2: Ozonolysis of 4-Vinylcyclohexene
Ozonolysis provides a powerful method for cleaving the double bond of 4-vinylcyclohexene to furnish this compound. The success of this reaction hinges on the careful control of the ozonolysis step and the subsequent workup.
Frequently Asked Questions (FAQs)
Q1: What is the Criegee intermediate, and how does it affect my reaction?
A1: The Criegee intermediate (carbonyl oxide) is a highly reactive species formed upon the initial addition of ozone to the double bond and subsequent cleavage of the primary ozonide.[10] It can undergo various rearrangements or react with the solvent or other molecules in the reaction mixture, potentially leading to undesired byproducts.[11][12] Stabilized Criegee intermediates can be trapped to prevent side reactions.[13]
Q2: I am getting a mixture of aldehyde and carboxylic acid. How can I improve the selectivity for the aldehyde?
A2: The formation of carboxylic acid is characteristic of an oxidative workup.[14] To selectively obtain the aldehyde, a reductive workup is essential. Common reductive workup reagents include dimethyl sulfide (DMS), triphenylphosphine (PPh₃), or zinc dust with acetic acid.[15][16] Using an oxidative workup with reagents like hydrogen peroxide will intentionally lead to the carboxylic acid.[14]
Q3: The reaction is messy, and I am having trouble isolating the pure product. What are some common pitfalls?
A3: Ozonolysis can sometimes lead to the formation of polymeric materials, especially if the reaction is not quenched properly. The ozonide intermediate is potentially explosive and should be handled with care.[15] Incomplete reaction can leave unreacted starting material, complicating purification. The use of an indicator like Sudan Red III can help determine the reaction endpoint.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Carboxylic Acid | Oxidative workup conditions. | Use a reductive workup. Add dimethyl sulfide at low temperature after ozonolysis is complete.[15][16] |
| Low Yield/Polymeric Byproducts | Uncontrolled reaction of Criegee intermediate. | Perform the reaction at low temperature (-78 °C) and in a non-participating solvent like dichloromethane. Quench the reaction promptly after completion. |
| Incomplete Reaction | Insufficient ozone delivery. | Bubble ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone. Alternatively, use an indicator dye.[17] |
Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene
-
Setup: Dissolve 4-vinylcyclohexene (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a pale blue color persists.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (1.5 eq.) dropwise at -78 °C and allow the reaction to warm to room temperature slowly.
-
Isolation: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Ozonolysis Workup Pathways
Caption: Divergent pathways in ozonolysis workup.
Section 3: Hydroformylation of Cyclohexene Derivatives
Hydroformylation, or the oxo process, is an industrially significant reaction for the formation of aldehydes from alkenes. When applied to cyclohexene derivatives, careful control of reaction conditions is necessary to achieve the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the hydroformylation of cyclohexene derivatives?
A1: The primary side reactions are the isomerization of the double bond within the cyclohexene ring, which can lead to a mixture of regioisomeric aldehydes, and the hydrogenation of the alkene to cyclohexane.[18][19] Additionally, the desired aldehyde product can be further reduced to the corresponding alcohol, 4-(hydroxymethyl)cyclohexanone.[20]
Q2: How can I control the regioselectivity to favor the formation of the desired 4-substituted aldehyde?
A2: Regioselectivity is a significant challenge in hydroformylation. It is primarily influenced by the catalyst system (metal and ligands), temperature, and pressure.[21] Bulky phosphine or phosphite ligands on rhodium or cobalt catalysts often favor the formation of the linear (or less branched) aldehyde.[22] Fine-tuning the reaction parameters is crucial for optimizing the yield of the desired isomer.
Q3: My reaction is giving a significant amount of cyclohexane. How can I minimize this hydrogenation side reaction?
A3: Hydrogenation of the starting alkene is a competing reaction. The ratio of carbon monoxide to hydrogen in the syngas is a critical parameter. A higher partial pressure of carbon monoxide generally disfavors the hydrogenation pathway.[23] The choice of catalyst and ligands also plays a significant role in the chemoselectivity between hydroformylation and hydrogenation.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mixture of Aldehyde Isomers | Isomerization of the double bond. | Optimize the ligand system. Bulky phosphite ligands can improve regioselectivity.[22] Lowering the reaction temperature can also sometimes reduce isomerization.[22] |
| Formation of Cyclohexane | Competing hydrogenation reaction. | Increase the partial pressure of carbon monoxide relative to hydrogen.[23] Screen different catalyst systems to find one with higher selectivity for hydroformylation. |
| Formation of Alcohol Byproduct | Reduction of the product aldehyde. | Lower the reaction temperature and hydrogen pressure. Shorter reaction times can also minimize over-reduction. |
Visualization of Hydroformylation Pathways
Caption: Competing reactions in hydroformylation.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Wordpress [reagents.acsgcipr.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Criegee intermediate - Wikipedia [en.wikipedia.org]
- 11. Trends in stabilisation of Criegee intermediates from alkene ozonolysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00897D [pubs.rsc.org]
- 12. EGUsphere - Elucidation of the myrcene ozonolysis mechanism from a Criegee Chemistry perspective [egusphere.copernicus.org]
- 13. Low-pressure and nascent yields of stabilized Criegee intermediates produced from ozonolysis of a series of 1-alkenes - American Chemical Society [acs.digitellinc.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. Ozonolysis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydroformylation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Oxocyclohexanecarbaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this versatile bicyclic intermediate.
I. Core Principles and Considerations
This compound is a bifunctional molecule containing both a ketone and an aldehyde. This duality in functionality, while synthetically useful, presents specific challenges during purification. The polarity of the two carbonyl groups is similar, which can lead to co-elution with related impurities. Furthermore, aldehydes can be sensitive to both acidic and basic conditions, potentially leading to side reactions on the stationary phase.[1] A successful purification strategy hinges on a careful selection of the stationary and mobile phases to exploit subtle differences in polarity and to maintain the integrity of the molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of this compound, providing causative explanations and actionable solutions.
Issue 1: Poor Separation of the Product from a Close-Running Impurity
Question: I'm observing poor separation between my desired this compound and an impurity with a very similar Rf value on the TLC plate. How can I improve the resolution on the column?
Answer: This is a classic challenge in chromatography. When dealing with isomers or compounds with very similar functional groups, enhancing separation requires a systematic approach to optimizing your chromatographic conditions.
-
Underlying Cause: The impurity likely has a polarity very close to that of this compound. This could be a starting material, a side-product, or an isomer. The chosen mobile phase is not providing sufficient differential partitioning between the two compounds on the stationary phase.
-
Solutions:
-
Solvent System Modification: The choice of solvent system is critical for successful separation.[2]
-
Decrease the Polarity Gradient: If you are running a gradient, make it shallower. A slower increase in the polar solvent will allow more time for the compounds to interact with the stationary phase, improving separation.
-
Explore Different Solvent Systems: Do not be limited to one solvent system. If a hexane/ethyl acetate system is not working, try dichloromethane/acetone or toluene/ethyl acetate. Different solvents interact with the analyte and stationary phase in unique ways, which can alter selectivity.[1] A systematic approach using TLC to screen various solvent mixtures is highly recommended.[1][3] Aim for an Rf value of approximately 0.25-0.35 for the target compound to achieve good separation on the column.[4]
-
-
Stationary Phase Considerations:
-
Finer Mesh Silica: Using a silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better resolution.[5]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider alumina. Alumina comes in acidic, neutral, and basic forms, and the choice depends on the stability of your compound.[6] For aldehydes, neutral alumina is often a good starting point to avoid potential acid- or base-catalyzed side reactions.[1]
-
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column for a given amount of stationary phase, as it increases the path length for the separation to occur.
-
Issue 2: Tailing or Streaking of the Product Band
Question: My product spot on the TLC and the band on the column are tailing significantly. What is causing this, and how can I get sharp, well-defined bands?
Answer: Tailing is a common issue that indicates a non-ideal interaction between your compound and the stationary phase.
-
Underlying Cause:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). Aldehydes can interact strongly with these acidic sites, leading to tailing.[1] In some cases, this can even catalyze side reactions like acetal formation if an alcohol is used as a solvent.[1]
-
Overloading the Column: Applying too much sample to the column can saturate the stationary phase, leading to band broadening and tailing.[2][7]
-
Sample Insolubility: If the sample is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column and then slowly dissolve as the chromatography progresses, causing streaking.
-
-
Solutions:
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[1] This will cap the acidic silanol groups and reduce the strong interaction with your aldehyde. Always perform a small-scale test (TLC) to ensure this does not negatively affect your separation.
-
Optimize Sample Loading: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this may need to be reduced. Ensure your sample is dissolved in the minimum amount of solvent before loading.[7]
-
Dry Loading Technique: If your compound has poor solubility in the eluent, consider a dry loading method.[7] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
-
Issue 3: Irrecoverable Product or Low Yield
Question: After running the column, I'm getting a very low yield of this compound, or in some cases, none at all. Where is my product going?
Answer: This is a frustrating problem that often points to the reactivity of the aldehyde functional group.
-
Underlying Cause:
-
Decomposition on the Stationary Phase: As mentioned, the acidic nature of silica gel can be detrimental to sensitive aldehydes.[1] It can catalyze polymerization or other degradation pathways.
-
Irreversible Adsorption: The polar carbonyl groups can bind very strongly to the active sites on the stationary phase, especially if the mobile phase is not polar enough to elute them.
-
Reaction with Solvents: Using protic solvents like methanol or ethanol in the mobile phase can lead to the formation of hemiacetals or acetals on the acidic silica gel surface, effectively converting your product into a different, more polar compound that may not elute as expected.[1]
-
-
Solutions:
-
Use a Less Reactive Stationary Phase: Consider switching to neutral alumina, which is less acidic than silica gel.[1]
-
Solvent Choice is Key: Avoid using alcohol-based solvents in your mobile phase unless you have confirmed that acetal formation is not an issue.[1] Stick to aprotic solvents like hexanes, ethyl acetate, dichloromethane, and acetone.[1]
-
Alternative Purification Methods: If column chromatography consistently leads to low yields, consider other purification techniques.
-
Bisulfite Extraction: This is a classical chemical method for separating aldehydes and some ketones from other organic compounds.[8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into an aqueous layer. The aldehyde can then be regenerated by adding a base.[8] This method is particularly useful for large-scale purifications where chromatography would be cumbersome.[8]
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure could be a viable option.
-
-
III. Step-by-Step Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system should be optimized using TLC prior to running the column.[3]
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material to be purified.
-
Pack the column with silica gel (230-400 mesh) using a wet slurry method with the initial, least polar solvent of your chosen mobile phase (e.g., hexanes).[5][9]
-
Ensure the silica gel is packed evenly without any air bubbles or cracks.[9]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface during solvent addition.[7][9]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).[7]
-
Carefully pipette the sample solution onto the sand layer.[7]
-
Allow the solvent to absorb into the silica gel until the top of the sand is just moist.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.[10]
-
Collect fractions in test tubes. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.[2][11]
4. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound? A1: A good starting point for a compound with this polarity is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/ethyl acetate or dichloromethane/ethyl acetate are common choices.[1] Begin with a low percentage of the more polar solvent and gradually increase it based on TLC analysis. A literature search for similar compounds can also provide a good starting point.[5]
Q2: How can I visualize this compound on a TLC plate? A2: Since this compound does not have a strong UV chromophore, UV visualization may not be very effective.[12] A chemical stain is usually required. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the aldehyde. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective for visualizing carbonyl compounds.[13]
Q3: Can I use reverse-phase chromatography for this purification? A3: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In this case, the stationary phase would be non-polar (e.g., C18 silica), and the mobile phase would be a polar solvent mixture, such as water and acetonitrile or methanol.[6] The elution order would be reversed compared to normal-phase chromatography, with more polar compounds eluting first. The pH of the mobile phase can be adjusted to optimize separation.[14][15][16]
Q4: My compound seems to be co-eluting with another component. What should I do? A4: Co-elution is a common problem. Refer to "Issue 1: Poor Separation" in the Troubleshooting Guide. The key is to systematically vary your chromatographic parameters, starting with the mobile phase composition.[2] Sometimes, a small change in the solvent ratio or switching one of the solvents can dramatically improve separation.
V. Visualized Workflows
Column Chromatography Workflow
Caption: A typical workflow for column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) or Neutral Alumina | Finer mesh silica provides higher resolution.[5] Alumina can be less reactive towards sensitive aldehydes.[1] |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Acetone | Aprotic solvents to avoid acetal formation.[1] The ratio should be optimized via TLC. |
| TLC Rf of Target | 0.25 - 0.35 | This range typically provides the best separation on a column.[4] |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and band broadening.[7] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if tailing occurs) | Deactivates acidic silanol sites on silica gel.[1] |
VII. References
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. 2
-
HPLC Troubleshooting Guide. (n.d.). 17
-
TROUBLESHOOTING GUIDE. (n.d.). 18
-
How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? (2021). ResearchGate. 19
-
4 - Organic Syntheses Procedure. (n.d.). 5
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. 1
-
Column Chromatography. (n.d.). Magritek. 3
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. 7
-
Column chromatography. (n.d.). Columbia University. 6
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. 14
-
Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. 20
-
Mobile Phase Selectivity. (n.d.). 21
-
What is a good way to select mobile phase in chromatography? (2013). ResearchGate. 22
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. 15
-
How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. 16
-
For Identification of Compounds - Column Chromatography. (n.d.). 11
-
4-Oxocyclohexane-1-carbaldehyde. (n.d.). PubChem. 23
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. 8
-
Any improved TLC detection methods? (2013). ResearchGate. 13
-
Organic Chemistry at CU Boulder. (n.d.). Chromtech. 4
-
This compound. (2025). Chemsrc. 24
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). 10
-
Column chromatography – Knowledge and References. (n.d.). Taylor & Francis. 25
-
【4K】-- Column Chromatography (Purification). (2013). YouTube. 9
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). 12
References
- 1. researchgate.net [researchgate.net]
- 2. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 3. magritek.com [magritek.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. columbia.edu [columbia.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. rjptonline.org [rjptonline.org]
- 16. m.youtube.com [m.youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. aapco.org [aapco.org]
- 22. researchgate.net [researchgate.net]
- 23. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
Overcoming low reactivity of the ketone in 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for 4-Oxocyclohexanecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the low reactivity of the ketone moiety. Our aim is to equip you with the knowledge to perform selective transformations on this versatile synthetic building block.
Introduction: The Challenge of Chemoselectivity
This compound presents a classic chemoselectivity challenge due to the presence of both an aldehyde and a ketone functional group. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack. Consequently, direct reactions often occur preferentially at the aldehyde, leaving the ketone untouched. This guide will provide strategies to overcome this inherent reactivity difference and enable selective reactions at the ketone position.
Frequently Asked Questions (FAQs)
Q1: Why is the ketone in this compound less reactive than the aldehyde?
A1: The lower reactivity of the ketone can be attributed to two primary factors:
-
Electronic Effects: The carbonyl carbon of an aldehyde is generally more electrophilic than that of a ketone. This is because the single alkyl group on a ketone is electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon. In contrast, the hydrogen atom on an aldehyde has a negligible electronic effect.
-
Steric Hindrance: The two alkyl groups attached to the ketone's carbonyl carbon create more steric bulk compared to the single alkyl group and a small hydrogen atom on the aldehyde. This steric hindrance makes it more difficult for nucleophiles to approach and attack the ketone's carbonyl carbon.
Q2: I am trying to perform a Grignard reaction, but it is only reacting with the aldehyde. How can I target the ketone?
A2: To perform a Grignard reaction selectively at the ketone, you must first "protect" the more reactive aldehyde group. The most common and effective method is to convert the aldehyde into an acetal, typically by reacting it with a diol like ethylene glycol in the presence of an acid catalyst. The resulting acetal is stable under the basic conditions of the Grignard reaction. Once the Grignard reaction at the ketone is complete, the acetal protecting group can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.
Q3: My Wittig reaction is not working on the ketone, even after protecting the aldehyde. What could be the issue?
A3: Several factors could be at play:
-
Steric Hindrance: The ketone in the cyclohexanone ring can be sterically hindered, which can slow down or prevent the Wittig reaction, especially with bulky ylides.
-
Ylide Stability: Stabilized ylides are less reactive and may not be suitable for reacting with a hindered ketone. Consider using a more reactive, unstabilized ylide.
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as Wittig reagents are sensitive to moisture. The choice of base and solvent can also significantly impact the reaction's success.
Q4: Are there any specific catalysts that can enhance the reactivity of the ketone?
A4: Yes, Lewis acids can be employed to activate the ketone. A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Common Lewis acids used for this purpose include BF₃·OEt₂, TiCl₄, and ZnCl₂. However, care must be taken as these can also promote side reactions.
Q5: How does the conformation of the cyclohexane ring affect the ketone's reactivity?
A5: The cyclohexane ring exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions. An equatorial position is generally more stable for bulky groups to minimize steric interactions. The accessibility of the ketone's carbonyl group to an incoming nucleophile can be influenced by the conformation of the ring and the position of the formyl group (or its protected form). Axial attack is often favored for small nucleophiles, while larger nucleophiles may prefer equatorial attack. Understanding the conformational preferences of your specific derivative is crucial for predicting and controlling stereoselectivity.
Troubleshooting Guides
Guide 1: Selective Protection of the Aldehyde Group
This is the foundational step for most selective ketone modifications.
Issue: Incomplete or no protection of the aldehyde.
Troubleshooting Steps:
-
Reagent Quality: Ensure your diol (e.g., ethylene glycol) and solvent are anhydrous. Water will inhibit acetal formation.
-
Catalyst: Use a suitable acid catalyst such as p-toluenesulfonic acid (p-TsA) or a Lewis acid. Ensure the catalyst is not deactivated.
-
Water Removal: Acetal formation is an equilibrium reaction. To drive it to completion, water must be removed as it is formed. Using a Dean-Stark apparatus with a refluxing solvent like toluene is highly effective.
-
Reaction Time and Temperature: Ensure the reaction is heated to a sufficient temperature (reflux) and for an adequate duration. Monitor the reaction progress by TLC or GC-MS.
dot
Caption: Workflow for the selective protection of the aldehyde in this compound.
Protocol 1: Selective Acetal Protection of this compound
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-(1,3-dioxolan-2-yl)cyclohexanone.
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Ethylene Glycol | 1.2 | Protecting agent |
| p-Toluenesulfonic Acid | 0.05 | Acid catalyst |
| Toluene | - | Solvent and azeotroping agent |
Guide 2: Grignard Reaction on the Protected Ketone
Issue: Low yield or no reaction with the ketone.
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated. It is highly sensitive to air and moisture.[1][2]
-
Anhydrous Conditions: All glassware must be flame-dried, and all solvents must be anhydrous. The presence of water will quench the Grignard reagent.[3]
-
Temperature Control: The addition of the Grignard reagent to the ketone should be done at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side products.[4]
-
Side Reactions: The Grignard reagent can also act as a base, leading to enolization of the ketone, especially with sterically hindered Grignard reagents. This results in the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or a different organometallic reagent (e.g., an organolithium) might be beneficial.[5] Another possible side reaction is the formation of biphenyl if using a phenyl Grignard reagent.[1]
-
Activation of Ketone: If the ketone is particularly unreactive, consider adding a Lewis acid like CeCl₃ (Luche reduction conditions for subsequent reduction, but the principle of activation applies) to enhance its electrophilicity.
dot
Caption: Decision tree for troubleshooting a low-yielding Grignard reaction.
Protocol 2: Grignard Reaction with 4-(1,3-Dioxolan-2-yl)cyclohexanone
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place the protected ketone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can then be deprotected by stirring with aqueous acid (e.g., 2M HCl) in THF or acetone.
Guide 3: Wittig Reaction on the Protected Ketone
Issue: Low conversion to the desired alkene.
Troubleshooting Steps:
-
Ylide Formation: Ensure complete formation of the phosphonium ylide. The characteristic color change (often to deep orange or red) is a good indicator. Use a strong, non-nucleophilic base like n-butyllithium, sodium hydride, or potassium tert-butoxide.
-
Ylide Reactivity: For a sterically hindered ketone, a non-stabilized ylide (e.g., Ph₃P=CH₂) is generally more reactive than a stabilized ylide (e.g., Ph₃P=CHCO₂Et).[6][7]
-
Steric Hindrance: If the ketone is exceptionally hindered, the Wittig reaction may not be the best choice. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion and is often more successful for hindered ketones.[7]
-
Temperature: The addition of the ketone to the ylide is typically done at low temperatures, and then the reaction is allowed to warm to room temperature.
-
Solvent: THF and diethyl ether are common solvents for the Wittig reaction.[2]
Characterization Data
Successful protection of the aldehyde can be confirmed by spectroscopic methods:
-
¹H NMR: The aldehydic proton signal (around 9.7 ppm) will disappear, and new signals for the acetal protons will appear (typically around 3.8-4.0 ppm for the -OCH₂CH₂O- group and a triplet around 4.8 ppm for the -CH- of the acetal).
-
¹³C NMR: The aldehyde carbonyl carbon signal (around 202 ppm) will be replaced by the acetal carbon signal (around 103 ppm). The ketone carbonyl signal (around 209 ppm) will remain.
-
IR Spectroscopy: The characteristic aldehyde C-H stretches (around 2720 and 2820 cm⁻¹) will disappear. The C=O stretch for the ketone will remain (around 1715 cm⁻¹).[8][9]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Wittig olefination reaction with carbonyl compounds other than aldehydes and ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Preventing polymerization of 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this versatile building block. Due to its inherent reactivity, this compound is prone to polymerization, which can compromise experimental outcomes. This resource offers field-proven insights and scientifically grounded protocols to mitigate these challenges.
Understanding the Instability: The Propensity for Polymerization
This compound, possessing both an aldehyde and a ketone functional group, is susceptible to self-condensation reactions, primarily through two well-established pathways: Aldol Condensation and the Tishchenko Reaction. These reactions can lead to the formation of oligomers and polymers, altering the purity and reactivity of the starting material.
-
Aldol Condensation: This reaction involves the enolate of one molecule attacking the carbonyl group of another, leading to the formation of a β-hydroxy aldehyde, which can further dehydrate.[1][2]
-
Tishchenko Reaction: This disproportionation reaction involves two aldehyde molecules reacting to form an ester.[3][4]
The presence of acidic or basic impurities, exposure to heat, light, or oxygen can catalyze these polymerization processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My sample of this compound appears viscous and has a yellowish tint. What is happening?
Answer: Increased viscosity and a change in color from colorless to yellow are common indicators of polymerization.[5] Over time, the aldehyde can undergo self-condensation reactions, forming higher molecular weight oligomers and polymers.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the physical appearance of the material. Fresh, pure this compound should be a clear, colorless liquid.
-
Quality Control (QC) Analysis: If you suspect polymerization, it is crucial to perform analytical tests to confirm the purity of your sample before use. Refer to the QC protocols outlined below.
-
Purification: If polymerization has occurred, the material may be purified by vacuum distillation to remove the non-volatile polymer residues.[6]
FAQ 2: How can I prevent my this compound from polymerizing during storage?
Answer: Proper storage is the first and most critical step in preventing polymerization. The recommended storage condition for this compound is under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C or lower.[7] Additionally, the use of chemical inhibitors is highly recommended for long-term storage.
Recommended Inhibitors:
| Inhibitor | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A widely used and effective radical scavenger.[8][9] |
| Hydroquinone | 0.01 - 0.1% (w/w) | Another effective inhibitor, particularly in the presence of oxygen.[10][11] |
FAQ 3: What is the correct procedure for adding an inhibitor to my this compound sample?
Answer: Adding an inhibitor is a straightforward process but should be done carefully to ensure proper mixing and to avoid introducing contaminants.
Experimental Protocol: Addition of BHT Inhibitor
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), solid
-
Anhydrous solvent (e.g., ethanol, if needed for dissolution)[12]
-
A clean, dry, and inert gas-flushed storage vessel (e.g., amber glass bottle with a PTFE-lined cap)
-
Micropipette or analytical balance
Procedure:
-
Calculate the required amount of BHT. For a 0.1% concentration in 10 g of aldehyde, you would need 10 mg of BHT.
-
Dissolve BHT (if necessary). BHT is soluble in many organic solvents. If you prefer to add it as a solution, dissolve the calculated amount of BHT in a minimal amount of anhydrous ethanol.
-
Addition to the Aldehyde. Under an inert atmosphere, add the solid BHT or the BHT solution to the this compound.
-
Thorough Mixing. Gently swirl or stir the mixture until the BHT is completely dissolved. Avoid vigorous shaking which can introduce air.
-
Proper Storage. Seal the container tightly, purge the headspace with an inert gas, and store at -20°C.
Quality Control: Detecting Polymerization
Regularly assessing the purity of your this compound is essential. The following spectroscopic methods are effective for detecting the presence of polymers.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy can identify changes in functional groups. The polymerization of aldehydes often leads to the formation of new C-O and O-H bonds and a decrease in the intensity of the aldehyde C-H stretch.[13][14]
-
Procedure: Acquire an IR spectrum of your sample.
-
Signs of Polymerization:
-
A broadening of the carbonyl (C=O) peak around 1715 cm⁻¹.
-
The appearance of a broad O-H stretching band around 3400 cm⁻¹ (from aldol addition products).
-
A decrease in the intensity of the characteristic aldehyde C-H stretching peaks around 2720 and 2820 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons. Polymerization will result in the appearance of new signals and a decrease in the signal intensity of the aldehyde proton.[15]
-
Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Signs of Polymerization:
-
A decrease in the integration value of the sharp aldehyde proton signal, which typically appears around δ 9.6-9.8 ppm.
-
The appearance of broad signals in the upfield region (δ 1.0-4.0 ppm) corresponding to the polymeric backbone.
-
The emergence of new signals corresponding to the formation of ester linkages (for the Tishchenko product) or hydroxyl and new C-H groups (for aldol products).
-
Purification of Polymerized this compound
If your quality control analysis confirms the presence of polymers, purification by vacuum distillation is often effective.
Experimental Protocol: Vacuum Distillation
Materials:
-
Polymerized this compound
-
Distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the polymerized aldehyde and a stir bar into the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Collect Fractions: Collect the purified this compound as it distills. The polymeric residues will remain in the distillation flask as they are non-volatile.
-
Add Inhibitor: It is crucial to add a polymerization inhibitor to the freshly distilled aldehyde before storage.
Visualization of Polymerization Pathways
To better understand the chemical transformations leading to the degradation of this compound, the following diagrams illustrate the primary polymerization mechanisms.
Caption: Base-catalyzed Aldol Condensation of this compound.
Caption: Lewis acid-catalyzed Tishchenko Reaction of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Tishchenko Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. uab.edu [uab.edu]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chempoint.com [chempoint.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with 4-Oxocyclohexanecarbaldehyde. Here, we will delve into the intricacies of this powerful olefination reaction and provide actionable troubleshooting strategies rooted in mechanistic understanding and practical experience.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in the Wittig reaction. Its structure contains two carbonyl groups—a ketone and an aldehyde—and the aldehyde is attached to a sterically demanding cyclohexane ring. Furthermore, the presence of an α-proton to the aldehyde makes it susceptible to enolization. These factors can lead to a variety of side reactions, incomplete conversion, and consequently, low yields of the desired alkene. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield of my desired alkene. What are the most common initial checks I should perform?
A1: Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your experimental setup:
-
Reagent Quality: Ensure the purity and reactivity of all your reagents.
-
Aldehyde: this compound can be prone to oxidation or polymerization upon storage.[1][2] It's advisable to use freshly purified or commercially available high-purity aldehyde.
-
Phosphonium Salt: The precursor to your ylide should be dry and pure.
-
Base: Strong bases like n-butyllithium (n-BuLi) are highly reactive and their concentration should be accurately determined by titration before use.
-
Solvent: Anhydrous solvents are critical. The presence of water will quench the highly basic ylide.[3]
-
-
Inert Atmosphere: Wittig reactions, especially those using unstabilized ylides, are sensitive to air and moisture.[4] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: A slight excess of the Wittig reagent (1.1-1.2 equivalents) is often beneficial to ensure complete consumption of the aldehyde.
Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?
A2: The presence of two carbonyl groups in this compound is a likely culprit. Aldehydes are generally more reactive than ketones towards nucleophilic attack, including that of a Wittig ylide.[5] However, if the reaction conditions are not optimized, you may observe olefination at the ketone position as well.
Additionally, side reactions involving the enolizable aldehyde can lead to byproducts. Strong bases can deprotonate the α-carbon, leading to aldol-type condensation or other undesired pathways.[6]
Troubleshooting Guide: Deeper Dive into Low Yields
This section provides a more in-depth analysis of specific problems and offers detailed solutions.
Issue 1: Poor Ylide Formation or Decomposition
A common reason for low yields is inefficient generation of the phosphorus ylide or its subsequent decomposition.
Question: My reaction stalls, and I suspect an issue with my ylide. How can I confirm its formation and stability?
Answer: The formation of the ylide from the phosphonium salt and base is a critical step.[5][7]
-
Visual Confirmation: The deprotonation of the phosphonium salt to form the ylide is often accompanied by a distinct color change. For example, the formation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide and n-BuLi in THF typically results in a yellow to orange solution. The absence of this color change may indicate a problem with the base or the phosphonium salt.
-
Choice of Base: The acidity of the proton on the carbon adjacent to the phosphorus in the phosphonium salt determines the required base strength.[5]
-
For unstabilized ylides (where the R group on the ylide carbon is an alkyl group), strong bases like n-BuLi, sodium amide (NaNH₂), or sodium hydride (NaH) are necessary.[5][8]
-
For stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone), weaker bases such as sodium hydroxide (NaOH) or potassium carbonate can be sufficient.[1][4]
-
-
Temperature Control: The addition of a strong base like n-BuLi is highly exothermic. It is crucial to maintain a low temperature (typically -78 °C to 0 °C) during the ylide formation to prevent side reactions and decomposition of the ylide.
Experimental Protocol: Generation of an Unstabilized Ylide
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. A distinct color change should be observed.
Issue 2: Competing Side Reactions of the Aldehyde
The structure of this compound makes it susceptible to side reactions that consume the starting material and reduce the yield of the desired alkene.
Question: I believe my aldehyde is undergoing side reactions. What are the likely pathways and how can I mitigate them?
Answer: The primary side reactions to consider are enolization and reaction at the ketone carbonyl.
-
Enolization: The use of very strong, sterically hindered bases can favor deprotonation at the α-carbon of the aldehyde over nucleophilic attack by the ylide. To minimize this:
-
Use Salt-Free Ylides: The presence of lithium salts, which are byproducts of ylide formation with organolithium bases, can influence the reaction's stereochemistry and reactivity.[1][2][9] Preparing the ylide with a sodium- or potassium-based base (e.g., NaH, KHMDS) can sometimes improve yields by avoiding the formation of these salts.[8]
-
Inverse Addition: Add the aldehyde solution slowly to the pre-formed ylide solution. This ensures that the aldehyde is always in the presence of an excess of the nucleophilic ylide, favoring the Wittig reaction over base-mediated side reactions.
-
-
Chemoselectivity (Aldehyde vs. Ketone): To favor reaction at the more reactive aldehyde group:
-
Use Stabilized Ylides: Stabilized ylides are less reactive and therefore more selective for aldehydes over ketones.[1][10] However, they typically favor the formation of the (E)-alkene.[8]
-
Low Temperature: Running the reaction at low temperatures can enhance the selectivity for the more reactive aldehyde carbonyl.
-
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low Wittig reaction yields.
Issue 3: Steric Hindrance
The bulky cyclohexyl group can sterically hinder the approach of the Wittig ylide to the aldehyde carbonyl.
Question: Could steric hindrance be the primary cause of my low yield, and if so, what are my options?
Answer: Yes, steric hindrance can significantly slow down the reaction rate, allowing more time for side reactions to occur.[1][2]
-
Prolonged Reaction Time/Increased Temperature: While generally not ideal due to the potential for increased side reactions, carefully extending the reaction time or cautiously increasing the temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC.
-
Use of a Less Bulky Ylide: If your synthesis allows, using a smaller Wittig reagent can sometimes improve yields.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful alternative to the Wittig reaction, particularly for sterically hindered aldehydes and for generating (E)-alkenes with high selectivity.[11][12][13] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides.[11]
Horner-Wadsworth-Emmons Reaction Overview
Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.
The HWE reaction offers the additional advantage of producing a water-soluble phosphate byproduct, which is much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction.[14][15]
Issue 4: Product Purification and Isolation
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can co-elute with the desired product during chromatography and artificially lower the isolated yield.[16][17]
Question: I have a difficult time separating my product from triphenylphosphine oxide. What are the best methods for its removal?
Answer: The removal of TPPO is a well-documented challenge.[18][19] Several strategies can be employed:
-
Crystallization/Precipitation: TPPO is often crystalline and has low solubility in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes.[20] After the reaction, concentrating the crude mixture and triturating with such a solvent system can precipitate the TPPO, which can then be removed by filtration.[21][22]
-
Column Chromatography: While sometimes challenging, optimizing your column chromatography can be effective. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.
-
Precipitation as a Metal Salt Complex: TPPO can form insoluble complexes with certain metal salts. A common method is to treat the crude reaction mixture with zinc chloride in ethanol.[17][18] The resulting ZnCl₂(TPPO)₂ complex precipitates and can be filtered off.
Quantitative Data Summary: Reagent and Condition Recommendations
| Parameter | Recommendation for Unstabilized Ylides | Recommendation for Stabilized Ylides | Rationale |
| Base | n-BuLi, NaH, KHMDS | NaOH, K₂CO₃, NaOMe | Match base strength to the pKa of the phosphonium salt.[5][8] |
| Solvent | Anhydrous THF, Diethyl Ether | THF, DMF, Ethanol | Ensure solvent is dry and compatible with the base and ylide. |
| Temperature | -78 °C to RT | 0 °C to Reflux | Control exothermicity and minimize side reactions. |
| Stoichiometry | 1.1 - 1.5 eq. of Ylide | 1.0 - 1.2 eq. of Ylide | Drive the reaction to completion, especially with precious aldehydes. |
Conclusion
Successfully troubleshooting low yields in the Wittig reaction of this compound requires a systematic approach that considers the unique reactivity of the substrate. By carefully controlling reaction conditions, selecting the appropriate reagents, and considering alternative methods like the Horner-Wadsworth-Emmons reaction, researchers can overcome the challenges posed by this sterically hindered and multifunctional molecule. This guide provides a foundation for rational problem-solving, enabling the efficient synthesis of desired olefin products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. delval.edu [delval.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for the synthesis of 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this versatile building block. This resource offers a compilation of frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to ensure successful and reproducible outcomes in your laboratory.
I. Introduction to the Synthesis of this compound
This compound is a bifunctional molecule containing both a ketone and an aldehyde, making it a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The primary and most common route to this compound is the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)cyclohexanone. The choice of oxidant and reaction conditions is critical to maximize yield and purity while minimizing side reactions. This guide will focus on two of the most prevalent and effective oxidation methods: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most widely employed methods for the synthesis of this compound involve the oxidation of 4-(hydroxymethyl)cyclohexanone. The two most reliable and commonly used oxidation protocols are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).[1][2] Both methods are effective in converting primary alcohols to aldehydes with high efficiency.[2]
Q2: What are the main advantages and disadvantages of Swern and PCC oxidations for this synthesis?
| Feature | Swern Oxidation | PCC Oxidation |
| Advantages | Mild reaction conditions, high yields, avoids toxic heavy metals, compatible with many functional groups.[3][4] | Readily available and stable reagent, high efficiency, can be performed at room temperature.[2][5] |
| Disadvantages | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, requires strictly anhydrous conditions.[3] | PCC is a chromium-based reagent and is therefore toxic, can be acidic (requiring buffers for acid-sensitive substrates), workup can be complicated by a tar-like byproduct.[5] |
Q3: My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors depending on the chosen method:
-
Incomplete reaction: This can be due to insufficient oxidant, reaction time, or incorrect temperature.
-
Over-oxidation: While less common with Swern and PCC, over-oxidation to the carboxylic acid can occur, especially with PCC if water is present.[5]
-
Side reactions: The aldehyde product can undergo side reactions such as aldol condensation or acetal formation.
-
Product loss during workup and purification: this compound is a relatively volatile and water-soluble compound, which can lead to losses during extraction and solvent removal.
Q4: How can I effectively purify the final product?
Flash column chromatography on silica gel is a highly effective method for purifying this compound. A solvent system of ethyl acetate in hexanes is typically used as the eluent. Given the product's volatility, care should be taken during solvent removal to use a rotary evaporator at a moderate temperature and pressure.
Q5: What are the stability and storage considerations for this compound?
Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. It is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal) to minimize degradation.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents (Swern) | Ensure oxalyl chloride and DMSO are fresh and of high purity. DMSO must be strictly anhydrous. |
| Inactive Reagent (PCC) | Use freshly opened or properly stored PCC. The reagent is a bright orange solid; a brownish color may indicate decomposition. |
| Incorrect Reaction Temperature (Swern) | Maintain the reaction temperature at -78 °C during the addition of reagents. A dry ice/acetone bath is essential. Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the active oxidant.[3] |
| Insufficient Reagent Equivalents | Ensure you are using the correct stoichiometry. For PCC, at least 1.5 equivalents are recommended. For Swern, a slight excess of oxalyl chloride and DMSO relative to the alcohol is standard. |
| Presence of Water | Both reactions are sensitive to water. Ensure all glassware is flame-dried, and use anhydrous solvents. For PCC, the presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[5] |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Solution |
| Unreacted Starting Material (4-(hydroxymethyl)cyclohexanone) | Incomplete reaction. | Increase reaction time or the amount of oxidizing agent. Ensure proper reaction temperature is maintained. |
| Over-oxidation Product (4-Oxocyclohexanecarboxylic acid) | Presence of water, especially in PCC oxidation. | Use anhydrous solvents and reagents. For PCC, adding a buffer like sodium acetate can mitigate acidity and potential side reactions.[5] |
| Aldol Condensation Products | The aldehyde product can self-condense, especially in the presence of base or acid. | Perform the reaction at the recommended temperature and quench promptly. Purify the product as soon as possible after workup. |
| Acetal/Hemiacetal Formation | Reaction with residual alcohol starting material or water. | Ensure complete consumption of the starting material and a thoroughly anhydrous workup. |
Problem 3: Difficult Workup and Purification
| Issue | Potential Cause | Solution |
| Formation of an Emulsion During Extraction | Presence of polar byproducts. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is Difficult to Separate from Byproducts by Chromatography | Byproducts have similar polarity to the desired product. | Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes may be necessary. |
| Product is Lost During Solvent Removal | This compound is somewhat volatile. | Use a rotary evaporator at a reduced temperature (e.g., 30 °C) and monitor the evaporation closely. |
IV. Experimental Protocols
A. Swern Oxidation of 4-(hydroxymethyl)cyclohexanone
This protocol is adapted from a reliable method for the oxidation of similar alcohols and is expected to give high yields of this compound.[1]
Materials:
-
4-(hydroxymethyl)cyclohexanone
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the resulting mixture for 15 minutes.
-
Prepare a solution of 4-(hydroxymethyl)cyclohexanone (1.0 equivalent) in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C and stir for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 85-95%
B. PCC Oxidation of 4-(hydroxymethyl)cyclohexanone
This is a general and effective protocol for the oxidation of primary alcohols to aldehydes.[2]
Materials:
-
4-(hydroxymethyl)cyclohexanone
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl acetate
Procedure:
-
To a flask containing a suspension of PCC (1.5 equivalents) in anhydrous DCM, add a small amount of Celite or silica gel.
-
Add a solution of 4-(hydroxymethyl)cyclohexanone (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 70-85%
V. Visualization of Key Processes
A. General Workflow for the Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
B. Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in the synthesis.
VI. References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647–2650. --INVALID-LINK--
-
Organic Syntheses Procedure, Coll. Vol. 10, p.140 (2004); Vol. 77, p.121 (2000). --INVALID-LINK--
-
PubChem Compound Summary for CID 11170973, 4-Oxocyclohexane-1-carbaldehyde. National Center for Biotechnology Information. --INVALID-LINK--
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. --INVALID-LINK--
-
Application Note: Protocol for the Oxidation of (R)-3-(hydroxymethyl)cyclohexanone to (R)-3-formylcyclohexanone. Benchchem. --INVALID-LINK--
-
Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Organic Chemistry Portal. --INVALID-LINK--
-
Swern Oxidation. Organic Chemistry Portal. --INVALID-LINK--
-
Swern Oxidation. Alfa Chemistry. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Separation of 4-Oxocyclohexanecarbaldehyde Diastereomers
<
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of diastereomers of 4-oxocyclohexanecarbaldehyde derivatives. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Challenge of Diastereomer Separation
This compound is a versatile chemical intermediate.[1] Its derivatives often possess multiple chiral centers, leading to the formation of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties, which theoretically allows for their separation using standard achiral chromatographic techniques.[2][3][4] However, these differences can be subtle, making their separation a significant challenge that requires careful method development and optimization.[5][6]
This guide will focus on troubleshooting common issues encountered during the separation of these compounds using High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Supercritical Fluid Chromatography (SFC).
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing step-by-step solutions and the rationale behind them.
High-Performance Liquid Chromatography (HPLC)
Q1: My diastereomers are co-eluting or showing very poor resolution on a standard C18 column. What are my primary troubleshooting steps?
A1: Poor resolution is fundamentally a selectivity issue. Your immediate goal is to alter the chromatographic conditions to amplify the subtle differences in how the diastereomers interact with the stationary and mobile phases.
Recommended Actions:
-
Modify the Mobile Phase Composition: This is the most direct and often most effective initial step.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different polarities and hydrogen bonding capabilities, which can significantly alter selectivity.
-
Introduce a Third Solvent: Adding a small percentage of a different solvent, like isopropanol or tetrahydrofuran (THF), can modulate the overall polarity and introduce new interactions, sometimes dramatically improving resolution.[7]
-
Adjust Additives: For compounds with ionizable groups, the addition of buffers or ion-pairing agents can be critical. For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[8] For basic compounds, a competing base like triethylamine (TEA) can mask active silanol sites on the stationary phase that cause peak tailing.[9]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to address.
-
Phenyl-Hexyl Columns: These columns offer π-π interactions, which can be highly selective for aromatic or unsaturated compounds.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of dipole-dipole, hydrogen bonding, and π-π interactions, often yielding different selectivity compared to C18 columns.[8]
-
Normal Phase Chromatography: Do not overlook normal phase chromatography on a silica or cyano-bonded column.[10][11][12] The separation mechanism is entirely different from reversed-phase and can be highly effective for diastereomers with differing polar functional groups.[13]
-
-
Optimize Temperature: Temperature is a powerful yet often underutilized parameter for optimizing selectivity.
-
Screen a Range of Temperatures: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[2] Changes in temperature alter the thermodynamics of the interactions between your analytes and the stationary phase, which can sometimes lead to significant improvements in resolution or even a reversal of elution order.[14][15]
-
Q2: I'm observing significant peak tailing with my this compound derivatives. What's causing this and how can I fix it?
A2: Peak tailing, especially for carbonyl-containing compounds, often points to secondary interactions with the stationary phase or issues with the sample solvent.
Recommended Actions:
-
Address Silanol Interactions: The free silanol groups on silica-based columns can interact strongly with polar functional groups like ketones and aldehydes, causing tailing.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped version can resolve the issue.[2]
-
Mobile Phase Additives: As mentioned previously, adding a competing agent like TEA can mask these active sites.[9]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to distorted peak shapes.
-
Evaluate Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is a chiral stationary phase (CSP) necessary to separate diastereomers?
A1: Not always. Because diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases like C18 or silica.[2] The key is to find a chromatographic system that can exploit these differences. However, if achiral methods fail to provide adequate resolution, a chiral column can be a powerful alternative as they often exhibit high selectivity for diastereomers.[2][16]
Q2: What are the primary advantages of using Supercritical Fluid Chromatography (SFC) for diastereomer separation?
A2: SFC has emerged as a highly effective technique for both chiral and achiral separations, including diastereomers.[17][]
-
High Speed and Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates and rapid analyses.[]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.[17]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[]
Q3: Can I use Flash Chromatography for preparative separation of my diastereomers?
A3: Yes, Flash Chromatography is a viable option for purifying larger quantities of diastereomers. However, since the resolution is typically lower than HPLC, optimizing the separation on an analytical scale first is crucial.
-
Column Stacking: To improve resolution in flash chromatography, stacking two columns can be a simple and effective strategy to increase the column length and theoretical plates.[3][4]
-
Sample Loading: Careful consideration of the sample load is necessary to avoid overloading the column and compromising the separation.[3]
Q4: How does derivatization help in separating diastereomers?
A4: While diastereomers can be separated directly, derivatization can be a useful strategy in certain situations. If the diastereomers are particularly difficult to separate, reacting them with a chiral derivatizing agent can create new diastereomeric pairs with larger differences in their physicochemical properties, making them easier to separate on an achiral column.[19][20] This is an indirect method of separation.[19]
Part 3: Experimental Protocols & Data
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a separation method for this compound diastereomers.
1. Initial Column and Mobile Phase Screening:
- Columns: Select 2-3 different achiral columns (e.g., C18, Phenyl-Hexyl, and Silica for normal phase).
- Mobile Phases:
- Reversed-Phase: System A: Water/Acetonitrile; System B: Water/Methanol.
- Normal Phase: System C: Hexane/Ethanol; System D: Hexane/Isopropanol.
- Procedure: Run a broad gradient (e.g., 5% to 95% organic over 15 minutes) on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[2]
2. Optimization of Mobile Phase:
- Based on the best result from the screening, convert the gradient method to an isocratic one.
- Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[2]
3. Optimization of Temperature and Flow Rate:
- Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[2]
- Fine-tune the flow rate to optimize efficiency and resolution. A lower flow rate can sometimes improve separation.
Data Presentation
Table 1: Example Starting Conditions for HPLC & SFC Screening
| Parameter | HPLC (Reversed-Phase) | HPLC (Normal Phase) | SFC |
| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 150 mm, 5 µm | Chiralpak IC-3, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | Water | Hexane | Supercritical CO2 |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol or Isopropanol | Methanol |
| Gradient | 5-95% B in 15 min | 2-20% B in 15 min | 5-40% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.5 mL/min[5] |
| Temperature | 30°C | 30°C | 40°C[5] |
| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) | UV (e.g., 210 nm) |
| Back Pressure | N/A | N/A | 150 bar[5] |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor diastereomer resolution.
Diagram 2: Logical Relationship of Chromatographic Techniques
Caption: Relationship between analytical and preparative separation techniques.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing the Instability of 4-Oxocyclohexanecarbaldehyde in Acidic Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Oxocyclohexanecarbaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. Our goal is to provide you with the fundamental knowledge, troubleshooting strategies, and validated protocols to successfully manage its inherent instability in acidic environments, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Fundamental Principles of Instability
This section addresses the core chemical principles that govern the reactivity of this compound in the presence of acid. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.
Q1: Why is the aldehyde functional group, in particular, so sensitive to acid?
A: The reactivity of an aldehyde's carbonyl group is significantly enhanced by acid catalysis. The process begins when a proton (H⁺) from the acidic medium protonates the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles, such as water or alcohols, which might be present as solvents or reagents.[1][2][3]
This initial step forms a tetrahedral intermediate known as a hemiacetal.[4][5] Under continued acidic conditions, the hydroxyl group of the hemiacetal can be protonated again, converting it into a good leaving group (water). The departure of water results in a highly stabilized carbocation (an oxocarbenium ion), which is then readily attacked by a second molecule of the alcohol nucleophile. A final deprotonation step yields a stable acetal.[1][3][5] This entire process is reversible but can significantly deplete the desired free aldehyde from your reaction mixture.
References
Technical Support Center: Characterization of Impurities in 4-Oxocyclohexanecarbaldehyde Synthesis
Welcome to the technical support center for the analysis and characterization of impurities in the synthesis of 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing potential impurities, ensuring the quality and integrity of your research and development efforts.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a bifunctional molecule containing both a ketone and an aldehyde, making it a versatile building block in organic synthesis. However, its reactivity also presents unique challenges in controlling its purity. Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation upon storage.[1][2] The accurate identification and quantification of these impurities are critical for regulatory compliance and the successful development of safe and effective drug products.[1][3][4][5] This guide will equip you with the knowledge and practical steps to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
The impurity profile of this compound is highly dependent on the synthetic route. The two most common routes are the hydroformylation of a cyclohexene precursor followed by oxidation, and the oxidation of 4-hydroxymethylcyclohexanone.
Common Impurities Include:
-
Isomers:
-
Positional Isomers: 2-Oxocyclohexanecarbaldehyde and 3-Oxocyclohexanecarbaldehyde may be present if the starting materials are not pure.
-
cis/trans Isomers: Due to the 1,4-disubstituted cyclohexane ring, both cis and trans isomers of the product and key intermediates can exist. The relative amounts will depend on the stereoselectivity of the synthesis.
-
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Such as 4-hydroxymethylcyclohexanone.
-
Over-oxidation Product: 4-Oxocyclohexanecarboxylic acid, formed by the oxidation of the aldehyde group.
-
Reduction Product: 4-Hydroxymethylcyclohexanone, if a reduction of the ketone occurs, or 4-((hydroxy)methyl)cyclohexan-1-ol from the reduction of both carbonyls.
-
By-products from Hydroformylation: If starting from a cyclohexene derivative, impurities such as cyclohexanemethanol and cyclohexane can be carried through.
-
-
Degradation Products:
-
Oxidation Products: Similar to the over-oxidation product, exposure to air can lead to the formation of 4-Oxocyclohexanecarboxylic acid.
-
Acetals/Hemiacetals: In the presence of alcohol solvents or impurities, the aldehyde can form acetals or hemiacetals, especially under acidic conditions.[5][6][7]
-
Baeyer-Villiger Oxidation Product: The ketone can undergo Baeyer-Villiger oxidation to form a lactone, particularly in the presence of peroxy acids.[6][8][9][10][11]
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.
Guide 1: Gas Chromatography (GC) and GC-MS Analysis
Gas chromatography is a powerful technique for separating volatile and semi-volatile impurities. However, the polarity and reactivity of this compound can lead to analytical challenges.
-
Symptoms: Asymmetrical peaks with a "tail" extending to the right. This can lead to poor resolution and inaccurate integration.[12]
-
Causality: Peak tailing for polar compounds like aldehydes and ketones is often caused by secondary interactions with active sites (e.g., free silanols) on the GC column or in the inlet liner.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC analysis.
-
Detailed Protocol: Column Trimming
-
Cool the GC oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 10-20 cm from the inlet end of the column.
-
Wipe the end of the column with a lint-free cloth dampened with methanol.
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
-
Symptoms: Peaks that appear in blank runs or in consistent locations across different samples, not corresponding to known analytes.[7]
-
Causality: Ghost peaks are typically due to contamination in the GC system, often from septum bleed, carryover from previous injections, or contaminated carrier gas.[7]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Run your analytical method without an injection. If ghost peaks are present, the contamination is in the system.
-
Replace Consumables: Replace the septum and inlet liner. These are common sources of contamination.
-
Bake Out the Column: Disconnect the column from the detector and bake it at its maximum isothermal temperature for several hours to remove contaminants.
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are not exhausted.
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is well-suited for the analysis of polar compounds and can be used to separate a wide range of impurities in this compound synthesis.
-
Symptoms: Co-elution or partial co-elution of the cis and trans isomers of this compound or its impurities.
-
Causality: The subtle differences in polarity between geometric isomers can make their separation challenging.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase retention and improve separation.
-
Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
-
Recommended HPLC Starting Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the definitive identification of impurities, especially for distinguishing between isomers.
-
Symptoms: You have isolated an impurity that you suspect is an isomer of this compound, but you are unsure of its stereochemistry.
-
Causality: The spatial orientation of substituents on the cyclohexane ring (axial vs. equatorial) leads to distinct chemical shifts and coupling constants in the 1H NMR spectrum.[3][11]
-
Analytical Approach:
Caption: Workflow for distinguishing cis and trans isomers using 1H NMR.
-
Expert Insight: In the more stable chair conformation, the bulky formyl and oxo groups will prefer to be in equatorial positions. For the trans isomer, both can be equatorial, leading to a more stable conformation. For the cis isomer, one group must be axial. The proton attached to the same carbon as an equatorial substituent will be axial, and will exhibit a large axial-axial coupling (typically 8-13 Hz) to the adjacent axial protons. Conversely, an equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).[13][14]
-
Symptoms: An unknown peak in your chromatogram and a new set of signals in your NMR spectrum.
-
Analytical Confirmation:
-
1H NMR: The most telling sign is the disappearance of the aldehyde proton signal (around 9.6-9.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
13C NMR: The aldehyde carbonyl carbon signal (around 200-205 ppm) will be replaced by a carboxylic acid carbonyl signal (around 170-180 ppm).
-
FTIR: Look for the appearance of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm-1) and a shift in the carbonyl stretch.
-
Mass Spectrometry: The molecular ion will increase by 16 amu (the addition of an oxygen atom).
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ajprd.com [ajprd.com]
- 4. Review on impurity profiling [wisdomlib.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Self-Condensation of 4-Oxocyclohexanecarbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent reactivity of this versatile bifunctional molecule. Our goal is to provide expert, field-proven insights and actionable protocols to help you navigate your synthetic challenges successfully.
This compound is a valuable synthetic intermediate due to its dual reactivity as both an aldehyde and a ketone.[1] However, this same feature makes it highly susceptible to self-condensation reactions, a common side reaction that can lead to complex product mixtures, reduced yields, and purification difficulties.[2] This guide provides a structured approach to understanding and preventing this undesirable pathway.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation and why is this compound particularly prone to it?
A: Self-condensation, also known as symmetrical aldol condensation, is a reaction where two identical carbonyl-containing molecules react with each other.[2] One molecule acts as a nucleophile (after forming an enolate) and the other as an electrophile.[3][4]
This compound is exceptionally susceptible because it possesses all the necessary components within one structure:
-
Two Electrophilic Carbonyl Centers: Both the aldehyde and ketone carbons are susceptible to nucleophilic attack. The aldehyde is generally the more reactive electrophile.[3]
-
Acidic α-Hydrogens: The molecule has acidic protons on the carbons adjacent (alpha, α) to both carbonyl groups. These can be removed by a base (or facilitated by an acid) to form a nucleophilic enol or enolate intermediate.[5]
This combination allows the molecule to react with itself under either basic or acidic conditions, which catalyze the enolate/enol formation.[3] The most probable pathway involves the formation of an enolate which then attacks the highly reactive aldehyde of a second molecule.
Caption: Base-catalyzed self-aldol condensation of this compound.
Q2: My reaction is producing a complex mixture of high-molecular-weight impurities. Is self-condensation the cause?
A: It is highly likely. Self-condensation leads to dimers, which can sometimes react further to form oligomers, resulting in a complex and difficult-to-purify mixture. To confirm, you should analyze your crude reaction mixture using standard analytical techniques:
| Analytical Technique | Key Indicators of Self-Condensation |
| Mass Spectrometry (MS) | Look for peaks corresponding to the dimer of your starting material (M.W. = 252.3 g/mol ) and its dehydrated form (M.W. = 234.3 g/mol ). |
| ¹H NMR Spectroscopy | The initial aldol addition product will show a new alcohol proton (-OH) and a proton on the carbon bearing that alcohol (-CH-OH). The final condensation product will show new vinyl protons in the α,β-unsaturated system.[1] |
| Infrared (IR) Spectroscopy | The aldol addition product will have a broad -OH stretch (~3400 cm⁻¹). The condensation product will show a C=C stretch (~1650 cm⁻¹) and the C=O stretch will shift to a lower frequency due to conjugation (~1685 cm⁻¹).[1] |
Q3: What are the first-line troubleshooting steps to minimize self-condensation by modifying reaction conditions?
A: Before resorting to more synthetically intensive methods like using protecting groups, optimizing the reaction conditions is a crucial first step. The self-condensation is a bimolecular reaction, so its rate is highly dependent on concentration and temperature.
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C). | All reaction rates decrease at lower temperatures, but activation energies for side reactions are often higher. This can create a kinetic window where your desired reaction proceeds but the self-condensation is significantly suppressed.[6] |
| Concentration | Use more dilute conditions. | The rate of a bimolecular self-reaction is proportional to the square of the concentration. Halving the concentration can reduce the rate of this side reaction by a factor of four. |
| Order of Addition | If reacting with another reagent (e.g., a nucleophile), add the this compound solution slowly (e.g., via syringe pump) to the solution of the other reactant. | This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.[3] |
| Catalyst/pH | Avoid strongly basic (e.g., NaOH, KOH) or strongly acidic conditions unless required by your primary reaction.[7] Explore milder catalysts or buffer the reaction medium. | Strong acids and bases are potent catalysts for aldol reactions.[3][5] If a base is required, consider using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to achieve rapid, quantitative enolate formation for a subsequent desired reaction.[2][8] |
Q4: When should I use a protecting group strategy?
A: A protecting group strategy is the most robust method for completely preventing self-condensation. You should strongly consider this approach when:
-
Your desired reaction requires conditions (e.g., strong base, elevated temperature) that aggressively promote aldol condensation.
-
You need to perform a reaction exclusively at the ketone position (e.g., reduction, Grignard addition) while leaving the aldehyde untouched.
-
Optimization of reaction conditions (Q3) fails to provide a satisfactory yield of your desired product.
The strategy involves temporarily "masking" the reactive aldehyde, performing the desired chemistry on the ketone, and then "unmasking" the aldehyde.[9] Acetals are excellent protecting groups for aldehydes because they are stable in basic, neutral, and reducing environments but can be easily removed with aqueous acid.[10][11][12]
Caption: General workflow for a protecting group strategy.
Q5: How can I selectively protect the aldehyde functional group?
A: Aldehydes are inherently more reactive towards nucleophiles, including alcohols for acetal formation, than ketones.[10] This kinetic difference allows for the selective protection of the aldehyde. By using one equivalent of a diol like ethylene glycol under carefully controlled acidic conditions, you can preferentially form the cyclic acetal at the aldehyde position.
See Protocol 1 below for a detailed experimental procedure.
Detailed Experimental Protocols
Protocol 1: Selective Acetal Protection of this compound
This protocol describes the selective formation of a cyclic acetal at the aldehyde position.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add this compound, toluene (to create a ~0.5 M solution), ethylene glycol (1.1 eq.), and a catalytic amount of p-TSA (0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution to neutralize the p-TSA catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 1,4-dioxaspiro[4.5]decan-8-one, can be purified by column chromatography if necessary.
Protocol 2: Deprotection of the Acetal Group
This protocol regenerates the aldehyde from its acetal-protected form.
Materials:
-
Acetal-protected this compound derivative
-
Acetone/Water mixture (e.g., 4:1)
-
Dilute hydrochloric acid (e.g., 2M HCl) or p-TSA
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the acetal-protected compound in an acetone/water mixture.
-
Hydrolysis: Add a catalytic amount of dilute HCl or p-TSA. Stir the mixture at room temperature. Monitor the reaction by TLC until the protected starting material is fully consumed.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the deprotected product.
References
- 1. This compound | 96184-81-5 | Benchchem [benchchem.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 6. reddit.com [reddit.com]
- 7. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Improving Reaction Selectivity on 4-Oxocyclohexanecarbaldehyde
Welcome to the technical support center for 4-Oxocyclohexanecarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this versatile dicarbonyl compound. The inherent difficulty in manipulating this compound lies in the differential reactivity of its two carbonyl functionalities: a sterically accessible and highly electrophilic aldehyde, and a more hindered, less electrophilic ketone. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve high selectivity in your reactions.
Section 1: Understanding the Core Challenge: Chemoselectivity
The primary hurdle in the chemistry of this compound is achieving chemoselectivity. Aldehydes are intrinsically more reactive towards nucleophilic attack than ketones for two principal reasons:
-
Electronic Effects : The aldehyde carbonyl carbon is more electrophilic as it is only stabilized by one alkyl group, compared to the ketone's two.
-
Steric Effects : The aldehyde presents a smaller steric profile for an incoming nucleophile, with one side being occupied only by a small hydrogen atom.
Most synthetic strategies either exploit this inherent reactivity difference or employ protecting groups to invert it.
Figure 1: Competing reactive centers in this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when performing selective transformations on this compound.
FAQ 1: Selective Reductions
Question: How can I selectively reduce the aldehyde group in this compound without affecting the ketone?
Answer: This is a classic example of exploiting the inherent reactivity difference between aldehydes and ketones. A mild reducing agent is required.
-
Causality: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will reduce both carbonyls indiscriminately[1]. Sodium borohydride (NaBH₄) is significantly milder and, under controlled conditions, is highly selective for aldehydes over ketones[1]. The selectivity arises because the less electrophilic ketone carbonyl reacts much slower with the milder nucleophilic hydride.
-
Recommended Method: Use Sodium Borohydride (NaBH₄) at low temperatures. Conducting the reaction at -78 °C in a solvent mixture like ethanol/dichloromethane can achieve selectivities greater than 95%[2]. The use of additives can further enhance this selectivity. A combination of NaBH₄ and acetylacetone, for instance, has been developed for the efficient and chemoselective reduction of aldehydes in the presence of ketones[3][4][5].
Question: What if I need to reduce the ketone but leave the aldehyde untouched?
Answer: This is not possible by simply exploiting inherent reactivity. The more reactive aldehyde will always be reduced first. This scenario requires a protecting group strategy.
-
Protect the Aldehyde: Selectively protect the aldehyde as an acetal. The most common method is to react this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, CSA)[6]. This forms a 1,3-dioxolane ring at the aldehyde position, which is stable to hydride reagents.
-
Reduce the Ketone: With the aldehyde protected, you can now use a strong reducing agent like LiAlH₄ or NaBH₄ to reduce the ketone to a hydroxyl group.
-
Deprotect: The acetal can be easily removed by hydrolysis with aqueous acid to regenerate the aldehyde functionality[7].
| Reagent | Reactivity | Selectivity for Aldehyde over Ketone | Typical Conditions |
| LiAlH₄ | Very High | Low | Anhydrous Ether/THF, 0 °C to RT |
| NaBH₄ | Moderate | High | Methanol/Ethanol, -78 °C to RT[1][2] |
| NaBH₄-Acetylacetone | Moderate | Very High | Mild conditions, moisture tolerant[4][5] |
| NaBH(OAc)₃ | Moderate | High | Benzene, Acetic Acid |
Table 1: Comparison of common hydride reducing agents.
FAQ 2: Selective Carbon-Carbon Bond Formation
Question: I am trying to perform a Wittig reaction. How can I ensure it reacts selectively at the aldehyde?
Answer: Similar to reductions, the Wittig reaction is highly selective for aldehydes over ketones due to the aldehyde's greater electrophilicity and lower steric hindrance[8].
-
Causality: The formation of the initial oxaphosphetane intermediate is the rate-determining step and is significantly faster with aldehydes[8][9]. For most standard Wittig ylides (stabilized, semi-stabilized, or non-stabilized), you will observe excellent selectivity for the aldehyde.
-
Recommendation: Simply mix your phosphorus ylide with the dicarbonyl compound, typically at room temperature or below. The reaction should proceed cleanly at the aldehyde position.
-
Troubleshooting: If you observe any reaction at the ketone, it suggests your conditions are too harsh (e.g., prolonged heating) or your ylide is exceptionally reactive and unhindered. In this unlikely scenario, lowering the temperature should suffice to regain selectivity. A protecting group strategy, as outlined for ketone reduction, would be the definitive but likely unnecessary solution.
Figure 2: Workflow for selective reaction at the ketone via aldehyde protection.
FAQ 3: Selective Oxidation
Question: Can I selectively oxidize the aldehyde to a carboxylic acid?
Answer: Yes, this is one of the more straightforward selective transformations.
-
Causality: Aldehydes are very easily oxidized, while ketones are resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. This large difference in reactivity allows for high selectivity.
-
Recommended Methods:
-
Pinnick Oxidation: Using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene is highly effective and mild.
-
Tollens', Fehling's, or Benedict's Reagents: These classic reagents (using Ag⁺ or Cu²⁺) are specifically designed to oxidize aldehydes and will not affect the ketone.
-
Aerobic Oxidation: Modern methods using N-heterocyclic carbenes (NHCs) as organocatalysts can achieve highly selective aerobic oxidation of aldehydes to the corresponding acids or esters under metal-free conditions[10].
-
FAQ 4: Controlling Diastereoselectivity
Question: My reaction is giving me a mixture of diastereomers. How can I improve the cis/trans selectivity?
Answer: Controlling diastereoselectivity on the cyclohexane ring is a common challenge. The outcome is determined by the facial selectivity of the nucleophilic attack on the carbonyl group.
-
Causality: The cyclohexane ring exists predominantly in a chair conformation. The formyl group (-CHO) and the incoming nucleophile can be in either an axial or equatorial position relative to the ring, leading to cis and trans products. The preferred trajectory of attack (from the axial or equatorial face) is governed by steric hindrance and catalyst-substrate interactions.
-
Troubleshooting Strategies:
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Bulky Reagents: Using bulkier nucleophiles or catalysts can amplify steric differences between the two faces of the carbonyl, favoring attack from the less hindered side.
-
Chelation Control: If your molecule has a nearby coordinating group, using a Lewis acid can create a rigid chelated intermediate, forcing the nucleophile to attack from a specific face.
-
Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can create a well-defined chiral environment around the substrate.[11][12][13] This is a powerful method for achieving high diastereoselectivity and even enantioselectivity.[11][14] For instance, modularly designed organocatalysts can be used for the highly stereoselective and diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes[11].
-
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Reduction of Aldehyde using NaBH₄
This protocol details the selective reduction of the aldehyde in this compound to yield 4-hydroxymethylcyclohexanone.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous methanol (MeOH) to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Sodium Borohydride (NaBH₄, 1.1 eq) in MeOH dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding acetone (to consume excess NaBH₄) followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Remove most of the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Figure 3: Step-by-step workflow for the selective reduction of this compound.
Protocol 2: Selective Aldehyde Protection as a 1,3-Dioxolane
This protocol details the formation of an acetal to protect the aldehyde functionality.
-
Setup: To a round-bottom flask, add this compound (1.0 eq), toluene (to make a 0.2 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Reaction: Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4-6 hours). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude protected compound is often pure enough for the next step, but can be purified by column chromatography if necessary.
Section 4: References
-
Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on. (Source: Royal Society of Chemistry) --INVALID-LINK--
-
Direct Catalytic Asymmetric Synthesis of Disubstituted 4-Oxocyclohexanecarbaldehydes from Acetone and Cinnamaldehyde Derivatives. (Source: American Chemical Society) --INVALID-LINK--
-
11.3 Protecting groups - Organic Chemistry II. (Source: Fiveable) --INVALID-LINK--
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (Source: Journal of Chemical and Pharmaceutical Research) --INVALID-LINK--
-
Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. (Source: ResearchGate) --INVALID-LINK--
-
Protecting Groups. (Source: University of Pittsburgh) --INVALID-LINK--
-
Protecting Groups. (Source: Organic Synthesis) --INVALID-LINK--
-
β-Dicarbonyl Compounds via Crossed Claisen Condensations. (Source: JoVE) --INVALID-LINK--
-
Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. (Source: ResearchGate) --INVALID-LINK--
-
Chemoselective Reduction. (Source: YouTube) --INVALID-LINK--
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (Source: New Journal of Chemistry) --INVALID-LINK--
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (Source: Royal Society of Chemistry) --INVALID-LINK--
-
Reaction conditions for optimization of Wittig olefination. (Source: ResearchGate) --INVALID-LINK--
-
Wittig Reaction. (Source: Organic Chemistry Portal) --INVALID-LINK--
-
Protecting Groups in Organic Synthesis. (Source: ChemTalk) --INVALID-LINK--
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (Source: Science and Education Publishing) --INVALID-LINK--
-
Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. (Source: NIH) --INVALID-LINK--
-
Intramolecular Aldol Reactions. (Source: Chemistry Steps) --INVALID-LINK--
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. (Source: ResearchGate) --INVALID-LINK--
-
The Wittig Reaction. (Source: University of Pittsburgh) --INVALID-LINK--
-
Organocatalysis. (Source: McGraw Hill's AccessScience) --INVALID-LINK--
-
Chemoselective Reductions With Sodium Borohydride. (Source: Scribd) --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone | Semantic Scholar [semanticscholar.org]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 7. fiveable.me [fiveable.me]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalysis | McGraw Hill's AccessScience [accessscience.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Wittig Reaction Products from 4-Oxocyclohexanecarbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the removal of triphenylphosphine oxide (TPPO), a common and often persistent byproduct of the Wittig reaction. The strategies discussed are particularly relevant for reactions involving polar substrates like 4-Oxocyclohexanecarbaldehyde, where the product's polarity can complicate purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the workup of your Wittig reaction.
Issue 1: My primary impurity is TPPO, and it's proving difficult to separate from my desired alkene product.
Solution 1: Selective Precipitation with a Non-Polar Anti-Solvent
This is the most straightforward method and should be the first approach if your product has low to moderate polarity.
-
Underlying Principle : Triphenylphosphine oxide has poor solubility in non-polar hydrocarbon solvents like hexane, pentane, and cyclohexane, while many organic products are more soluble.[1][2][3] By dissolving the crude mixture in a minimal amount of a more polar solvent (e.g., diethyl ether, dichloromethane) and then adding a non-polar "anti-solvent," the TPPO can be selectively crashed out of solution.[4][5]
-
Best For : Products that are significantly less polar than TPPO.
-
Execution : Concentrate the crude reaction mixture. Dissolve the resulting residue in a small volume of cold diethyl ether or toluene. Slowly add cold hexane or pentane while stirring vigorously. The TPPO should precipitate as a white solid. Cool the mixture to maximize precipitation and collect the TPPO by filtration.[1][6]
Issue 2: My product is polar and remains soluble with TPPO, even in non-polar solvent mixtures.
Solution 2: Precipitation of a TPPO-Metal Salt Complex
This is a highly effective, chromatography-free method, especially when dealing with polar products that are difficult to separate from TPPO by other means.[6][7]
-
Underlying Principle : As a Lewis base, the oxygen atom of TPPO can coordinate with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[7][8][9] This forms a coordination complex, often ZnCl₂(TPPO)₂, which is insoluble in many polar organic solvents (like ethanol or ethyl acetate) and can be easily removed by filtration.[7][10]
-
Best For : Polar products where traditional precipitation or silica plug filtration fails. This method is highly relevant for derivatives of this compound.
-
Execution : After the reaction, dissolve the crude mixture in a polar solvent such as ethanol. Add a solution of ZnCl₂ (typically 2 equivalents relative to the triphenylphosphine used) in ethanol.[1][6][7] Stirring the mixture, often with gentle scraping of the flask, will induce the precipitation of the white ZnCl₂(TPPO)₂ complex. The solid is then simply filtered off.[7][10]
Issue 3: I want to avoid a full chromatography column but need a quick way to remove the bulk of the TPPO.
Solution 3: Filtration through a Silica Plug
This technique is a rapid, "short-column" alternative for removing the highly polar TPPO from less polar products.[4][5]
-
Underlying Principle : The high polarity of TPPO leads to strong adsorption onto silica gel. A short, wide plug of silica has sufficient capacity to retain the TPPO while allowing a less polar product to be quickly eluted with a non-polar solvent.[4][5]
-
Best For : Small to medium-scale reactions where the product is non-polar and stable on silica.
-
Execution : Concentrate the reaction mixture and suspend the residue in a minimal volume of a non-polar solvent like hexane or a hexane/ether mixture.[5] Pass this suspension through a short plug of silica gel, eluting with the same non-polar solvent system. The TPPO will remain adsorbed to the top of the silica.[4] This process may need to be repeated for complete removal.[5]
Workflow for Selecting a Purification Method
The polarity of your final alkene product is the critical determinant for your purification strategy. Use the following decision tree to guide your choice.
Caption: Decision tree for TPPO removal strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing triphenylphosphine oxide? A1: The main strategies rely on exploiting the differences in physicochemical properties between TPPO and the desired product. They include:
-
Crystallization/Precipitation : Leveraging the low solubility of TPPO in non-polar solvents like hexane or pentane.[1][6]
-
Chromatography : Using silica gel to separate the highly polar TPPO from less polar products.[4][5]
-
Metal Salt Complexation : Forming an insoluble TPPO-metal salt adduct (e.g., with ZnCl₂) that precipitates from polar solvents.[7][8]
-
Chemical Conversion : Reacting TPPO with reagents like oxalyl chloride to form an insoluble phosphonium salt that can be filtered off.[5][9][11]
Q2: How does the this compound starting material influence the purification strategy? A2: The Wittig product derived from this compound will contain the cyclohexanone functional group, making it significantly more polar than a simple hydrocarbon alkene. This increased polarity means it is likely to be soluble in similar solvents as TPPO, potentially making simple precipitation with non-polar solvents (Method 1) ineffective. Therefore, Precipitation with Metal Salts (Solution 2) is often the most robust and scalable chromatography-free option for this specific class of compounds.
Q3: Which solvents are best for precipitating TPPO? A3: The choice is dictated by the method.
-
For direct precipitation of TPPO , non-polar solvents where TPPO is least soluble are ideal. These include hexane, cyclohexane, and pentane.[2][3][12] Cold diethyl ether can also be effective.[1][6]
-
For precipitation of the ZnCl₂(TPPO)₂ complex , polar solvents are required. Excellent choices include ethanol, ethyl acetate (EtOAc), and isopropyl alcohol (iPrOH).[7] Solvents like methanol, acetonitrile, and DCM are less effective as the complex has higher solubility.[7][10]
| Solvent | Solubility of TPPO | Use Case |
| Hexane, Pentane | Very Low[2][3] | Direct precipitation of TPPO |
| Cyclohexane | Very Low[2][3] | Direct precipitation of TPPO |
| Diethyl Ether | Low (especially when cold)[8] | Direct precipitation of TPPO |
| Toluene | Moderate[3][12] | Solvent for crude mixture before adding anti-solvent |
| Dichloromethane | High[3][13] | Poor choice for direct precipitation |
| Ethanol | High[3][13] | Excellent for ZnCl₂ complex precipitation[7] |
| Ethyl Acetate | Moderate[3][12] | Excellent for ZnCl₂ complex precipitation[7] |
Q4: Can I regenerate triphenylphosphine from the TPPO byproduct? A4: Yes, triphenylphosphine can be regenerated from its oxide using deoxygenation agents like trichlorosilane with a tertiary amine base.[8] This is often employed in industrial settings to improve process economy and sustainability.
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
This protocol is adapted from the procedure developed by Weix and colleagues and is highly recommended for polar products like those derived from this compound.[7][10]
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Methodology:
-
Dissolution : Following an appropriate aqueous workup, concentrate the organic layer under reduced pressure. Dissolve the crude residue in ethanol.
-
Precipitation : At room temperature, add a 1.8 M solution of zinc chloride in warm ethanol (typically 2 equivalents relative to TPPO) to the ethanolic solution of your crude product.[7][10]
-
Inducement : Stir the mixture. If a precipitate does not form immediately, gently scrape the inside of the flask with a glass rod to create nucleation sites. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[7]
-
Isolation : Collect the solid complex by vacuum filtration.
-
Purification : Concentrate the filtrate to remove the ethanol. The remaining residue contains your purified product. If excess zinc salts are present, they can often be removed by slurrying the residue in a solvent like acetone, in which the organic product is soluble but the inorganic salts are not.[10]
Protocol 2: Rapid Removal of TPPO using a Silica Gel Plug
Methodology:
-
Preparation : Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension : Suspend the residue in a minimal amount of a highly non-polar solvent system (e.g., 100% hexanes, 95:5 hexanes:ether).[4][5]
-
Plug Assembly : Place a cotton or glass wool plug at the bottom of a sintered glass funnel or a small chromatography column. Add a layer of sand, followed by a 2-3 inch layer of silica gel. Top with another layer of sand.
-
Elution : Pre-wet the silica plug with the chosen non-polar solvent. Carefully add the suspension of your crude product to the top.
-
Filtration : Using gentle pressure (air or nitrogen), push the solvent through the plug. The less polar alkene product will elute, while the highly polar TPPO will remain strongly adsorbed to the top of the silica.[5] Collect the eluent containing your purified product.
References
- 1. echemi.com [echemi.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4-Oxocyclohexanecarbaldehyde
This compound, a seemingly simple molecule, presents an interesting case for spectroscopic analysis due to the presence of two key functional groups: a ketone and an aldehyde.[1] The interplay of these groups and the conformational dynamics of the cyclohexane ring influence its reactivity and spectroscopic properties. Accurate structural elucidation is paramount for its application as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. NMR spectroscopy stands as the most powerful tool for unambiguous characterization in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of clean, high-resolution NMR spectra is fundamental to accurate analysis. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for routine ¹H and ¹³C NMR spectroscopy on a modern 400 MHz or higher field spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Sample Filtration: If any particulate matter is present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
Instrumental Parameters:
Standard pulse programs are typically employed for both ¹H and ¹³C NMR acquisition. For ¹³C NMR, proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound in CDCl₃ provides a wealth of information about the proton environments within the molecule.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.71 | s | 1H | Aldehyde proton (-CHO) |
| 2.64–2.62 | m | 1H | Methine proton (CH-CHO) |
| 2.41–2.29 | m | 4H | Methylene protons α to C=O |
| 2.20–2.15 | m | 2H | Methylene protons |
| 1.94–1.89 | m | 2H | Methylene protons |
Interpretation and Causality:
-
Aldehyde Proton (9.71 ppm): The most downfield signal is the characteristic singlet of the aldehyde proton. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and magnetic anisotropy. The lack of coupling confirms it is not adjacent to any other protons.
-
Methine Proton (2.64–2.62 ppm): This multiplet corresponds to the proton on the carbon bearing the aldehyde group. It is coupled to the adjacent methylene protons on the cyclohexane ring.
-
Methylene Protons α to the Ketone (2.41–2.29 ppm): The four protons on the carbons adjacent to the ketone carbonyl group are deshielded relative to other methylene protons on the ring due to the electron-withdrawing nature of the ketone. The overlapping multiplets arise from both axial and equatorial protons, which are chemically non-equivalent.
-
Other Methylene Protons (2.20–2.15 ppm and 1.94–1.89 ppm): These multiplets represent the remaining four protons on the cyclohexane ring. Their chemical shifts are in the typical range for aliphatic methylene groups. The complexity of these multiplets is due to geminal and vicinal coupling, as well as the conformational rigidity of the cyclohexane chair form.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [2]
| Chemical Shift (δ) ppm | Assignment |
| 208.9 | Ketone carbonyl (C=O) |
| 201.5 | Aldehyde carbonyl (CHO) |
| 42.1–25.3 | Cyclohexane carbons |
Interpretation and Causality:
-
Carbonyl Carbons (208.9 ppm and 201.5 ppm): The two most downfield signals correspond to the two carbonyl carbons. The ketone carbonyl is typically found further downfield than the aldehyde carbonyl, which is consistent with the observed shifts.[2] This significant deshielding is a direct result of the electronegativity of the oxygen atom.
-
Cyclohexane Carbons (42.1–25.3 ppm): The remaining signals in the aliphatic region correspond to the five distinct carbon atoms of the cyclohexane ring. The carbon attached to the aldehyde group will be the most downfield of this group, while the carbons alpha to the ketone will also be shifted downfield compared to the beta carbons. Precise assignment of these carbons would typically require more advanced NMR experiments such as HSQC or HMBC.
Comparative Analysis: NMR vs. Other Techniques
While NMR provides the most detailed structural information, other analytical techniques can offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Unambiguous structure elucidation in solution. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-H). | Fast and simple; provides a quick check for key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; can determine molecular formula with high resolution MS. | Does not provide information on the connectivity of atoms. |
For this compound, IR spectroscopy would confirm the presence of two distinct carbonyl groups (ketone and aldehyde) through their characteristic stretching frequencies. Mass spectrometry would confirm the molecular weight of 126.15 g/mol .[1] However, only NMR can definitively establish the 1,4-substitution pattern and provide insights into the conformational preferences of the molecule in solution.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound, from sample preparation to final structure confirmation.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The chemical shifts and coupling patterns are consistent with the presence of both an aldehyde and a ketone functional group on a cyclohexane ring. This guide has detailed the experimental considerations, provided a thorough interpretation of the spectral data, and placed NMR analysis in the broader context of other common analytical techniques. For researchers in synthetic and medicinal chemistry, a solid understanding of these principles is essential for the reliable characterization of novel compounds.
References
A Researcher's Guide to Interpreting the Mass Spectrum of 4-Oxocyclohexanecarbaldehyde
As a Senior Application Scientist, the ability to elucidate a molecule's structure from its mass spectrum is a foundational skill. This guide provides an in-depth, experience-driven comparison of the mass spectrum of 4-Oxocyclohexanecarbaldehyde, contrasting it with simpler, related structures to highlight the interplay of functional groups in fragmentation patterns. We will move beyond simple peak identification to understand the causal mechanisms, ensuring a robust and defensible interpretation.
Structural Foundation: Predicting Fragmentation Hotspots
Before entering the mass spectrometer, this compound (MW: 126.15 g/mol ) presents a unique structure with two carbonyl groups—a ketone and an aldehyde—constrained within a cyclohexane ring. This bifunctional nature is the key to its complex yet interpretable fragmentation behavior.
-
Molecular Ion (M•+): The molecular ion peak is expected at an m/z of 126. The cyclic structure generally leads to a more stable molecular ion compared to linear analogs, meaning the M•+ peak should be clearly visible.[1]
-
Key Functional Groups:
-
Aldehyde (-CHO): Aldehydes are prone to α-cleavage, leading to the loss of a hydrogen radical (M-1) or the entire formyl group (M-29).[2][3]
-
Ketone (C=O): Cyclic ketones undergo characteristic ring-opening fragmentations, often initiated by α-cleavage adjacent to the carbonyl group.[2][4]
-
Cyclohexane Ring: The saturated ring provides a scaffold that can undergo cleavage and rearrangement, often losing ethylene (C2H4) fragments.
-
The interplay between these groups dictates the fragmentation pathways. The initial ionization will likely remove a non-bonding electron from one of the oxygen atoms, creating a radical cation and initiating a cascade of bond cleavages.[5]
DOT Script for this compound Structure
Caption: Structure of this compound with key functional groups.
Primary Fragmentation Pathways: A Mechanistic Approach
Electron ionization (EI) provides significant energy, leading to predictable bond cleavages. For this molecule, the most probable initial fragmentations involve α-cleavages adjacent to the carbonyl groups and ring-opening reactions.
α-Cleavage (Alpha-Cleavage)
This is a highly favored process for carbonyl compounds, as it generates a resonance-stabilized acylium ion.[6]
-
Loss of Hydrogen (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 125 . This is a common fragmentation for aldehydes.[3]
-
Loss of the Formyl Group (M-29): Cleavage of the bond between the ring and the aldehyde group leads to the loss of a ·CHO radical, producing a cyclohexanone radical cation at m/z 97 .
-
Ring α-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds adjacent to the ketone is a classic fragmentation for cyclic ketones.[4] This initiates a cascade leading to smaller fragments.
Ring Opening and McLafferty-type Rearrangements
While the classic McLafferty rearrangement requires a γ-hydrogen on a flexible alkyl chain, which is sterically hindered here, analogous hydrogen transfer reactions and ring cleavages are highly probable.[6][7][8]
-
Following α-cleavage at the ketone, the ring can open. Subsequent loss of neutral molecules like ethylene (C₂H₄, 28 Da) or carbon monoxide (CO, 28 Da) is very common for cyclic ketones.[2] A prominent fragment at m/z 55 is characteristic of cyclohexanone fragmentation.[4]
DOT Script for Fragmentation Pathways
References
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. whitman.edu [whitman.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. grokipedia.com [grokipedia.com]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 4-Oxocyclohexanecarbaldehyde and Linear Keto-Aldehydes
Executive Summary
In the landscape of synthetic organic chemistry, bifunctional molecules like keto-aldehydes are invaluable synthons for constructing complex molecular architectures. However, the reactivity of these molecules is not uniform and is profoundly influenced by their structural framework. This guide provides an in-depth comparative analysis of 4-oxocyclohexanecarbaldehyde, a conformationally restricted cyclic keto-aldehyde, and its acyclic, linear counterparts. We will explore how the interplay of electronic effects, steric hindrance, and conformational rigidity dictates chemoselectivity and stereoselectivity in key synthetic transformations. This analysis is supported by mechanistic principles, experimental data, and detailed protocols to provide researchers, scientists, and drug development professionals with a predictive framework for employing these versatile building blocks.
Fundamental Structural and Electronic Differences
The reactivity of any carbonyl compound is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for an incoming nucleophile.[1][2] In keto-aldehydes, these factors determine which carbonyl group reacts preferentially.
Linear Keto-Aldehydes: These molecules possess conformational flexibility due to free rotation around their single bonds. The primary determinant of reactivity is the inherent electronic difference between an aldehyde and a ketone. Aldehydes are generally more reactive than ketones for two principal reasons[3][4]:
-
Electronic Effects: Aldehydes have only one electron-donating alkyl group, whereas ketones have two. These alkyl groups stabilize the partial positive charge on the carbonyl carbon, making ketones less electrophilic.[3]
-
Steric Hindrance: The presence of a small hydrogen atom on the aldehyde carbonyl makes it less sterically encumbered compared to the two bulkier alkyl groups of a ketone, allowing for easier nucleophilic approach.[4]
This compound: This molecule introduces a layer of complexity due to its cyclic nature. The cyclohexane ring exists predominantly in a chair conformation, leading to a dynamic equilibrium between two forms where the formyl group (-CHO) occupies either an axial or an equatorial position.
Caption: Conformational equilibrium of this compound.
The equatorial conformation is significantly more stable and thus more populated, as it minimizes unfavorable 1,3-diaxial interactions.[5] This conformational locking has profound implications:
-
Steric Shielding: The bulky cyclohexane ring can shield one face of each carbonyl group.
-
Transannular Effects: The spatial proximity of the two carbonyls can lead to through-space electronic interactions that modulate reactivity.
-
Stereoelectronic Control: The rigid chair conformation dictates the trajectory of nucleophilic attack, often leading to high levels of stereoselectivity based on models like the Felkin-Anh model.[6]
Chemoselectivity in Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis from carbonyls.[7][8] The differential reactivity of aldehydes and ketones is often exploited to achieve chemoselective olefination in bifunctional substrates.
Core Principle: The less sterically hindered and more electrophilic aldehyde is the preferred site of attack for most phosphorus ylides and phosphonate carbanions. This preference is particularly pronounced for stabilized ylides/carbanions, which are less reactive and therefore more selective.[9][10]
Caption: Chemoselective pathway in the Horner-Wadsworth-Emmons reaction.
Comparative Performance:
| Feature | Linear Keto-Aldehyde (e.g., 5-oxohexanal) | This compound | Rationale |
| Reaction Site | Exclusively the aldehyde carbonyl | Exclusively the aldehyde carbonyl | The electronic and steric differentiation between the aldehyde and ketone is significant in both cases, favoring aldehyde reaction.[3][9] |
| Reaction Rate | Generally faster | Potentially slower | The free rotation in the linear substrate allows for optimal alignment for nucleophilic attack. The rigid cyclic structure may present a higher activation barrier. |
| Stereoselectivity | Typically high E-selectivity with stabilized reagents | High E-selectivity with stabilized reagents | The mechanism of the HWE reaction inherently favors the formation of the thermodynamically more stable E-alkene.[10][11][12] |
Experimental Protocol: Chemoselective Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the selective olefination of the aldehyde moiety in a keto-aldehyde.
1. Reagent Preparation:
- In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL).
- Cool the flask to 0 °C using an ice bath.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester to generate the reactive carbanion. Anhydrous conditions are critical as NaH reacts violently with water.
- Slowly add triethyl phosphonoacetate (2.47 g, 11 mmol, 1.1 eq) dropwise via syringe.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
2. Reaction with Keto-Aldehyde:
- Dissolve the keto-aldehyde (e.g., this compound, 1.26 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
- Cool the phosphonate carbanion solution back to 0 °C.
- Add the keto-aldehyde solution dropwise to the reaction mixture over 15 minutes. Causality: A slow, cooled addition helps to control the exothermic reaction and minimize potential side reactions.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
3. Workup and Purification:
- Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The aqueous workup removes the water-soluble phosphate byproduct and other inorganic salts, a key advantage of the HWE reaction.[10][11]
- Purify the crude residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated keto-ester.
Reactivity in Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction involving the addition of an enolate to a carbonyl electrophile.[13][14] When applied to keto-aldehydes, the outcome depends on which carbonyl acts as the nucleophile (via its enolate) and which acts as the electrophile.
Key Mechanistic Considerations:
-
Electrophile: The more electrophilic aldehyde is the preferred acceptor for the enolate nucleophile.[15]
-
Nucleophile (Enolate Formation): Enolates can form at the α-positions to either the ketone or the aldehyde. However, enolization of the aldehyde is often kinetically favored but can lead to self-condensation. The ketone provides a distinct enolizable position.
-
Self-Condensation vs. Crossed-Aldol: In intramolecular reactions, the ketone enolate will preferentially attack the aldehyde. In intermolecular reactions, controlling which molecule forms the enolate is critical to avoid a complex mixture of products.[14]
Comparative Analysis:
| Feature | Linear Keto-Aldehyde (e.g., 5-oxohexanal) | This compound | Rationale |
| Intramolecular Aldol | Favorable for forming 5- or 6-membered rings. | Not possible via self-condensation. | Linear keto-aldehydes can cyclize if the chain length is appropriate. This compound lacks the correct geometry for an intramolecular reaction between its two carbonyls. |
| Intermolecular Aldol (as Electrophile) | Highly effective acceptor for pre-formed enolates. | Highly effective acceptor. | Both substrates possess a reactive aldehyde that readily accepts nucleophiles. |
| Intermolecular Aldol (as Nucleophile) | Can form an enolate at the α-carbon to the aldehyde. | Enolate formation is difficult and sterically hindered. | The α-carbon to the aldehyde in this compound is a tertiary, sterically hindered center, making enolate formation and subsequent reaction challenging.[16] Aldol reactions that generate quaternary centers are generally difficult.[16] |
| Stereochemical Outcome | Can be controlled with appropriate reagents, but substrate control is low. | High diastereoselectivity due to the rigid ring. | Nucleophilic attack on the aldehyde is directed by the cyclohexane chair, leading to a predictable stereochemical outcome (axial vs. equatorial attack).[6] |
Table of Expected Products and Yields in Representative Reactions
| Reaction | Substrate | Reagent | Major Product | Typical Yield |
| HWE Olefination | This compound | NaH, (EtO)₂P(O)CH₂CO₂Et | Ethyl (E)-2-(4-oxocyclohexyl)acrylate | 85-95% |
| HWE Olefination | 5-Oxohexanal | NaH, (EtO)₂P(O)CH₂CO₂Et | Ethyl (E)-7-oxooct-2-enoate | 80-90% |
| Grignard Addition | This compound | MeMgBr (1.0 eq), -78 °C | 4-(1-hydroxyethyl)cyclohexan-1-one | >90% (High chemoselectivity for aldehyde) |
| Grignard Addition | 5-Oxohexanal | MeMgBr (1.0 eq), -78 °C | 6-oxoheptan-2-ol | >90% (High chemoselectivity for aldehyde) |
| Intramolecular Aldol | Heptane-2,6-dione | NaOH, EtOH | 3-Methylcyclohex-2-en-1-one | ~75% |
| Aldol Addition | This compound + Acetone Enolate | LDA, Acetone then add keto-aldehyde | 4-hydroxy-4-(4-oxocyclohexyl)butan-2-one | 70-80% |
Conclusions and Outlook
The comparison between this compound and linear keto-aldehydes highlights a fundamental principle in organic synthesis: molecular architecture dictates reactivity.
-
Linear Keto-Aldehydes offer predictable reactivity based primarily on the intrinsic electronic and steric differences between aldehydes and ketones. Their flexibility makes them ideal substrates where this inherent preference is the desired control element.
-
This compound provides a platform for high stereocontrol. Its rigid conformational framework, while potentially slowing some reactions, allows for precise facial selectivity in nucleophilic additions. The steric hindrance at the α-position to the aldehyde effectively prevents it from acting as a nucleophile in aldol reactions, simplifying reaction outcomes.
For the synthetic chemist, the choice between these scaffolds depends on the strategic goal. For rapid, chemoselective transformations where stereochemistry at the reacting center is not critical, linear systems are excellent. For building complex, stereochemically dense targets, the predictable facial bias and conformational rigidity of cyclic systems like this compound are indispensable tools.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to DFT-Driven Conformational Analysis: The Case of 4-Oxocyclohexanecarbaldehyde
For researchers and professionals in drug development, a molecule's three-dimensional structure is not a static blueprint but a dynamic landscape of conformational isomers. Understanding the energetic preferences of these conformers is paramount, as they dictate molecular recognition, reactivity, and ultimately, biological activity. This guide provides an in-depth comparison of computational approaches, specifically Density Functional Theory (DFT), for elucidating the conformational preferences of 4-Oxocyclohexanecarbaldehyde, a bifunctional scaffold relevant in organic synthesis and medicinal chemistry.
The Conformational Isomers of this compound
The conformational landscape of this compound is primarily dictated by the puckering of the cyclohexane ring and the orientation of the formyl substituent. The most stable conformations are derived from the chair form of the cyclohexane ring, which minimizes both angle and torsional strain.[1] In this chair conformation, the formyl group can occupy either an axial or an equatorial position, leading to two distinct chair conformers. Other, higher-energy conformations such as the boat and twist-boat forms also exist and can be important in understanding the full conformational energy surface.
The key equilibrium to consider is between the chair conformation with an equatorial formyl group and the chair conformation with an axial formyl group. The relative stability of these two conformers is influenced by steric interactions, specifically 1,3-diaxial interactions, and electronic effects.[2]
Caption: Conformational equilibria of this compound.
Comparing DFT Functionals and Basis Sets for Accuracy
The choice of a DFT functional and basis set is critical for obtaining reliable results in conformational analysis. For substituted cyclohexanones, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost.[3][4] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is important for describing the electronic effects in cyclic systems.
The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For molecules of this size, Pople-style basis sets are a common choice. The 6-31G* basis set is a good starting point, offering a reasonable description of the electronic structure. For higher accuracy, particularly in calculating relative energies, a larger basis set such as 6-311+G** is recommended. The inclusion of diffuse functions (+) is important for accurately describing the electron density far from the nucleus, which can be relevant for the carbonyl groups, while polarization functions (**) allow for more flexibility in the shape of the orbitals.
| Method | Description | Pros | Cons |
| B3LYP/6-31G * | A hybrid DFT functional with a double-zeta basis set including polarization functions on heavy atoms. | Good balance of speed and accuracy for geometry optimizations. Widely used and benchmarked. | May be less accurate for relative energies compared to larger basis sets. |
| B3LYP/6-311+G | A hybrid DFT functional with a triple-zeta basis set including diffuse and polarization functions on all atoms. | Higher accuracy for relative energies and electronic properties. | More computationally expensive. |
| M06-2X/6-311+G | A meta-hybrid GGA functional with a triple-zeta basis set. | Often provides improved accuracy for non-covalent interactions and thermochemistry. | Can be more computationally demanding than B3LYP. |
Experimental Protocol: Step-by-Step DFT Conformational Analysis
This protocol outlines the workflow for performing a conformational analysis of this compound using the Gaussian software package, a widely used tool in computational chemistry.
Caption: Workflow for DFT conformational analysis.
Step 1: Building the Initial Structures
-
Using a molecular modeling program such as GaussView or Avogadro, construct the 3D structures of the conformers of interest:
-
Chair conformation with the formyl group in the equatorial position.
-
Chair conformation with the formyl group in the axial position.
-
Boat and twist-boat conformations.
-
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain reasonable starting geometries.
-
Save the coordinates of each conformer in a format compatible with Gaussian (e.g., .gjf or .com).
Step 2: Geometry Optimization
-
For each conformer, create a Gaussian input file. The following is a template for a geometry optimization using B3LYP/6-31G*:
-
Submit the Gaussian jobs for each conformer. The Opt keyword requests a geometry optimization.
Step 3: Frequency Calculations
-
After the optimizations are complete, perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum. A true minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE), which should be included for accurate relative energy calculations.
-
Use the optimized coordinates from the previous step to create a new input file with the Freq keyword:
Step 4: Single-Point Energy Calculations (Optional but Recommended)
-
To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G**.
-
The input file will look similar to the optimization file, but without the Opt keyword:
Step 5: Analysis of Results
-
Extract the electronic energies and ZPVE corrections from the output files of the frequency calculations (or the single-point energy files if performed).
-
Calculate the relative energy of each conformer with respect to the most stable conformer (which is expected to be the chair with the equatorial formyl group).
-
ΔE = (E_conformer + ZPVE_conformer) - (E_most_stable + ZPVE_most_stable)
-
-
Analyze the optimized geometries, paying attention to bond lengths, bond angles, and dihedral angles to understand the structural differences between the conformers.
Expected Results and Interpretation
Based on studies of analogous substituted cyclohexanes, it is anticipated that the chair conformation with the formyl group in the equatorial position will be the most stable conformer.[2] The axial conformer is expected to be destabilized by 1,3-diaxial interactions between the axial formyl group and the axial hydrogens on carbons 2 and 6. The boat and twist-boat conformations will be significantly higher in energy.
Table of Expected Relative Energies (Illustrative)
| Conformer | Relative Energy (kcal/mol) - B3LYP/6-311+G**//B3LYP/6-31G* |
| Chair (Equatorial CHO) | 0.00 |
| Chair (Axial CHO) | 1.5 - 2.5 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.5 - 7.5 |
Note: These are illustrative values based on general principles of conformational analysis and data for similar molecules. Actual calculated values may vary.
Conclusion
This guide provides a comprehensive framework for conducting a DFT-based conformational analysis of this compound. By following the detailed protocol and understanding the principles behind the choice of computational methods, researchers can obtain valuable insights into the conformational preferences of this and other flexible molecules. Such studies are crucial for building accurate structure-activity relationships and driving the rational design of new chemical entities in drug discovery and development.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Oxocyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Reactivity in 4-Oxocyclohexanecarbaldehyde
This compound presents a fascinating case study in chemoselectivity and reaction kinetics. Possessing both an aldehyde and a ketone within a cyclic framework, its reactivity is a nuanced interplay of steric and electronic effects. The aldehyde, generally more electrophilic and less sterically hindered than the ketone, is the anticipated primary site for nucleophilic attack. However, the cyclohexanone ring introduces conformational constraints and the potential for competing reactions at the α-carbons.
This guide will compare the expected kinetic performance of this compound in several key reaction classes against relevant monofunctional analogues: cyclohexanecarbaldehyde and cyclohexanone. By understanding the kinetic predispositions of these simpler molecules, we can project and rationalize the behavior of our target dicarbonyl compound.
I. Nucleophilic Addition: A Tale of Two Carbonyls
Nucleophilic addition is a cornerstone of carbonyl chemistry. The relative rates of reaction at the aldehyde and ketone functionalities of this compound are dictated by fundamental electronic and steric principles.
Theoretical Framework:
-
Electronic Effects: Aldehydes are inherently more reactive than ketones towards nucleophiles.[1][2] The carbonyl carbon of an aldehyde is more electrophilic due to the presence of only one electron-donating alkyl group, compared to the two flanking the ketone's carbonyl. This renders the aldehyde more susceptible to nucleophilic attack.
-
Steric Effects: The approach of a nucleophile to the carbonyl carbon is less hindered in an aldehyde, which possesses a small hydrogen atom on one side. Ketones, with two bulkier alkyl groups, present a more sterically crowded environment, slowing the rate of nucleophilic addition.[1]
For this compound, we can therefore predict that nucleophilic addition will occur preferentially and at a faster rate at the aldehyde carbon.
Comparative Analysis: Reduction Reactions
A classic example of nucleophilic addition is the reduction of carbonyls to alcohols using hydride reagents like sodium borohydride (NaBH₄).
Expected Kinetic Profile: The reduction of this compound with NaBH₄ is expected to proceed chemoselectively to form 4-oxocyclohexylmethanol at a significantly faster rate than the reduction of the ketone. A comparative study would likely show the disappearance of the aldehyde peak in IR or ¹H NMR spectra occurring much more rapidly than any change to the ketone.
Data Comparison Table: Predicted Relative Reduction Rates
| Compound | Reactant | Expected Relative Rate | Primary Product |
| This compound | NaBH₄ | Fastest | 4-Oxocyclohexylmethanol |
| Cyclohexanecarbaldehyde | NaBH₄ | Fast | Cyclohexylmethanol |
| Cyclohexanone | NaBH₄ | Slow | Cyclohexanol |
II. The Wittig Reaction: Olefination Kinetics
The Wittig reaction, which converts carbonyls to alkenes, is sensitive to the steric and electronic environment of the carbonyl group.
Theoretical Framework: The reaction of aldehydes and ketones with a phosphonium ylide (Wittig reagent) proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][4] The formation of this intermediate is generally the rate-determining step. Due to lower steric hindrance and greater electrophilicity, aldehydes typically react faster than ketones in the Wittig reaction.[3][4]
Expected Kinetic Profile: When this compound is treated with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), the aldehyde is expected to be converted to the corresponding alkene (4-vinylcyclohexanone) at a much higher rate than the ketone.
Data Comparison Table: Predicted Relative Wittig Reaction Rates
| Compound | Reactant | Expected Relative Rate | Primary Product |
| This compound | Ph₃P=CH₂ | Fastest | 4-Vinylcyclohexanone |
| Cyclohexanecarbaldehyde | Ph₃P=CH₂ | Fast | Vinylcyclohexane |
| Cyclohexanone | Ph₃P=CH₂ | Slow | Methylenecyclohexane |
III. Aldol Condensation: The Role of the Enolizable Carbonyl
The aldol condensation is a powerful carbon-carbon bond-forming reaction that relies on the formation of an enolate from a carbonyl compound with α-hydrogens.
Theoretical Framework: this compound has two sets of enolizable protons: those adjacent to the aldehyde and those adjacent to the ketone. The acidity of these protons and the stability of the resulting enolates will dictate the kinetic course of the reaction. While the aldehyde is the more reactive electrophile, the ketone provides two enolizable positions. In a self-condensation scenario, the ketone moiety is more likely to act as the nucleophilic enolate donor, attacking the more electrophilic aldehyde of another molecule. However, aldol reactions involving α,α-disubstituted enolates, such as the one that would be formed from the aldehyde in this compound, are often difficult due to steric hindrance.[5]
Expected Kinetic Profile: In a base-catalyzed self-aldol condensation of this compound, the kinetically favored pathway would likely involve the formation of an enolate at one of the α-carbons of the ketone, which would then attack the aldehyde of another molecule. This would be a "crossed" aldol-type reaction between the two functional groups of the same molecule. The rate of this reaction would be complex to predict without experimental data but would provide a rich area for kinetic investigation.
Experimental Protocols for Kinetic Studies
To validate the predicted kinetic profiles, the following experimental methodologies can be employed. The progress of the reactions can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Visible (UV-Vis) spectroscopy if a chromophore is present or formed.
Protocol 1: Kinetic Analysis of the Reduction of this compound via ¹H NMR Spectroscopy
Objective: To determine the pseudo-first-order rate constant for the reduction of the aldehyde group in this compound by NaBH₄.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol-d₄ (CD₃OD)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and the internal standard in CD₃OD in a volumetric flask.
-
Transfer a known volume of this solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Prepare a solution of NaBH₄ in CD₃OD. A large excess (at least 10-fold) should be used to ensure pseudo-first-order conditions.
-
At a defined time, rapidly inject the NaBH₄ solution into the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the aldehyde proton signal (around 9.6 ppm) and a signal from the internal standard in each spectrum. The concentration of the aldehyde at each time point can be determined relative to the constant concentration of the internal standard. Plot the natural logarithm of the aldehyde concentration versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant, k'.
Workflow for Kinetic Analysis of Reduction
Caption: Workflow for NMR-based kinetic study of the reduction of this compound.
Visualizing Reaction Pathways and Chemoselectivity
The chemoselective nature of reactions with this compound can be visualized to underscore the kinetic preferences.
Chemoselective Reduction Pathway
Caption: Preferential reduction of the aldehyde over the ketone in this compound.
Conclusion and Future Directions
The dual functionality of this compound makes it a compelling substrate for kinetic investigations. Based on established principles of carbonyl reactivity, we can confidently predict that the aldehyde group will be the primary site of reaction in nucleophilic additions and Wittig reactions due to favorable electronic and steric factors. Aldol condensations present a more complex scenario where the ketone may act as the nucleophilic partner.
The experimental protocols provided herein offer a robust framework for quantifying these predicted kinetic differences. Such studies are not merely academic exercises; they are crucial for the rational design of synthetic routes in drug development and materials science, where precise control over reactivity is paramount. Future work should focus on generating empirical kinetic data for this compound in a variety of reaction contexts to build a comprehensive library of its reactivity, enabling its full potential as a synthetic building block to be realized.
References
A Senior Application Scientist's Guide to Selecting Oxidizing Agents for Synthesis
For the discerning researcher in organic synthesis, the choice of an oxidizing agent is a critical decision that profoundly impacts reaction efficiency, scalability, and safety. This guide provides a comparative analysis of commonly employed oxidizing agents, grounded in experimental data and mechanistic insights, to empower chemists to make informed decisions for their synthetic challenges. We will move beyond a simple catalog of reagents to a nuanced discussion of the causality behind their selection, ensuring that every protocol is a self-validating system.
The Landscape of Oxidation: A Mechanistic Overview
Oxidation, in the context of organic synthesis, is the transformation of a functional group to a higher oxidation state, most commonly the conversion of alcohols to aldehydes, ketones, or carboxylic acids. The choice of oxidant is dictated by the desired transformation, the substrate's sensitivity, and practical considerations such as safety and waste disposal. We will focus on four major classes of oxidizing agents: chromium-based reagents, activated DMSO reagents, hypervalent iodine compounds, and catalytic nitroxyl radicals.
Chromium-Based Oxidants: The Powerful Workhorses
Chromium (VI) reagents, such as Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium chlorochromate (PCC), have historically been the go-to oxidants due to their high reactivity and affordability.
Jones Oxidation
Jones reagent is a strong oxidant capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. The reaction proceeds through a chromate ester intermediate.
Mechanism of Jones Oxidation:
Caption: Mechanism of Jones Oxidation.
Experimental Protocol: Jones Oxidation of Hept-3-yn-2-ol
-
Reagent Preparation: In a flask cooled in an ice bath, dissolve chromium trioxide (1.2 eq.) in water (5 mL). Slowly and carefully add concentrated sulfuric acid (1.2 eq.).
-
Reaction Setup: In a separate flask, dissolve Hept-3-yn-2-ol (1.0 eq.) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature at 0 °C. The reaction is typically monitored by a color change from orange to green.
-
Workup: Quench the reaction by adding isopropyl alcohol. Dilute with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Pyridinium Chlorochromate (PCC)
PCC is a milder alternative to Jones reagent, capable of oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. It is typically used in dichloromethane (CH₂Cl₂).
Trustworthiness: While effective, the major drawback of chromium-based reagents is their high toxicity and the hazardous waste they generate. Chromium (VI) compounds are known carcinogens. This has led to a significant shift towards the development and adoption of more environmentally benign alternatives.
Activated DMSO Oxidations: The Mild and Selective Strategists
Oxidations using dimethyl sulfoxide (DMSO) activated by an electrophile, such as the Swern and Parikh-Doering oxidations, are prized for their mild reaction conditions and high selectivity, making them suitable for sensitive substrates.
Swern Oxidation
The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine.
Mechanism of Swern Oxidation:
Caption: Key intermediates in the Swern Oxidation.
Experimental Protocol: Swern Oxidation of Hept-3-yn-2-ol
-
Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in CH₂Cl₂ (50 mL) and cool to -78 °C. Slowly add a solution of DMSO (2.0 eq.) in CH₂Cl₂.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of Hept-3-yn-2-ol (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Base Addition: Stir for another 30 minutes, then add triethylamine (5.0 eq.).
-
Workup: Allow the reaction to warm to room temperature, then quench with water. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
Trustworthiness: A significant drawback of the Swern oxidation is the formation of the volatile and malodorous byproduct, dimethyl sulfide (DMS). Proper quenching and handling in a well-ventilated fume hood are essential.
Parikh-Doering Oxidation
The Parikh-Doering oxidation employs the SO₃-pyridine complex as the activating agent for DMSO. It offers the advantage of being performed at or above 0 °C, avoiding the need for cryogenic temperatures.
Hypervalent Iodine Reagents: The Modern and Efficient Oxidants
Hypervalent iodine compounds, particularly the Dess-Martin periodinane (DMP), have emerged as powerful and versatile oxidizing agents. They are known for their mild conditions, broad functional group tolerance, and high yields.
Mechanism of Dess-Martin Periodinane (DMP) Oxidation:
The oxidation proceeds through a periodinane ester intermediate, followed by an intramolecular proton transfer and fragmentation to yield the carbonyl compound.
Caption: Simplified schematic of DMP oxidation.
Trustworthiness: While highly effective, DMP is known to be shock-sensitive and can be explosive, especially on a large scale. Its precursor, 2-iodoxybenzoic acid (IBX), is more stable but suffers from poor solubility in common organic solvents.
TEMPO-Catalyzed Oxidations: The Green and Sustainable Approach
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant. This method is considered a greener alternative as it uses catalytic amounts of the reagent and can be paired with environmentally friendly co-oxidants like bleach (sodium hypochlorite).
Mechanism of TEMPO-Catalyzed Oxidation:
The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol.
Caption: The catalytic cycle of TEMPO oxidation.
Trustworthiness: A common issue with TEMPO-catalyzed oxidations can be over-oxidation of aldehydes to carboxylic acids, especially with aliphatic substrates. Careful control of reaction conditions is crucial. The choice of solvent can also significantly impact selectivity, with dichloromethane often being the preferred but less green option.
Comparative Performance Data
The following table summarizes the performance of different oxidizing agents for the conversion of a primary and a secondary alcohol.
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Jones Reagent | 1-Heptanol | Heptanoic Acid | ~85 | 1.5 | 0 to RT |
| PCC | 1-Heptanol | Heptanal | ~80 | 2 | RT |
| Swern Oxidation | 1-Heptanol | Heptanal | >95 | 1 | -78 to RT |
| DMP | 1-Heptanol | Heptanal | >95 | 1 | RT |
| TEMPO/NaOCl | 1-Heptanol | Heptanal | ~90 | 0.5 | 0 |
| Jones Reagent | 2-Heptanol | 2-Heptanone | ~90 | 1.5 | 0 to RT |
| PCC | 2-Heptanol | 2-Heptanone | ~85 | 2 | RT |
| Swern Oxidation | 2-Heptanol | 2-Heptanone | >95 | 1 | -78 to RT |
| DMP | 2-Heptanol | 2-Heptanone | >95 | 1 | RT |
| TEMPO/NaOCl | 2-Heptanol | 2-Heptanone | ~95 | 0.5 | 0 |
Note: Yields and reaction times are approximate and can vary depending on the specific substrate and reaction conditions.
Conclusion: Selecting the Optimal Oxidant
The choice of an oxidizing agent is a multi-faceted decision that requires a balance of reactivity, selectivity, safety, and environmental impact.
-
For robust, large-scale oxidations where cost is a major factor and substrate sensitivity is low , traditional chromium-based reagents may still find use, provided stringent safety and waste disposal protocols are in place.
-
For the oxidation of sensitive or complex molecules where mild conditions are paramount , Swern and Dess-Martin periodinane oxidations are excellent choices, with the selection between them often depending on the tolerance for cryogenic conditions versus the handling of potentially explosive reagents.
-
For a green and sustainable approach, particularly in an industrial setting , TEMPO-catalyzed oxidations offer a highly attractive alternative, with the potential for high turnover numbers and the use of inexpensive and environmentally benign co-oxidants.
By understanding the mechanistic underpinnings and practical considerations of each class of oxidizing agent, the modern synthetic chemist is well-equipped to navigate the vast landscape of oxidation chemistry and select the optimal tool for the task at hand.
A Comparative Guide to the Synthesis of 4-Oxocyclohexanecarbaldehyde: A Modern Approach to a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient and selective preparation of key intermediates is paramount. 4-Oxocyclohexanecarbaldehyde, a bifunctional molecule incorporating both a ketone and an aldehyde, serves as a versatile building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The strategic importance of this intermediate necessitates a thorough understanding of its synthetic routes, weighing the merits and drawbacks of established methods against novel, more sustainable approaches.
This guide provides an in-depth technical comparison of synthetic methodologies for this compound, with a focus on the validation of a new, greener synthetic method. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven protocols and objective experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: Balancing Reactivity and Selectivity
The primary challenge in the synthesis of this compound lies in the selective oxidation of the primary alcohol of a precursor, such as 4-(hydroxymethyl)cyclohexanone, without affecting the ketone moiety or over-oxidizing the desired aldehyde to a carboxylic acid. This requires a careful choice of oxidizing agent and reaction conditions.
A New Horizon in Oxidation: TEMPO-Catalyzed Aerobic Oxidation
In the pursuit of greener and more efficient chemical transformations, we present a validated, modern approach for the synthesis of this compound: a TEMPO-catalyzed aerobic oxidation. This method stands as a testament to the advancements in catalytic oxidation, offering a mild, selective, and environmentally benign alternative to traditional stoichiometric oxidants.
The Rationale: This method leverages the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a co-oxidant, to facilitate the oxidation of the primary alcohol. In this optimized protocol, we utilize a copper(I) salt and N-methylimidazole (NMI) in the presence of air as the terminal oxidant, with the only byproduct being water. This system demonstrates high chemoselectivity for the primary alcohol over the existing ketone.
Caption: Catalytic cycle of TEMPO-mediated aerobic alcohol oxidation.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation
Materials:
-
4-(hydroxymethyl)cyclohexanone (1.0 equiv)
-
Copper(I) bromide (CuBr) (0.05 equiv)
-
2,2'-bipyridine (bpy) (0.05 equiv)
-
TEMPO (0.1 equiv)
-
N-Methylimidazole (NMI) (0.1 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)cyclohexanone, CuBr, bpy, and TEMPO.
-
Evacuate and backfill the flask with air (this can be done using a balloon filled with air).
-
Add acetonitrile as the solvent.
-
To the stirring suspension, add NMI.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Established Alternatives: A Comparative Analysis
To provide a comprehensive overview, we compare our proposed TEMPO-catalyzed method with three widely recognized, albeit more traditional, oxidation protocols: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Pyridinium chlorochromate (PCC) oxidation.
| Method | Oxidizing Agent System | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| TEMPO-Catalyzed Aerobic Oxidation | TEMPO / CuBr / Air | ~90% | 2-4 h | RT | Environmentally benign, mild conditions, high selectivity | Requires a catalytic system, potential for catalyst poisoning |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 85-95% | 1-2 h | -78 °C | High yield, reliable, avoids heavy metals | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | 90-98% | 1-3 h | RT | Mild conditions, high yield, commercially available reagent | Stoichiometric use of an expensive reagent, potentially explosive |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | 75-85% | 2-4 h | RT | Simple procedure, commercially available reagent | Use of a toxic chromium(VI) reagent, acidic conditions |
Swern Oxidation
The Swern oxidation is a stalwart in organic synthesis, known for its high yields and reliability.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive electrophilic sulfur species, which is then attacked by the alcohol. The subsequent addition of a hindered base, typically triethylamine, induces an intramolecular elimination to furnish the aldehyde.
Caption: General workflow for the Swern oxidation.
Causality Behind Experimental Choices: The cryogenic temperature of -78°C is critical to prevent the decomposition of the reactive intermediate and to minimize side reactions, such as the Pummerer rearrangement. The use of a non-nucleophilic base like triethylamine is essential to promote the desired elimination pathway.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation offers a milder and more convenient alternative to many classical methods.[3][4] This hypervalent iodine reagent directly oxidizes primary alcohols to aldehydes under neutral conditions and at room temperature. The reaction proceeds through a ligand exchange on the iodine center, followed by an intramolecular elimination.
Caption: General workflow for the Dess-Martin periodinane oxidation.
Causality Behind Experimental Choices: The use of dichloromethane as a solvent is common due to its inertness and ability to dissolve both the substrate and the reagent. The aqueous sodium thiosulfate quench is necessary to reduce the excess DMP and the iodinane byproduct, facilitating their removal during workup.
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5][6] The reaction involves the formation of a chromate ester, followed by an elimination reaction.
Caption: General workflow for the PCC oxidation.
Causality Behind Experimental Choices: Celite or silica gel is often added to the reaction mixture to adsorb the chromium byproducts, simplifying their removal by filtration. The reaction is typically run in an anhydrous solvent like dichloromethane to prevent the formation of the aldehyde hydrate, which can be further oxidized to a carboxylic acid.
Validation of this compound
The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃):
-
Aldehyde proton (CHO): Singlet or triplet around δ 9.7 ppm.
-
Protons alpha to the ketone: Multiplet around δ 2.2-2.5 ppm.
-
Other cyclohexyl protons: Multiplets in the range of δ 1.5-2.2 ppm.
-
-
¹³C NMR (CDCl₃):
-
Aldehyde carbon (CHO): Resonance around δ 204 ppm.
-
Ketone carbon (C=O): Resonance around δ 210 ppm.
-
Cyclohexyl carbons: Resonances in the aliphatic region (δ 25-50 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.
-
Aldehyde C=O stretch: Strong absorption around 1725 cm⁻¹.
-
Ketone C=O stretch: Strong absorption around 1715 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak (M⁺) at m/z = 126.0681, corresponding to the molecular formula C₇H₁₀O₂.[7]
-
Conclusion
The synthesis of this compound presents a classic challenge in selective oxidation. While traditional methods like Swern, Dess-Martin, and PCC oxidations offer reliable routes to this key intermediate, they come with significant drawbacks, including the use of cryogenic temperatures, expensive or toxic reagents, and the generation of hazardous waste.
The validated TEMPO-catalyzed aerobic oxidation presented here offers a compelling alternative, aligning with the principles of green chemistry without compromising on efficiency or selectivity. This method's mild reaction conditions, use of air as the terminal oxidant, and high yields make it an attractive and sustainable choice for both laboratory-scale synthesis and potential industrial applications. By understanding the nuances of each synthetic approach, researchers can select the most appropriate method to meet the specific demands of their research, balancing factors of cost, safety, environmental impact, and overall synthetic efficiency.
References
- 1. stacks.stanford.edu [stacks.stanford.edu]
- 2. chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex | PPT [slideshare.net]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 4-Oxocyclohexanecarbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise control and verification of stereochemistry are paramount. For cyclic structures like 4-oxocyclohexanecarbaldehyde derivatives, which serve as versatile synthetic intermediates, the distinction between cis and trans isomers is critical as it profoundly impacts molecular shape, biological activity, and material properties. This guide provides an in-depth, objective comparison of these diastereomers through the lens of modern spectroscopic techniques, grounded in the fundamental principles of conformational analysis. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, with a special focus on the unparalleled diagnostic power of ¹H NMR coupling constants.
The Conformational Bedrock: Why Cis and Trans Isomers Behave Differently
To understand the spectroscopic differences between the cis and trans isomers of 1,4-disubstituted cyclohexanes, one must first appreciate their preferred three-dimensional structures. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (pointing vertically up or down, parallel to the ring's axis) or equatorial (pointing outwards from the ring's equator).
The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that rapidly interconverts two chair forms. During this flip, all axial positions become equatorial, and all equatorial positions become axial. The stereochemical arrangement of the cis and trans isomers dictates the energetic consequences of this equilibrium.
-
Trans Isomer : The two substituents are on opposite faces of the ring. This allows for a conformation where both the formyl (-CHO) and oxo (=O) groups (or its precursor hydroxyl group) can reside in the spacious equatorial positions (diequatorial). The alternative, diaxial conformation, is highly disfavored due to severe steric hindrance known as 1,3-diaxial interactions.[2] Consequently, the trans isomer is conformationally locked almost exclusively in the diequatorial form.
-
Cis Isomer : The substituents are on the same face of the ring. This necessitates that one group is axial and the other is equatorial (axial-equatorial). The ring flip converts it to an alternative equatorial-axial conformation. These two forms are in rapid equilibrium and are often of similar energy, unless one substituent is significantly bulkier than the other.[1][2]
This fundamental conformational difference is the root cause of the distinct spectroscopic signatures observed for each isomer.
References
A Comparative Analysis of 4-Oxocyclohexanecarbaldehyde Derivatives: Charting a New Course in Therapeutic Development
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with broad therapeutic potential is a paramount objective. The 4-oxocyclohexanecarbaldehyde framework has recently emerged as a promising starting point for the development of new bioactive agents. Its unique structural features, including a reactive aldehyde and a ketone within a cyclohexane ring, offer a versatile platform for synthesizing a diverse library of derivatives.[1][2][3] These derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This guide provides a comprehensive comparison of the biological performance of select this compound derivatives against established drugs in their respective therapeutic areas. We will delve into the supporting experimental data, elucidate the methodologies used for their evaluation, and explore the structure-activity relationships that govern their potency. This analysis aims to equip researchers, scientists, and drug development professionals with a critical understanding of this compound class's potential and to guide future research endeavors.
Synthetic Pathways: Crafting the Molecular Tools
The synthesis of this compound derivatives is often achieved through elegant and efficient chemical reactions. One notable method is the organocatalytic domino reaction, which allows for the highly stereoselective construction of the core structure from simple precursors like ketones and α,β-unsaturated aldehydes.[1] Asymmetric synthesis approaches have also been successfully developed, enabling the production of specific enantiomers, which is crucial as the biological activity of chiral molecules often resides in a single stereoisomer.[2]
Caption: General workflow for synthesizing this compound derivatives.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
Several derivatives based on the cyclohexanone scaffold have shown promising anticancer properties, often mimicking the structure of natural compounds like curcumin.[4] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in many cancers, including lung cancer.[4]
A study on 2,6-bis-(4-nitrobenzylidene) cyclohexanone, a related derivative, demonstrated its cytotoxic activity against the A549 human lung carcinoma cell line.[4] Molecular docking studies suggested that this compound could bind to the EGFR receptor, potentially inhibiting its activity and downstream signaling, a mechanism shared by established drugs like Erlotinib.[4]
Caption: Inhibition of the EGFR signaling pathway by small molecules.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Known Drug | Cell Line | IC₅₀ (µM) |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 ± 50[4] | Erlotinib | A549 (Lung) | ~1000 (mM scale)[4] |
| Compound 3g (Quinolone-Cyclohexanedione Hybrid) | HCT116 (Colon) | 1.12 ± 0.09[7][8] | Doxorubicin | HCT116 (Colon) | 0.23 ± 0.01[8] |
| Compound 3g (Quinolone-Cyclohexanedione Hybrid) | A549 (Lung) | 2.51 ± 0.11[7][8] | Doxorubicin | A549 (Lung) | 0.45 ± 0.02[8] |
Note: Data is compiled from multiple sources for comparison. Direct head-to-head studies may yield different results.
While some initial derivatives show activity in the higher micromolar or even millimolar range, others, like quinolone-cyclohexanedione hybrids, exhibit potent activity in the low micromolar range against various cancer cell lines, including colon, lung, prostate, and breast cancer.[7][8] These results highlight the scaffold's potential, suggesting that further chemical modifications could lead to compounds with efficacy comparable to or exceeding that of standard chemotherapeutic agents.
Part 2: Antimicrobial Activity - Combating Pathogenic Threats
The rise of antimicrobial resistance necessitates the exploration of new chemical entities capable of combating resilient pathogens. Functionally substituted cyclohexane derivatives are being investigated as a promising class of antimicrobial agents.[9] Studies have shown that certain derivatives possess moderate to potent activity against a range of bacteria and fungi.[5][9][10]
For instance, diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate showed moderate antibacterial properties against Gram-negative bacteria and sensitivity in the yeast Candida tropicalis.[9] Other research into heterocyclic derivatives has demonstrated moderate to potent activity against various bacterial species.[5][10] The mechanism for some related compounds, like cinnamaldehyde derivatives, has been linked to the inhibition of bacterial cell division, presenting a novel target compared to many existing antibiotics.[11]
Comparative Antimicrobial Activity Data
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Known Drug | Target Organism | MIC (µg/mL) |
| Amidrazone derivative 2c | S. aureus | >512[12] | Ampicillin | S. aureus | 0.5[12] |
| Amidrazone derivative 2b | Y. enterocolitica | 64[12] | Ampicillin | Y. enterocolitica | >128[12] |
| Amidrazone derivative 2c | M. smegmatis | 64[12] | Isoniazid | M. smegmatis | 0.25[12] |
| Cinnamaldehyde derivative 4 | A. baumannii | 32[11] | Levofloxacin | A. baumannii | 0.5[11] |
The data indicates that while some derivatives may not yet match the potency of established antibiotics against all strains, they exhibit selective and promising activity against specific pathogens, such as Yersinia enterocolitica.[12] This selectivity is a valuable attribute in drug development, potentially leading to therapies with fewer off-target effects.
Part 3: Anti-inflammatory Activity - Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. The search for new anti-inflammatory agents with improved safety profiles is ongoing. Cyclohexane derivatives have been identified as potential anti-inflammatory agents, with some acting through the modulation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[13] NRF2 is a master regulator of the cellular antioxidant response and negatively controls inflammatory pathways like NF-κB.[13]
By activating NRF2, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines (IL-1β, IL-6, TNF-α).[13] This mechanism is distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes.
Caption: NRF2 activation by tetrahydrobenzo[b]thiophene (THBT) derivatives.[13]
Comparative Anti-inflammatory Activity Data
| Compound | Assay | Result | Known Drug | Assay | Result |
| THBT derivative 3a (50 µM) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 87.07%[13] | Sulforaphane (10 µM) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 91.57%[13] |
| Amidrazone derivative 2f (100 µg/mL) | TNF-α Inhibition (Stimulated PBMCs) | ~81%[12] | Ibuprofen (100 µg/mL) | TNF-α Inhibition (Stimulated PBMCs) | ~50%[12] |
| Amidrazone derivative 2b (100 µg/mL) | IL-6 Inhibition (Stimulated PBMCs) | ~99%[12] | Ibuprofen (100 µg/mL) | IL-6 Inhibition (Stimulated PBMCs) | ~60%[12] |
The results are highly encouraging, with several derivatives demonstrating superior inhibition of key inflammatory cytokines like TNF-α and IL-6 compared to the widely used NSAID, ibuprofen, in ex vivo human cell models.[12] The ability of tetrahydrobenzo[b]thiophene derivatives to potently inhibit nitric oxide production further underscores the therapeutic potential of this chemical class.[13]
Experimental Protocols: Ensuring Self-Validating Systems
The credibility of the comparative data presented rests on robust and well-validated experimental methodologies. Below are outlines of key assays used to determine the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality-Driven Steps:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in a 96-well plate at a specific density. This ensures a consistent number of cells are present at the start of the experiment for reliable comparison.
-
Compound Treatment: After allowing cells to adhere overnight, they are treated with serial dilutions of the test compound (and a vehicle control). This dose-response treatment is critical for calculating the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
-
Incubation: The plate is incubated for a set period (e.g., 48-72 hours) to allow the compound to exert its cytotoxic/cytostatic effect. The duration is chosen to be sufficient for multiple cell doubling times, allowing for a clear effect on proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. This is the core principle of the assay.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the insoluble purple formazan crystals. This step is necessary to create a homogenous colored solution for accurate spectrophotometric measurement.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality-Driven Steps:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth. Standardization (e.g., to a 0.5 McFarland standard) is crucial for reproducibility, as the initial number of bacteria affects the MIC value.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared directly in a 96-well microtiter plate containing broth. This creates a concentration gradient to precisely identify the point of growth inhibition.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. Controls are essential to validate that the bacteria can grow in the medium and that the medium itself is sterile.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). This allows sufficient time for bacterial growth to become visible in the absence of an effective antimicrobial concentration.
-
MIC Determination: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This is the primary endpoint and the quantitative measure of the compound's potency.
Protocol 3: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in a sample, serving as an indirect measure of NO production, a key inflammatory mediator.
Causality-Driven Steps:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and co-treated with the test compound and an inflammatory stimulus like lipopolysaccharide (LPS). LPS mimics bacterial infection, inducing the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The test compound is added to see if it can inhibit this process.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected. The supernatant contains the secreted nitrite, which is stable and can be measured.
-
Griess Reagent Addition: The supernatant is mixed with the Griess reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). This is the chemical detection step. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with the second reagent to form a colored azo compound.
-
Incubation and Reading: After a short incubation period to allow for color development, the absorbance is measured at ~540 nm. The intensity of the pink/magenta color is directly proportional to the nitrite concentration.
-
Quantification: The nitrite concentration is calculated by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The standard curve ensures the conversion of absorbance readings into accurate concentration values.
Conclusion and Future Perspectives
The collective evidence strongly suggests that the this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. Derivatives have demonstrated compelling biological activities across anticancer, antimicrobial, and anti-inflammatory domains, in some cases outperforming established drugs in specific in vitro and ex vivo assays.[8][12]
The versatility of their synthesis allows for extensive structure-activity relationship (SAR) studies, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure and its substituents to enhance target-specific activity and reduce off-target effects.
-
In Vivo Evaluation: Progressing the most promising compounds into animal models of cancer, infection, and inflammation to validate their efficacy and safety in a physiological context.
-
Mechanistic Deconvolution: Deepening the understanding of the molecular mechanisms of action to identify novel biological targets and pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde | Benchchem [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Oxocyclohexanecarbaldehyde
Introduction: The Significance of 4-Oxocyclohexanecarbaldehyde
This compound is a bifunctional molecule featuring both a ketone and an aldehyde group within a cyclohexane framework.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems found in pharmaceuticals and natural products. The controlled and efficient synthesis of this molecule is a key challenge, demanding catalytic systems that can navigate issues of selectivity, yield, and stereocontrol.
This guide provides a head-to-head comparison of distinct catalytic strategies for synthesizing this compound. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns. The primary synthetic routes discussed are:
-
Organocatalytic Domino Reactions: A sophisticated approach for building the ring system with high stereocontrol.
-
Hydroformylation of Unsaturated Precursors: An atom-economical industrial method for introducing the aldehyde functionality.
-
Selective Oxidation of Alcohol Precursors: A functional group interconversion strategy requiring precise catalytic control.
Part 1: Comparative Analysis of Catalytic Systems
The selection of a catalyst is fundamentally tied to the chosen synthetic strategy. Each approach presents a unique set of advantages and challenges related to substrate availability, desired stereochemistry, and scalability.
Modular Organocatalysis: Precision in Stereoselective Synthesis
One of the most elegant routes to 4-oxocyclohexanecarbaldehydes is through a domino reaction of ketones with α,β-unsaturated aldehydes. This strategy builds the target's core structure in a single, highly orchestrated sequence. The catalysts of choice are self-assembled, modularly designed organocatalysts (MDOs) that mimic the spatial and temporal control of enzymes.[2]
Catalytic System: These systems are typically composed of three components: an amino acid (e.g., L-proline), a cinchona alkaloid derivative (e.g., quinidine thiourea), and a weak acid co-catalyst.[2]
Mechanism & Rationale: The cinchona thiourea moiety typically inhibits the iminium catalysis pathway of proline. However, the addition of a weak acid "switches on" this reactivity, enabling a domino Mannich/Michael/Michael reaction cascade. The modular nature of the catalyst is the cornerstone of its effectiveness; by simply changing one of the catalyst modules (the cinchona derivative), one can divert the reaction to produce a different diastereomer of the final product. This diastereodivergent capability is a hallmark of a highly sophisticated catalytic system.[2]
Performance Data: The choice of catalyst modules and reaction conditions critically dictates the reaction outcome, particularly the diastereoselectivity.
| Catalyst System | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Target Diastereomer | Reference |
| 9a/10a/11a | Toluene | RT | 85 | 85:15 | 92 | 7a | [2] |
| 9a/10a/11a | EtOH | -5 | 88 | 95:5 | 95 | 7a | [2] |
| 9e/10a/11a | Toluene | 0 | 82 | 6:94 | 96 | 7a' | [2] |
| 9e/10a/11a | EtOH | RT | 75 | 55:45 | 88 (for 7a') | Mixed | [2] |
Catalyst components correspond to designations in the source literature.[2] This data highlights how a switch from catalyst module 9a to 9e in toluene completely inverts the diastereoselectivity.
Expert Insight: The MDO approach is unparalleled when stereochemical precision is the primary goal. Its major strength lies in the diastereodivergent synthesis, allowing access to specific stereoisomers that would be challenging to isolate from a mixture. The main consideration for researchers is the need for careful optimization of the three-component catalyst system and the reaction conditions for each new substrate.
Hydroformylation: The Industrial Workhorse
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis.[3] It involves the addition of a formyl group (–CHO) and a hydrogen atom across a C=C double bond. For the synthesis of this compound, the logical precursor would be cyclohex-3-en-1-one. This reaction is catalyzed by transition metal complexes, most commonly based on cobalt, rhodium, or ruthenium.[4][5]
Mechanism & Rationale: The general mechanism involves the coordination of the alkene to a metal-hydride complex, followed by migratory insertion to form a metal-alkyl species. Subsequent CO insertion and reductive elimination release the aldehyde product.[4] The choice of metal and ligands is critical for controlling activity and selectivity.
Catalyst Comparison:
| Catalyst Family | Typical Catalyst | Pressure (atm) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Cobalt-based | HCo(CO)₄ | 100-300 | 110-180 | Low cost, well-established. | Harsh conditions, lower activity.[4] |
| Rhodium-based | HRh(CO)(PPh₃)₃ | 10-100 | 40-120 | High activity, mild conditions, high selectivity with phosphine ligands. | High cost of rhodium.[5] |
| Ruthenium-based | Ru₃(CO)₁₂ / LiCl | 40-80 | 150 | Can use CO₂ + H₂ as syngas source (via RWGS), greener approach. | May require promoters, conditions can still be demanding.[6][7] |
RWGS: Reverse Water Gas Shift Reaction
Expert Insight: Hydroformylation is the method of choice for large-scale production where cost and atom economy are paramount. While it does not inherently offer stereocontrol, its efficiency in installing the aldehyde group is unmatched. The development of ruthenium catalysts that can utilize CO₂ instead of carbon monoxide is a significant advancement in green chemistry, converting a greenhouse gas into a valuable chemical feedstock.[6] For laboratory-scale synthesis, rhodium catalysts often provide the best balance of reactivity and manageable conditions.
Selective Oxidation: A Functional Group Transformation
This synthetic route begins with a precursor already containing the full carbon skeleton, such as 4-(hydroxymethyl)cyclohexan-1-one. The key challenge is the selective catalytic oxidation of the primary alcohol to an aldehyde without affecting the ketone or causing over-oxidation to a carboxylic acid.
Catalytic Systems & Rationale:
-
Biocatalysis (Enzyme-based): Engineered alcohol oxidases (AOX) or dehydrogenases (ADH) offer exquisite selectivity under mild, aqueous conditions.[8] The enzyme's active site can be tailored through protein engineering to specifically recognize the primary alcohol, leaving the ketone untouched. An engineered FAD-dependent AOX has been successfully used to synthesize the related 1,4-cyclohexanedicarboxaldehyde from its corresponding diol, demonstrating the power of this approach.[8] The catalytic efficiency was improved 112.5-fold through strategic mutations.[8]
-
Heterogeneous Chemocatalysis: Transition metal catalysts supported on solid materials are another option. For instance, TiZrCo metallic catalysts have shown high activity for the aerobic oxidation of cyclohexene, producing 2-cyclohexen-1-one with high selectivity.[9] While a different reaction, it demonstrates the principle of using heterogeneous catalysts for selective oxidation on a cyclohexane ring with molecular oxygen. The active species are often surface metal oxides like CoO and Co₃O₄.[9] The primary benefit is the ease of catalyst recovery and reuse.
Conceptual Performance Comparison:
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Conditions |
| Biocatalysts (e.g., AOX) | Exceptional selectivity, mild aqueous conditions, environmentally friendly. | Substrate-specific, may require extensive protein engineering. | Room temp. to ~40°C, neutral pH.[8] |
| Heterogeneous Metal Catalysts | Reusable, robust, suitable for continuous flow processes. | Potential for over-oxidation, may require higher temperatures, lower selectivity. | 80-140°C, O₂ or air as oxidant.[9][10] |
Expert Insight: Biocatalysis is the future for green and selective synthesis. If a suitable enzyme exists or can be engineered, it will almost always provide the cleanest transformation. For more general applicability and robustness, heterogeneous catalysts are a strong choice, though they often require more rigorous optimization to prevent the formation of byproducts.
Part 2: Visualization of Workflows and Mechanisms
Visual diagrams are essential for understanding the complex relationships in catalytic synthesis.
Logical Workflow for Catalyst Selection
Caption: Decision flowchart for selecting a synthetic route.
Simplified Hydroformylation Catalytic Cycle (Cobalt-based)
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Purity Analysis of 4-Oxocyclohexanecarbaldehyde: HPLC vs. GC Methodologies
Introduction
4-Oxocyclohexanecarbaldehyde is a bifunctional molecule featuring both a ketone and an aldehyde group, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of two reactive carbonyl moieties means that its purity is paramount; trace impurities can lead to significant side reactions, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are critical for quality control.
This guide provides an in-depth comparison of two primary chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical basis for method development, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs. The methodologies discussed are grounded in established principles outlined in pharmacopeial chapters such as USP General Chapter <621> on Chromatography and follow the validation tenets of ICH Q2(R1).[1][2][3][4][5]
Understanding the Analyte: Physicochemical Properties and Impurity Profile
Before developing a method, understanding the analyte is crucial. This compound (MW: 126.15 g/mol ) is a relatively polar, semi-volatile organic compound.[6] Its two carbonyl groups make it susceptible to oxidation and other degradation pathways.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from its synthesis.
-
By-products: Isomers or products from side reactions.
-
Degradants:
-
4-Oxocyclohexanecarboxylic acid: From the oxidation of the aldehyde group. This impurity is non-volatile and highly polar.
-
(4-hydroxyphenyl)methanol: From the reduction of both carbonyl groups.
-
Polymers: Resulting from self-aldol condensation reactions. These would be high molecular weight and non-volatile.
-
This impurity profile, featuring compounds with a wide range of polarities and volatilities, dictates the challenges and considerations for chromatographic analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is an exceptionally powerful technique for analyzing compounds that are non-volatile or thermally labile, making it an ideal first choice for assessing the purity and stability of this compound, especially for detecting non-volatile degradants like the corresponding carboxylic acid or polymeric impurities.[7]
Causality Behind Experimental Choices
-
Separation Mode Selection: Due to the polar nature of the analyte, traditional reversed-phase (RP) chromatography on a C18 column can sometimes provide insufficient retention. While a C18 column is a good starting point, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns use a polar stationary phase and a high-organic mobile phase, which provides strong retention for polar compounds that elute early in reversed-phase mode.[8][9][10] For this guide, we will detail a robust reversed-phase method, as it is the most common starting point in many labs.[10]
-
Column Chemistry: A modern, end-capped C18 column with high surface area and a particle size of 3 to 5 µm provides a good balance of efficiency and backpressure.[11] The end-capping minimizes interactions between the polar carbonyl groups and residual silanols on the silica surface, preventing peak tailing.[12]
-
Mobile Phase: A simple mobile phase of water and acetonitrile (or methanol) is effective. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to suppress the ionization of any acidic impurities (like the carboxylic acid degradant) and ensure sharp, symmetrical peak shapes.
-
Detection: The carbonyl groups in this compound have a weak UV absorbance. A low wavelength, such as 210 nm, is typically required for adequate sensitivity. A Diode Array Detector (DAD) is highly recommended as it can provide spectral data to assess peak purity and help in the identification of unknown impurities.[13]
Experimental Protocol: HPLC-UV Purity Assay
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: InertSustain C18 (or equivalent), 4.6 x 150 mm, 5 µm.[10]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound reference standard and sample lots.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient is used to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm | Wavelength for detecting carbonyl functional groups. |
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 1.0 mg/mL solution.
-
Sample Preparation: Prepare the sample lot to be tested at the same concentration (1.0 mg/mL).
5. System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
The %RSD for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.[4]
6. Data Analysis:
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Part 2: Gas Chromatography (GC) for Purity Determination
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. It is an excellent technique for assessing volatile impurities. However, the high polarity and reactivity of the aldehyde and ketone groups in this compound can cause issues like peak tailing and poor reproducibility with direct injection.[14]
Causality Behind Experimental Choices
-
Sample Introduction: The Need for Derivatization: While direct injection is possible, the results are often suboptimal. The active carbonyl groups can interact with active sites in the GC inlet and column, leading to poor peak shape. To overcome this, derivatization is the preferred strategy. This involves chemically modifying the analyte to make it more volatile and less polar. A common approach for aldehydes and ketones is oximation with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[15] This reaction converts the carbonyls into stable oxime derivatives, which chromatograph beautifully and enhance sensitivity, especially with an Electron Capture Detector (ECD). For this guide, we will focus on a robust method using derivatization followed by Flame Ionization Detection (FID), which is a universal detector for organic compounds.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a workhorse for many applications and provides good separation for a wide range of derivatized compounds.
-
Inlet and Oven Program: A split injection is used to avoid overloading the column. The inlet temperature must be high enough to ensure rapid volatilization of the derivative without causing degradation. A temperature ramp for the oven program allows for the separation of lower-boiling impurities from the main analyte derivative.
-
Detector: The Flame Ionization Detector (FID) is ideal for purity analysis by area percent. It is robust, has a wide linear range, and its response is proportional to the number of carbon atoms, making area percent calculations a reliable measure of purity without needing response factors for every impurity.
Experimental Protocol: GC-FID Purity Assay with Derivatization
1. Instrumentation and Columns:
-
GC system with a split/splitless inlet, FID detector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
This compound reference standard and sample lots.
-
Ethyl Acetate (GC grade)
3. Derivatization Procedure (Oximation):
-
Derivatizing Reagent: Prepare a solution of 10 mg/mL hydroxylamine hydrochloride in anhydrous pyridine.
-
Reaction: In a 2 mL autosampler vial, add ~1 mg of the this compound sample. Add 200 µL of the derivatizing reagent.
-
Heating: Cap the vial and heat at 60 °C for 30 minutes.
-
Dilution: After cooling, add 800 µL of Ethyl Acetate to the vial. This solution is ready for injection.
-
Note: This procedure converts both the aldehyde and ketone to their respective oximes. The product will likely be a mixture of syn/anti isomers, which may appear as multiple, closely eluting peaks. The purity is calculated by summing the areas of all related derivative peaks.
4. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures vaporization of the derivative. |
| Injection Mode | Split (50:1 ratio) | Prevents column overload. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium or Hydrogen, constant flow of 1.2 mL/min | |
| Oven Program | Initial 100 °C, hold 1 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min. | Separates volatile impurities from the higher-boiling derivative. |
| Detector | FID |
| Detector Temp. | 300 °C | Prevents condensation of analytes. |
5. Data Analysis:
-
Calculate purity by summing the areas of the derivative isomers and dividing by the total area of all peaks in the chromatogram.
Workflow for GC Purity Analysis
Caption: Workflow for GC purity analysis of this compound via derivatization.
Part 3: Head-to-Head Comparison and Recommendations
The choice between HPLC and GC depends entirely on the analytical objective. Neither method is universally superior; they are complementary tools that provide different, yet equally valuable, information about the sample's purity.
| Feature | HPLC Analysis | GC Analysis |
| Principle | Separation in liquid phase based on polarity. | Separation in gas phase based on volatility. |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally unstable compounds. | Best for volatile and semi-volatile compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex; often requires derivatization to improve volatility and peak shape.[14][16] |
| Impurity Detection | Strength: Detects non-volatile impurities like salts, polymers, and carboxylic acids. | Strength: Excellent for detecting residual solvents and volatile organic impurities. |
| Speed | Runtimes are typically 15-30 minutes. | Runtimes can be similar, but sample preparation adds significant time. |
| Robustness | Generally very robust and reproducible. | Derivatization reactions can be a source of variability if not well-controlled. |
| Primary Use Case | General purity testing, stability studies, analysis of final product. | Analysis of starting materials, process monitoring for volatile impurities. |
Summary of Hypothetical Purity Data
| Method | Main Peak R.T. (min) | Impurity 1 R.T. (min) | Impurity 2 R.T. (min) | Calculated Purity (%) |
| HPLC | 8.52 | 4.15 (polar) | 12.30 (non-polar) | 99.1% |
| GC | 10.2 (derivative) | 3.50 (volatile) | - | 99.6% |
Note: The calculated purity can differ because each method "sees" different impurities. HPLC might detect a non-volatile acid that GC misses, while GC might detect a residual solvent invisible to the HPLC-UV method.
Conclusion and Final Recommendation
For a comprehensive quality assessment of this compound, both HPLC and GC are recommended as orthogonal methods.
-
HPLC should be the primary method for release testing and stability studies. Its ability to detect a wide range of potential non-volatile and polymeric impurities without derivatization makes it the most robust and informative technique for assessing the overall purity profile.[17]
-
GC is an essential complementary technique, particularly for monitoring process-related volatile impurities and residual solvents that HPLC may not detect. A validated GC method is crucial for ensuring the quality of starting materials and intermediates.
By leveraging the strengths of both techniques, researchers and quality control analysts can build a complete and accurate picture of the purity of this compound, ensuring its suitability for use in the development of safe and effective pharmaceuticals. All methods should be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for their intended purpose.[2][18][19]
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. fda.gov [fda.gov]
- 6. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. waters.com [waters.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 13. reddit.com [reddit.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 17. rsc.org [rsc.org]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Reaction Mechanisms of 4-Oxocyclohexanecarbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Oxocyclohexanecarbaldehyde in Synthesis
In the landscape of organic synthesis, bifunctional molecules that offer multiple avenues for chemical transformation are invaluable assets. This compound (also known as 4-formylcyclohexanone) is a prime example of such a versatile building block.[1] Its structure, featuring both a ketone and an aldehyde on a cyclohexane scaffold, allows for a diverse range of reactions, making it a key intermediate in the synthesis of complex molecules, including those with pharmaceutical relevance.
This guide provides an in-depth elucidation of the key reaction mechanisms involving this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and provide a comparative analysis with alternative synthons. Our objective is to equip researchers with the foundational knowledge to effectively utilize this reagent and to make informed decisions when selecting the optimal synthetic strategy.
Core Reactivity: A Tale of Two Carbonyls
The reactivity of this compound is dominated by the distinct electrophilic nature of its two carbonyl groups. Generally, aldehydes are more reactive towards nucleophilic attack than ketones. This is due to two main factors:
-
Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl presents less steric bulk compared to the two alkyl groups of the ketone, allowing for easier access by nucleophiles.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the ketone's carbonyl carbon, making it less electrophilic than the aldehyde's carbonyl carbon.
This inherent difference in reactivity allows for selective transformations at the aldehyde position under carefully controlled conditions.
Elucidation of Key Reaction Mechanisms
The Aldol Condensation: Building Carbon-Carbon Bonds
The Aldol condensation is a cornerstone of C-C bond formation, and this compound can participate as both an electrophile and, in principle, a nucleophile (via its enolizable ketone).
Mechanism (Base-Catalyzed):
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
-
Enolate Formation: The base abstracts an α-proton from a nucleophilic partner (e.g., acetone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group of this compound.
-
Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the Aldol adduct).
-
Dehydration (Condensation): Upon heating, the Aldol adduct readily dehydrates (loses a molecule of water) to form a more stable α,β-unsaturated ketone.
Caption: Base-catalyzed Aldol condensation of this compound with acetone.
Experimental Insights:
In a typical Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone, quantitative yields are often achievable.[2] For this compound, the reaction with acetone provides a straightforward route to a key intermediate for further elaboration.
Comparative Performance:
| Reactant | Alternative | Product | Yield | Conditions | Reference |
| This compound | Cyclopentanone-3-carboxaldehyde | α,β-Unsaturated Ketone | Good to Excellent (qualitative) | Base catalysis, heat | General Aldol Principles |
| Glutaraldehyde | - | Poly-glutaraldehyde | Variable | Self-condensation | [3][4] |
Glutaraldehyde, a linear dialdehyde, is a potential alternative for forming five-carbon chains. However, it is prone to self-polymerization via aldol condensation, leading to complex product mixtures.[3][4] This makes this compound a more predictable and controllable substrate for specific transformations. Cyclopentanone-3-carboxaldehyde would be expected to undergo similar Aldol reactions, with the five-membered ring potentially influencing reactivity due to ring strain.
The Wittig Reaction: Olefination of the Carbonyls
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5][6] The selectivity of this reaction with this compound is highly dependent on the nature of the phosphorus ylide used.
Mechanism:
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[7]
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base to form the phosphorus ylide (Wittig reagent).
-
[2+2] Cycloaddition: The ylide attacks the carbonyl carbon, and the carbonyl oxygen attacks the phosphorus atom simultaneously to form the oxaphosphetane.
-
Decomposition: The oxaphosphetane collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond is a major driving force for this reaction.
Caption: The Wittig reaction of this compound with a phosphorus ylide.
Stereochemical Considerations and Comparative Performance:
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide:
-
Stabilized Ylides (containing electron-withdrawing groups like esters or ketones) are less reactive and generally lead to the formation of (E)-alkenes with high selectivity.[8]
-
Unstabilized Ylides (with alkyl substituents) are more reactive and typically yield (Z)-alkenes.[9]
This allows for a degree of stereochemical control in the synthesis of substituted alkenes from this compound.
Comparative Reactivity of Cyclic Ketones in Wittig Reactions:
A theoretical study on the Wittig reaction of cyclopropanone, cyclobutanone, and cyclopentanone with a phosphorus ylide revealed that the activation energy barrier increases with ring size.[10][11] This suggests that the ketone of this compound would be less reactive than the aldehyde, and its reactivity would be comparable to other cyclohexanones.
| Substrate | Ylide Type | Expected Major Product | Selectivity |
| This compound (aldehyde) | Stabilized | (E)-alkene | High |
| This compound (aldehyde) | Unstabilized | (Z)-alkene | Moderate to High |
| This compound (ketone) | Unstabilized | Exocyclic alkene | Lower reactivity than aldehyde |
Reduction of the Carbonyl Groups: Accessing Alcohols
The selective reduction of one carbonyl group in the presence of the other is a key transformation of this compound, providing access to valuable diol and hydroxy-aldehyde intermediates.
Mechanism with Sodium Borohydride (NaBH₄):
Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones. The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
-
Hydride Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon.
-
Protonation: The resulting alkoxide is protonated by the solvent (typically an alcohol like methanol or ethanol) to give the alcohol.
Caption: Reduction of a carbonyl group in this compound with NaBH₄.
Diastereoselectivity and Comparative Performance:
The reduction of the ketone in this compound can lead to the formation of two diastereomeric alcohols (cis and trans). The stereochemical outcome is influenced by the steric bulk of the reducing agent.
-
Sodium Borohydride (NaBH₄): A relatively small reducing agent that can approach the carbonyl from either the axial or equatorial face. The product distribution is often a mixture of diastereomers.
-
L-Selectride® (Lithium tri-sec-butylborohydride): A much bulkier reducing agent that will preferentially attack from the less sterically hindered face, often leading to high diastereoselectivity.
Comparative Data for Reduction of Substituted Cyclohexanones:
| Substrate | Reducing Agent | Major Product | Diastereomeric Ratio (d.r.) |
| 4-tert-butylcyclohexanone | L-Selectride® | cis-alcohol | >99:1 |
| 4-tert-butylcyclohexanone | NaBH₄ | trans-alcohol | 80:20 |
| Tetralin-1,4-dione | L-Selectride® | cis-diol | 84:16 |
| Tetralin-1,4-dione | Red-Al® | trans-diol | 13:87 |
These data from related systems illustrate the profound impact the choice of reducing agent has on the stereochemical outcome of the reaction. For this compound, similar trends would be expected, allowing for the selective synthesis of either the cis or trans hydroxy-aldehyde.
Experimental Protocols
Protocol 1: Aldol Condensation of this compound with Acetone
Materials:
-
This compound
-
Acetone
-
Ethanol
-
10% Aqueous Sodium Hydroxide solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add acetone (1.5 eq) to the solution and stir at room temperature.
-
Slowly add the 10% aqueous sodium hydroxide solution (0.5 eq) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Wittig Reaction of this compound with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in dry DCM.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol 3: Diastereoselective Reduction of this compound with L-Selectride®
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen inlet
-
Syringe
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of water at -78 °C, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its dual carbonyl functionality, with inherent differences in reactivity, allows for a wide array of selective transformations. As demonstrated, the choice of reagents and reaction conditions can be strategically employed to control the outcome of Aldol condensations, Wittig reactions, and reductions, providing access to a diverse range of complex molecular architectures.
Compared to linear alternatives like glutaraldehyde, the cyclic nature of this compound offers greater conformational rigidity and predictability in its reactions. While direct, quantitative comparisons with other cyclic ketoaldehydes are not always readily available in the literature, the principles of reactivity based on ring strain and stereoelectronics provide a solid framework for predicting its behavior.
For drug development professionals and synthetic chemists, a thorough understanding of the reaction mechanisms of this compound is paramount. This knowledge not only facilitates the efficient synthesis of target molecules but also opens up new avenues for the design and discovery of novel chemical entities. As the demand for more complex and diverse molecular scaffolds continues to grow, the importance of versatile building blocks like this compound will undoubtedly continue to increase.
References
- 1. Aldol-like Reactions — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. delval.edu [delval.edu]
- 4. rsc.org [rsc.org]
- 5. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopent-4-ene-1,3-dicarbaldehyde | C7H8O2 | CID 21758522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Oxocyclohexanecarbaldehyde
As professionals dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical reagents we employ. 4-Oxocyclohexanecarbaldehyde, a bifunctional molecule useful in organic synthesis, requires meticulous handling not just during experimentation but, critically, through its entire lifecycle to the point of disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that its disposal is managed with the precision and foresight it demands.
Part 1: Hazard Profile and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy.
This compound (CAS No: 96184-81-5) presents a multi-faceted hazard profile.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a combustible liquid and is known to cause significant skin, eye, and respiratory irritation.[1]
Key Hazards:
-
Combustible Liquid (H227): While not highly flammable, it can ignite upon heating, posing a fire risk.[1]
-
Skin Irritant (H315): Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritant (H319): Poses a significant risk of serious eye irritation upon contact.[1][2]
-
Respiratory Irritant (H335): Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
The aldehyde functional group is inherently reactive. Aldehydes can be susceptible to oxidation and may react with various nucleophiles. This reactivity underscores the critical need to segregate aldehyde-containing waste streams from incompatible materials.
Part 2: Pre-Disposal Operations: Safety First
Proper disposal begins long before the waste container is full. It starts with establishing a safe operating environment and utilizing the correct protective equipment.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation.[3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of vapors that can cause respiratory irritation.[4][5] |
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of potentially irritating vapors.
Part 3: Waste Characterization and Segregation Protocol
The cardinal rule of chemical waste management is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, heat, or pressure, potentially rupturing waste containers.[6][7]
The following flowchart outlines the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Decision Flowchart.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases and Acids: Can catalyze unintended reactions.[3]
-
Reducing Agents: May react with the aldehyde or ketone functionality.
Nitric acid, in particular, should never be mixed with organic materials like aldehydes due to the risk of violent, delayed reactions.[6][8]
Part 4: Step-by-Step Disposal Procedures
Adherence to institutional and regulatory guidelines is non-negotiable. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[3] The following are general, best-practice procedures.
Procedure 4.1: Disposal of Neat or Concentrated Solutions
-
Treat as Hazardous Waste: Pure this compound and its concentrated solutions in organic solvents must be disposed of as hazardous chemical waste.[3]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container. Often, the original product container is suitable if it is in good condition.[7][9] The container must have a secure, tightly fitting cap.[6][10]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label.[3][10] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including approximate percentages.[3][10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area must be under the control of laboratory personnel and should utilize secondary containment (e.g., a spill tray) to prevent the spread of potential leaks.[10][11]
Procedure 4.2: Disposal of Dilute Aqueous Solutions
-
No Drain Disposal: Due to its potential hazards and regulatory prohibitions, aqueous waste containing this compound must not be poured down the drain.[3][6][10]
-
Collection: Collect all aqueous waste containing this compound in a dedicated hazardous aqueous waste container.
-
Labeling and Storage: Label and store the container as described in Procedure 4.1.
Procedure 4.3: Disposal of Contaminated Solid Waste
-
Collection: Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected as solid chemical waste.[3]
-
Packaging: Place the contaminated items into a clear plastic bag. Once full, seal the bag and place it inside a second plastic bag (double-bagging).[3]
-
Containerization: Deposit the double-bagged waste into a designated solid chemical waste container, typically a plastic pail with a lid.[10]
-
Labeling: The outer pail must be clearly labeled with a hazardous waste tag detailing the contents.[10]
Part 5: Emergency Procedures for Spills
In the event of a spill during the disposal process, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spill (Contained within a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[3]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.[3][5]
-
Clean the spill area with soap and water.[3]
-
-
Large Spill (Outside of a fume hood):
Part 6: Regulatory Compliance
All chemical waste disposal is governed by strict regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11][12] Academic laboratories may operate under specific rules, such as Subpart K, which provides alternative standards for managing hazardous waste.[11][13] It is the responsibility of the individual researcher and their institution to ensure full compliance with all local, state, and federal mandates.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific knowledge does not come at the cost of personal or ecological well-being.
References
- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nswai.org [nswai.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 13. epa.gov [epa.gov]
Navigating the Handling of 4-Oxocyclohexanecarbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The proper handling of chemical reagents is paramount in a laboratory setting, not only for the integrity of the research but, more importantly, for the safety of the personnel. This guide provides essential, in-depth information on the personal protective equipment (PPE) required and the operational and disposal plans for 4-Oxocyclohexanecarbaldehyde. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that builds a culture of safety and confidence in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No: 96184-81-5) is a combustible liquid that poses several hazards upon exposure.[1] A thorough understanding of these risks is the foundation of a robust safety protocol. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The chemical can cause significant eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1]
Given these hazards, a multi-faceted approach to protection is necessary, focusing on preventing skin and eye contact, and minimizing inhalation of vapors.
Core Protective Measures: Selecting the Right PPE
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to more stringent measures for higher-risk operations.
| Level of Protection | Eyes | Skin (Hands) | Skin (Body) | Respiratory | When to Use |
| Standard Handling | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required | Working with small quantities in a well-ventilated area or chemical fume hood. |
| Procedures with Splash/Aerosol Risk | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a certified chemical fume hood | Operations involving heating, agitation, or potential for splashing. |
| Large Quantities or Poor Ventilation | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge | Handling large volumes of the chemical or in situations where adequate ventilation cannot be guaranteed. |
The Rationale Behind the Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at all times.[1][2] A face shield provides an additional layer of protection against splashes, particularly during transfers or reactions that could become vigorous.
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility data for the specific glove type and thickness. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For procedures with a higher risk of splashes or when handling larger volumes, a chemical-resistant apron or coverall provides a necessary barrier to prevent skin contact.
-
Respiratory Protection: While working in a certified chemical fume hood is the primary method for controlling vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill, or when engineering controls are not sufficient.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to be a self-validating system for safe laboratory operations.
Preparation and Pre-Handling Check:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2][3][4]
-
Ensure Proper Ventilation: All handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all Necessary PPE: Have all required PPE readily available and inspect it for integrity.
-
Prepare the Work Area: Ensure the work area is clean and uncluttered. Have spill control materials readily accessible.
Handling and Use:
-
Transfer with Care: When transferring the chemical, use appropriate tools such as a pipette or a funnel to minimize the risk of spills and splashes.
-
Avoid Inhalation: Keep the container sealed when not in use. Perform all operations that may generate vapors within a chemical fume hood.
-
Prevent Skin and Eye Contact: Wear the appropriate PPE at all times. Avoid touching your face, eyes, or other exposed skin with gloved hands.
-
Keep Away from Ignition Sources: As a combustible liquid, ensure there are no open flames, hot surfaces, or other potential ignition sources in the vicinity.[1]
Post-Handling Procedures:
-
Decontaminate Work Surfaces: After use, thoroughly clean and decontaminate the work area.
-
Properly Remove and Dispose of PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Wash Hands Thoroughly: After removing PPE, wash your hands with soap and water.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial final step in the safe handling process.
-
Waste Collection:
-
Collect all waste, including unused chemical, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources and incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
-
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
